Product packaging for JNJ-49095397(Cat. No.:CAS No. 1220626-82-3)

JNJ-49095397

Cat. No.: B8601818
CAS No.: 1220626-82-3
M. Wt: 592.7 g/mol
InChI Key: RTDCVLCTBQDLBW-UHFFFAOYSA-N
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Description

JNJ-49095397 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H36N6O4 B8601818 JNJ-49095397 CAS No. 1220626-82-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1220626-82-3

Molecular Formula

C34H36N6O4

Molecular Weight

592.7 g/mol

IUPAC Name

N-[4-[[4-[[3-tert-butyl-1-(4-methylphenyl)pyrazol-5-yl]carbamoylamino]naphthalen-1-yl]oxymethyl]-2-pyridinyl]-2-methoxyacetamide

InChI

InChI=1S/C34H36N6O4/c1-22-10-12-24(13-11-22)40-31(19-29(39-40)34(2,3)4)38-33(42)36-27-14-15-28(26-9-7-6-8-25(26)27)44-20-23-16-17-35-30(18-23)37-32(41)21-43-5/h6-19H,20-21H2,1-5H3,(H,35,37,41)(H2,36,38,42)

InChI Key

RTDCVLCTBQDLBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C4=CC=CC=C43)OCC5=CC(=NC=C5)NC(=O)COC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of JNJ-49095397

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Mechanism of Action

JNJ-49095397 (also known as RV568) is a novel, narrow-spectrum kinase inhibitor developed for the treatment of chronic obstructive pulmonary disease (COPD). Its primary mechanism of action is the potent and selective inhibition of the α and γ isoforms of the p38 mitogen-activated protein kinase (MAPK), a key signaling pathway in the inflammatory response characteristic of COPD.[1][2] Additionally, this compound exhibits inhibitory activity against the SRC family kinase, hematopoietic cell kinase (HCK), which is implicated in the pro-inflammatory functions of macrophages.[1][2][3] This dual inhibition of both p38 MAPK and HCK pathways positions this compound as a targeted anti-inflammatory agent for COPD.

The p38 MAPK signaling cascade is a critical regulator of the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and CXCL8 (IL-8), which are central to the pathogenesis of COPD. By inhibiting p38α and p38γ, this compound effectively suppresses the cellular machinery responsible for the overproduction of these inflammatory mediators in key cell types involved in COPD, including macrophages, neutrophils, and bronchial epithelial cells.

Furthermore, the inhibition of HCK by this compound provides an additional layer of anti-inflammatory activity. HCK is a member of the SRC family of non-receptor tyrosine kinases and plays a significant role in regulating the activation and function of myeloid cells, particularly macrophages. Overactivation of HCK has been observed in COPD and is associated with enhanced inflammatory responses. By targeting HCK, this compound can further dampen the inflammatory cascade driven by macrophages in the lungs of COPD patients.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Assay Type
p38α MAPK5Kinase Assay
p38γ MAPK40Kinase Assay
HCK (SRC family)52Kinase Assay

Data sourced from commercially available product datasheets.

Table 2: Clinical Efficacy of Inhaled this compound in a 14-Day Phase IIa Study in COPD Patients

Parameter50 µg Dose100 µg DosePlacebop-value (vs. Placebo)
Improvement in FEV1 (mL)6948-Not reported
Reduction in Sputum MalondialdehydeSignificantSignificantNo change<0.05

FEV1: Forced Expiratory Volume in 1 second. Data from Charron et al., 2017.

Table 3: In Vivo Efficacy of this compound in Mouse Models of Lung Inflammation

ModelTreatmentOutcome MeasureResult
LPS-Induced Lung InflammationIntratracheal this compound (8h prior to LPS)Neutrophil influx in BALF~60% inhibition
Cigarette Smoke ExposureIntranasal this compound (therapeutic)Macrophage and Neutrophil counts in BALFSignificant, dose-dependent reduction

LPS: Lipopolysaccharide; BALF: Bronchoalveolar Lavage Fluid. Data from Charron et al., 2017.

Experimental Protocols

In Vitro Kinase Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.

Methodology (General):

  • Enzymes: Recombinant human p38α, p38γ, and HCK kinases.

  • Substrate: A suitable peptide or protein substrate for each kinase (e.g., Myelin Basic Protein for p38).

  • Assay Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of the substrate by the kinase in the presence of varying concentrations of this compound.

  • Procedure:

    • The kinase, substrate, and ATP (often radiolabeled with ³²P or ³³P) are incubated in a reaction buffer.

    • This compound is added at a range of concentrations.

    • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

    • The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by filtration or precipitation).

    • The amount of incorporated phosphate is quantified using a scintillation counter or a fluorescence reader.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Phase IIa Clinical Trial in COPD Patients

Objective: To evaluate the safety, tolerability, and preliminary efficacy of inhaled this compound in patients with moderate to severe COPD.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Patients with a diagnosis of moderate to severe COPD.

  • Intervention: Inhaled this compound (50 µg or 100 µg) or placebo, administered once daily for 14 days.

  • Efficacy Endpoints:

    • Forced Expiratory Volume in 1 second (FEV1): Measured using spirometry at baseline and after 14 days of treatment.

    • Sputum Malondialdehyde (MDA): Sputum was induced and collected from patients at baseline and after 14 days. MDA levels, a marker of oxidative stress, were measured using a validated method such as the thiobarbituric acid reactive substances (TBARS) assay.

  • Safety Assessments: Monitoring of adverse events, vital signs, and clinical laboratory tests.

LPS-Induced Lung Inflammation in Mice

Objective: To assess the anti-inflammatory effect of this compound in a model of acute lung inflammation.

Methodology:

  • Animals: Male BALB/c mice.

  • Induction of Inflammation: Mice are challenged with an intratracheal instillation of lipopolysaccharide (LPS) from E. coli.

  • Treatment: this compound is administered intratracheally at a specified time point before the LPS challenge.

  • Outcome Measures:

    • Bronchoalveolar Lavage (BAL): At a specified time after LPS challenge, mice are euthanized, and their lungs are lavaged with phosphate-buffered saline (PBS).

    • Cell Counts: The total number of cells and the differential cell counts (neutrophils, macrophages) in the BAL fluid are determined using a hemocytometer and cytospin preparations stained with a differential stain (e.g., Diff-Quik).

    • Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid can be measured by enzyme-linked immunosorbent assay (ELISA).

Cigarette Smoke-Induced Lung Inflammation in Mice

Objective: To evaluate the therapeutic efficacy of this compound in a model of chronic lung inflammation relevant to COPD.

Methodology:

  • Animals: Female BALB/c mice.

  • Exposure: Mice are exposed to whole-body cigarette smoke for a specified duration (e.g., 11 days).

  • Treatment: After the smoke exposure period, mice are treated therapeutically with intranasal administration of this compound for a defined number of days.

  • Outcome Measures:

    • Bronchoalveolar Lavage (BAL): Lungs are lavaged, and the BAL fluid is collected.

    • Cell Counts: Total and differential cell counts in the BAL fluid are determined.

    • Inflammatory Mediator Analysis: Cytokine and chemokine levels in the BAL fluid are quantified by ELISA or multiplex assays.

Visualizations

G This compound Mechanism of Action cluster_upstream Upstream Stimuli cluster_pathway p38 MAPK Signaling Pathway cluster_src SRC Family Kinase Pathway cluster_downstream Downstream Effects Inflammatory Cytokines (TNF-α, IL-1β) Inflammatory Cytokines (TNF-α, IL-1β) MAPKKK MAPKKK Inflammatory Cytokines (TNF-α, IL-1β)->MAPKKK Cellular Stress Cellular Stress Cellular Stress->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 phosphorylates p38 MAPK (α, γ) p38 MAPK (α, γ) MKK3/6->p38 MAPK (α, γ) phosphorylates Downstream Effectors Downstream Effectors p38 MAPK (α, γ)->Downstream Effectors Pro-inflammatory Cytokine Production (TNF-α, IL-6, CXCL8) Pro-inflammatory Cytokine Production (TNF-α, IL-6, CXCL8) Downstream Effectors->Pro-inflammatory Cytokine Production (TNF-α, IL-6, CXCL8) This compound This compound This compound->p38 MAPK (α, γ) HCK HCK This compound->HCK Macrophage Activation Macrophage Activation HCK->Macrophage Activation Macrophage Activation->Pro-inflammatory Cytokine Production (TNF-α, IL-6, CXCL8) Inflammation Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-6, CXCL8)->Inflammation COPD Pathogenesis COPD Pathogenesis Inflammation->COPD Pathogenesis

Caption: Signaling pathway of this compound's dual inhibition.

G Experimental Workflow for In Vivo Mouse Models cluster_lps LPS-Induced Model cluster_cs Cigarette Smoke Model LPS_1 Mice LPS_2 Intratracheal this compound Administration LPS_1->LPS_2 LPS_3 Intratracheal LPS Challenge (8h post-treatment) LPS_2->LPS_3 LPS_4 Euthanasia & BAL (specified time post-LPS) LPS_3->LPS_4 LPS_5 BALF Analysis: - Cell Counts - Cytokine Levels LPS_4->LPS_5 CS_1 Mice CS_2 Whole-body Cigarette Smoke Exposure (11 days) CS_1->CS_2 CS_3 Intranasal this compound Administration (therapeutic) CS_2->CS_3 CS_4 Euthanasia & BAL CS_3->CS_4 CS_5 BALF Analysis: - Cell Counts - Inflammatory Mediators CS_4->CS_5

Caption: Workflow for in vivo mouse models of lung inflammation.

References

JNJ-49095397 (RV568): An In-Depth Technical Profile on p38 MAPK Alpha Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the p38 mitogen-activated protein kinase (MAPK) inhibitor JNJ-49095397, also known as RV568. The document focuses on its selectivity for the p38 MAPK alpha (p38α) isoform, presenting available quantitative data, detailed experimental methodologies for assessing kinase inhibition, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound (RV568) is a narrow-spectrum, inhaled kinase inhibitor developed for the treatment of chronic inflammatory respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD). It exhibits potent anti-inflammatory effects by targeting key kinases involved in inflammatory signaling cascades. Notably, this compound is characterized by its selectivity for the α and γ isoforms of p38 MAPK and also demonstrates inhibitory activity against the SRC family member, hematopoietic cell kinase (HCK)[1]. The p38 MAPK pathway is a critical regulator of the production of pro-inflammatory cytokines, and its inhibition is a promising therapeutic strategy for a variety of inflammatory conditions.

Quantitative Selectivity Profile

The inhibitory activity of this compound has been quantified against several kinases, highlighting its selectivity profile. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. While data for p38α and p38γ are available, values for the p38β and p38δ isoforms are not readily found in publicly accessible literature, indicating a gap in the comprehensive selectivity profiling of this compound.

Kinase TargetIC50 (nM)
p38 MAPK α5[1][2]
p38 MAPK βData not available
p38 MAPK γ40[1][2]
p38 MAPK δData not available
HCK52

Caption: In vitro inhibitory potency of this compound against target kinases.

Signaling Pathway and Mechanism of Action

The p38 MAPK signaling pathway is a tiered cascade of protein kinases that plays a central role in cellular responses to stress and inflammation. The pathway is typically initiated by extracellular stimuli, such as cytokines or environmental stressors, which activate a MAP kinase kinase kinase (MAPKKK). This MAPKKK then phosphorylates and activates a MAP kinase kinase (MAPKK), which in turn dually phosphorylates and activates p38 MAPK. Activated p38 MAPK can then phosphorylate various downstream targets, including other kinases and transcription factors, leading to the production of inflammatory mediators. This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of p38α and p38γ, thereby blocking this signaling cascade.

p38_signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nuclear Nuclear Stress Stimuli Stress Stimuli MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress Stimuli->MAPKKK Inflammatory Cytokines Inflammatory Cytokines Inflammatory Cytokines->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAPK (α, β, γ, δ) MAPKK->p38_MAPK phosphorylates Downstream_Kinases Downstream Kinases (e.g., MK2) p38_MAPK->Downstream_Kinases phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors phosphorylates Downstream_Kinases->Transcription_Factors phosphorylates Gene_Expression Gene Expression (Pro-inflammatory Cytokines) Transcription_Factors->Gene_Expression regulates JNJ_49095397 This compound JNJ_49095397->p38_MAPK inhibits α and γ isoforms

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for determining the kinase selectivity of this compound are not publicly available. However, based on standard practices in the field, the following sections describe representative methodologies for biochemical and cellular assays that are commonly used to characterize p38 MAPK inhibitors.

Biochemical Kinase Inhibition Assay (In Vitro)

This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is a luminescence-based assay that quantifies ATP consumption.

Objective: To determine the IC50 value of this compound against purified p38 MAPK isoforms and other kinases.

Materials:

  • Recombinant human p38 MAPK α, β, γ, δ enzymes

  • Kinase substrate (e.g., ATF2 peptide)

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • This compound stock solution in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range for screening is 100 µM to 1 nM.

  • Assay Plate Setup: Add 1 µL of the diluted test compound, a positive control inhibitor (e.g., SB203580), or vehicle (DMSO) to the wells of a 384-well plate.

  • Enzyme Addition: Add 2 µL of diluted kinase to each well. The optimal enzyme concentration should be empirically determined to ensure the reaction is within the linear range.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to each well to start the kinase reaction. The ATP concentration should be close to the Km for each kinase to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition). Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

biochem_assay_workflow start Start compound_prep Prepare serial dilutions of This compound in DMSO start->compound_prep plate_setup Add compound/control/vehicle to 384-well plate compound_prep->plate_setup enzyme_add Add purified p38 MAPK enzyme plate_setup->enzyme_add reaction_init Add substrate/ATP mix to initiate kinase reaction enzyme_add->reaction_init incubation Incubate at room temperature (e.g., 60 min) reaction_init->incubation atp_depletion Add ADP-Glo™ Reagent to stop reaction and deplete ATP incubation->atp_depletion signal_gen Add Kinase Detection Reagent to generate luminescence atp_depletion->signal_gen read_plate Measure luminescence with a plate reader signal_gen->read_plate data_analysis Calculate % inhibition and determine IC50 value read_plate->data_analysis end End data_analysis->end

Caption: General experimental workflow for a biochemical kinase inhibition assay.

Cellular p38 MAPK Phosphorylation Assay (In Situ)

This assay measures the ability of a compound to inhibit the activation of p38 MAPK within a cellular context by quantifying the levels of phosphorylated p38.

Objective: To determine the cellular potency of this compound in inhibiting p38 MAPK phosphorylation.

Materials:

  • Human cell line (e.g., peripheral blood mononuclear cells (PBMCs) or a relevant epithelial cell line like BEAS-2B)

  • Cell culture medium and supplements

  • Stimulant (e.g., lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α))

  • This compound stock solution in DMSO

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and mouse anti-total p38 MAPK

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Western blotting reagents and equipment (SDS-PAGE gels, PVDF membrane, transfer apparatus, chemiluminescent substrate, and imaging system)

Procedure:

  • Cell Culture and Plating: Culture cells to an appropriate density and plate them in multi-well plates. Allow cells to adhere overnight.

  • Compound Pre-incubation: Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., LPS or TNF-α) for a time known to induce robust p38 MAPK phosphorylation (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).

    • Incubate the membrane with primary antibodies against phospho-p38 and total p38.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for phospho-p38 and total p38. Normalize the phospho-p38 signal to the total p38 signal for each sample. Determine the concentration of this compound that causes 50% inhibition of p38 phosphorylation (IC50) by plotting the normalized phospho-p38 levels against the inhibitor concentration.

cellular_assay_workflow start Start cell_culture Culture and plate cells start->cell_culture compound_incubation Pre-incubate cells with This compound or vehicle cell_culture->compound_incubation cell_stimulation Stimulate cells with LPS or TNF-α compound_incubation->cell_stimulation cell_lysis Lyse cells and quantify protein cell_stimulation->cell_lysis western_blot Perform Western Blot for p-p38 and total p38 cell_lysis->western_blot data_analysis Quantify band intensities and determine cellular IC50 western_blot->data_analysis end End data_analysis->end

Caption: Workflow for a cellular p38 MAPK phosphorylation assay.

Conclusion

This compound (RV568) is a potent and selective inhibitor of p38 MAPKα and p38 MAPKγ, as well as HCK. Its narrow-spectrum kinase inhibition profile makes it a promising candidate for the treatment of inflammatory diseases. The provided quantitative data, while incomplete for the entire p38 MAPK family, demonstrates a clear preference for the α and γ isoforms. The detailed experimental protocols outlined in this guide offer a robust framework for the continued investigation and characterization of this compound and other novel kinase inhibitors. Further studies to fully elucidate its selectivity across the human kinome and to understand the clinical implications of its specific targeting profile are warranted.

References

JNJ-49095397 (RV568): A Targeted Approach for Chronic Obstructive Pulmonary Disease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic Obstructive Pulmonary Disease (COPD) remains a significant global health challenge characterized by persistent respiratory symptoms and airflow limitation. The underlying chronic inflammation in COPD is often resistant to current therapies, necessitating the development of novel therapeutic strategies. JNJ-49095397, also known as RV568, has emerged as a promising investigational inhaled therapy targeting the p38 mitogen-activated protein kinase (MAPK) pathway, a key signaling cascade implicated in the pathogenesis of COPD. This technical guide provides a comprehensive overview of this compound, consolidating available preclinical and clinical data, detailing its mechanism of action, and outlining experimental methodologies to support further research and development in this area.

Introduction to this compound (RV568)

This compound (RV568) is a narrow-spectrum kinase inhibitor with high selectivity for p38 MAPK-α and -γ, as well as the SRC family of kinases.[1] Developed for inhaled administration, this targeted approach aims to deliver the therapeutic agent directly to the lungs, maximizing local anti-inflammatory effects while minimizing potential systemic side effects. The rationale for targeting the p38 MAPK pathway stems from its central role in orchestrating the inflammatory response in COPD, which is driven by exposure to cigarette smoke and other noxious particles.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

The p38 MAPK signaling pathway is a critical regulator of inflammatory processes in COPD. In response to cellular stress and inflammatory stimuli such as cigarette smoke and lipopolysaccharide (LPS), a cascade of protein phosphorylations leads to the activation of p38 MAPK.[2] Activated p38 MAPK, in turn, phosphorylates downstream targets, including transcription factors and other kinases, resulting in the increased production of pro-inflammatory cytokines and chemokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and CXCL8 (IL-8).[3][4] These mediators are instrumental in the recruitment and activation of inflammatory cells, primarily neutrophils and macrophages, in the airways, contributing to the tissue damage and airflow limitation characteristic of COPD.[4]

This compound (RV568) exerts its anti-inflammatory effects by directly inhibiting the kinase activity of p38 MAPK-α and -γ. By blocking this key signaling node, this compound effectively suppresses the downstream production of multiple inflammatory mediators, thereby attenuating the inflammatory response in the lungs.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Cigarette Smoke Cigarette Smoke MAPKKK MAPKKK (e.g., TAK1, ASK1) Cigarette Smoke->MAPKKK LPS LPS LPS->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 phosphorylates p38_MAPK p38 MAPK (α, γ) MKK3_6->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors phosphorylates MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 phosphorylates Cytokine_Production ↑ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) Transcription_Factors->Cytokine_Production MK2->Cytokine_Production mRNA stabilization Inflammation Inflammation Cytokine_Production->Inflammation JNJ_49095397 This compound (RV568) JNJ_49095397->p38_MAPK inhibits

Figure 1: this compound (RV568) Mechanism of Action.

Preclinical Evidence

The anti-inflammatory properties of this compound (RV568) have been evaluated in various preclinical models relevant to COPD. These studies have demonstrated the potent inhibitory effects of the compound on the production of pro-inflammatory mediators in primary human cells and in in vivo models of lung inflammation.

In Vitro Studies

In primary cultured human monocytes, macrophages, and bronchial epithelial cells, this compound (RV568) has been shown to potently inhibit the release of key pro-inflammatory cytokines. Notably, the anti-inflammatory effects of RV568 in monocytes and macrophages were often greater than those observed with corticosteroids or the p38 inhibitor Birb796. Furthermore, in poly I:C-stimulated BEAS-2B bronchial epithelial cells, a synergistic anti-inflammatory effect was observed when RV568 was combined with a corticosteroid.

In Vivo Studies

In murine models of lung inflammation induced by lipopolysaccharide (LPS) and cigarette smoke exposure, this compound (RV568) demonstrated significant anti-inflammatory activity. The combination of RV568 with a corticosteroid also suggested a synergistic interaction in the cigarette smoke model. These preclinical findings provided a strong rationale for advancing this compound into clinical development for COPD.

Clinical Development in COPD

This compound (RV568) has been evaluated in a Phase II clinical trial in patients with moderate to severe COPD (ClinicalTrials.gov Identifier: NCT01475292). This randomized, double-blind, placebo-controlled study assessed the safety, tolerability, and efficacy of inhaled this compound.

Clinical Trial Design and Methodology

The Phase II study enrolled patients with a diagnosis of moderate to severe COPD. Participants were randomized to receive either inhaled this compound (50 µg or 100 µg) or a placebo once daily for 14 days. Key inclusion criteria included a post-bronchodilator FEV1/FVC ratio of ≤ 0.70 and a post-bronchodilator FEV1 between 40% and 80% of the predicted normal value.

Experimental Protocols:

  • Spirometry: Lung function was assessed using standard spirometric techniques to measure forced expiratory volume in one second (FEV1) and forced vital capacity (FVC).

  • Sputum Induction and Analysis: Sputum was induced using hypertonic saline inhalation. Sputum plugs were selected, dispersed using dithiothreitol (DTT), and a total cell count and differential cell counts were performed. The supernatant was stored for biomarker analysis.

  • Malondialdehyde (MDA) Measurement: Sputum MDA levels, a marker of oxidative stress, were quantified using a validated analytical method, likely high-performance liquid chromatography (HPLC) or a colorimetric assay.

clinical_trial_workflow Screening Patient Screening (Moderate-to-Severe COPD) Randomization Randomization Screening->Randomization Placebo Placebo (once daily, 14 days) Randomization->Placebo RV568_50ug This compound (50 µg) (once daily, 14 days) Randomization->RV568_50ug RV568_100ug This compound (100 µg) (once daily, 14 days) Randomization->RV568_100ug Assessments Efficacy & Safety Assessments (Baseline and Day 14) Placebo->Assessments RV568_50ug->Assessments RV568_100ug->Assessments Spirometry Spirometry (FEV1) Assessments->Spirometry Sputum_Analysis Sputum Analysis (Cell Counts, MDA) Assessments->Sputum_Analysis Safety_Monitoring Safety Monitoring (Adverse Events) Assessments->Safety_Monitoring

Figure 2: Phase II Clinical Trial Workflow.
Efficacy Results

The 14-day study demonstrated a modest clinical benefit for this compound (RV568) in patients with moderate to severe COPD.

Outcome MeasurePlaceboThis compound (50 µg)This compound (100 µg)
Change in Pre-bronchodilator FEV1 (mL) -+69+48
Change in Sputum Malondialdehyde No significant changeSignificant reduction (p<0.05 vs. placebo)Significant reduction (p<0.05 vs. placebo)
Change in Sputum Cell Counts No significant changeNo significant changeNo significant change
Table 1: Summary of Efficacy Outcomes from the 14-day Phase II Trial of this compound (RV568) in COPD Patients.

The improvement in pre-bronchodilator FEV1 suggests a potential beneficial effect on lung function. The significant reduction in sputum malondialdehyde, a marker of lipid peroxidation, indicates a decrease in oxidative stress in the airways of treated patients. Interestingly, there were no significant changes in sputum inflammatory cell counts, suggesting that the primary effect of this short-term treatment may be on the functional activity of inflammatory cells rather than their numbers.

Safety and Tolerability

In the 14-day clinical trial, inhaled this compound (RV568) was well-tolerated. The incidence of adverse events during treatment with both doses of RV568 was similar to that observed with placebo.

Future Directions and Conclusion

This compound (RV568) represents a targeted therapeutic approach for the treatment of COPD by inhibiting the p38 MAPK signaling pathway. The available data from preclinical and a Phase II clinical study suggest that this inhaled narrow-spectrum kinase inhibitor has a favorable safety profile and demonstrates modest clinical benefits in terms of lung function and reduction of oxidative stress.

Further investigation is warranted to fully elucidate the therapeutic potential of this compound in COPD. Longer-term clinical trials with larger patient populations are needed to assess its impact on clinically meaningful endpoints such as exacerbation rates, sustained improvements in lung function, and quality of life. Additionally, exploring the efficacy of this compound in specific COPD phenotypes, potentially identified through biomarkers, could help to identify patient populations most likely to respond to this targeted therapy.

References

RV568 compound and its biological activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Biological Activity of RV568

For Researchers, Scientists, and Drug Development Professionals

Introduction

RV568 is a novel, narrow-spectrum kinase inhibitor developed for the treatment of chronic obstructive pulmonary disease (COPD). It is designed for inhaled delivery to maximize lung retention and minimize systemic side effects, offering a potential new therapeutic approach for managing the chronic inflammation characteristic of COPD. This document provides a comprehensive overview of the biological activity of RV568, detailing its mechanism of action, preclinical efficacy in various models, and early clinical findings.

Mechanism of Action

RV568 functions as a potent inhibitor of p38 mitogen-activated protein kinase (MAPK)-α and -γ, as well as SRC family kinases.[1][2][3][4] This dual-targeting mechanism is believed to contribute to its broad anti-inflammatory effects, which in preclinical models, have been shown to be greater than those of the p38 inhibitor Birb796.[1] The inhibition of these key signaling pathways allows RV568 to modulate the inflammatory response in a manner that may be beneficial for COPD, a condition often resistant to corticosteroid therapy.

Signaling Pathway of RV568 Inhibition

RV568_Mechanism_of_Action cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cigarette Smoke) TLR Toll-like Receptors (TLR) Inflammatory_Stimuli->TLR SRC_Family_Kinases SRC Family Kinases TLR->SRC_Family_Kinases p38_MAPK p38 MAPK (α/γ) SRC_Family_Kinases->p38_MAPK Downstream_Effectors Downstream Effectors (e.g., Transcription Factors) p38_MAPK->Downstream_Effectors Inflammatory_Response Pro-inflammatory Cytokine & Chemokine Production Downstream_Effectors->Inflammatory_Response RV568 RV568 RV568->SRC_Family_Kinases RV568->p38_MAPK

Caption: Mechanism of action of RV568.

Preclinical Biological Activity

The anti-inflammatory properties of RV568 have been characterized in a variety of in vitro and in vivo models relevant to COPD.

In Vitro Studies

RV568 has demonstrated potent anti-inflammatory effects in several human cell models, often exceeding the efficacy of corticosteroids.

  • Monocytes and Macrophages: In primary cultured human monocytes and differentiated U937 macrophage-like cells, RV568 effectively inhibited the release of CXCL8 induced by lipopolysaccharide (LPS).

  • Bronchial Epithelial Cells: RV568 also suppressed tumor necrosis factor (TNF)-α-induced interleukin (IL)-6 release in normal human bronchial epithelial cells. In a model designed to mimic viral infection, RV568 showed a synergistic anti-inflammatory interaction when combined with corticosteroids in BEAS-2B cells stimulated with the TLR3 agonist poly I:C. This is particularly noteworthy as this epithelial model was found to be resistant to corticosteroids alone.

In Vivo Studies

Animal models have further substantiated the anti-inflammatory potential of RV568 for COPD.

  • LPS-Induced Murine Model: In a mouse model of LPS-induced lung inflammation, intratracheal administration of RV568 significantly inhibited neutrophil accumulation in the bronchoalveolar lavage fluid. Notably, this effect was observed with a long duration of action, with significant inhibition of neutrophil influx when administered up to 8 hours prior to the LPS challenge.

  • Cigarette Smoke-Exposed Murine Model: RV568 also demonstrated greater anti-inflammatory activity than corticosteroids in a murine model of cigarette smoke exposure. Similar to the in vitro findings, a synergistic effect was observed when RV568 was combined with a corticosteroid in this model.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical evaluations of RV568.

Table 1: In Vitro Inhibition of Inflammatory Mediators

Cell Type Stimulant Mediator Measured Effect of RV568
Healthy Human PBMCs LPS (0.1 µg/mL) CXCL8 Concentration-dependent inhibition
Differentiated U937 Cells LPS (0.1 µg/mL) CXCL8 Concentration-dependent inhibition
Normal Human Bronchial Epithelial Cells TNF-α IL-6 Concentration-dependent inhibition

| BEAS-2B Cells | Poly I:C | CXCL8, IL-6 | Synergistic inhibition with dexamethasone |

Table 2: Clinical Trial Outcomes in COPD Patients (14-Day Study)

Parameter RV568 (50 µg) RV568 (100 µg) Placebo Significance vs. Placebo
Pre-bronchodilator FEV1 Improvement +69 mL +48 mL N/A Not explicitly stated, but noted as an improvement.
Sputum Malondialdehyde Significant Reduction Significant Reduction No significant change p<0.05

| Sputum Cell Counts | No significant change | No significant change | No significant change | No significant difference |

Experimental Protocols

In Vitro Anti-Inflammatory Assays

A general workflow for assessing the in vitro activity of RV568 is outlined below.

In_Vitro_Workflow Cell_Culture 1. Cell Culture (e.g., PBMCs, U937, BEAS-2B) Pre_incubation 2. Pre-incubation with RV568 and/or Dexamethasone (1h) Cell_Culture->Pre_incubation Stimulation 3. Inflammatory Stimulation (e.g., LPS, Poly I:C, TNF-α) Pre_incubation->Stimulation Incubation 4. Incubation Period (e.g., 4 hours) Stimulation->Incubation Supernatant_Collection 5. Collection of Supernatant Incubation->Supernatant_Collection Analysis 6. Cytokine/Chemokine Analysis (e.g., ELISA for CXCL8, IL-6) Supernatant_Collection->Analysis

Caption: Generalized workflow for in vitro experiments.

Methodology Details:

  • Cell Culture: Primary human peripheral blood mononuclear cells (PBMCs), U937 cells (differentiated into a macrophage-like state), and normal human bronchial epithelial cells (NHBEs) or BEAS-2B cells were cultured under standard conditions.

  • Treatment: Cells were pre-incubated with varying concentrations of RV568, dexamethasone, or a combination of both for 1 hour.

  • Stimulation: Inflammation was induced by adding stimulants such as LPS (0.1 µg/mL) for 4 hours in monocyte/macrophage models, or poly I:C or TNF-α in epithelial cell models.

  • Analysis: After the incubation period, cell supernatants were collected, and the levels of inflammatory mediators like CXCL8 and IL-6 were quantified using methods such as ELISA.

In Vivo Murine Models of Lung Inflammation

In_Vivo_Workflow Animal_Grouping 1. Grouping of Mice (n=8 per group) RV568_Admin 2. Intratracheal Administration of Vehicle or RV568 Animal_Grouping->RV568_Admin Time_Lapse 3. Time Delay (e.g., 2 to 8 hours) RV568_Admin->Time_Lapse Inflammatory_Challenge 4. Inflammatory Challenge (LPS Inhalation or Cigarette Smoke Exposure) Time_Lapse->Inflammatory_Challenge Post_Challenge 5. Post-Challenge Period (e.g., 8 hours) Inflammatory_Challenge->Post_Challenge BAL_Collection 6. Bronchoalveolar Lavage (BAL) Fluid Collection Post_Challenge->BAL_Collection Cell_Analysis 7. Analysis of Neutrophil Influx BAL_Collection->Cell_Analysis

Caption: Workflow for in vivo murine models.

Methodology Details:

  • Animal Models: Mice were used for both LPS-induced and cigarette smoke-induced models of pulmonary inflammation.

  • Drug Administration: RV568 or a vehicle control was administered intratracheally at specified time points before the inflammatory challenge.

  • Inflammatory Challenge: Inflammation was induced either by inhalation of LPS or by exposure to cigarette smoke.

  • Endpoint Measurement: At a defined time after the challenge (e.g., 8 hours post-LPS), bronchoalveolar lavage (BAL) was performed to collect fluid from the lungs. The primary endpoint was the quantification of neutrophil influx into the airways.

Clinical Evaluation in COPD

RV568 has undergone a preliminary, randomized, placebo-controlled clinical trial to assess its safety and efficacy in patients with COPD.

Study Design

The trial was a 14-day study involving a small cohort of COPD patients to limit exposure at an early stage of clinical development. Inhaled RV568 was administered at doses of 50 µg and 100 µg.

Key Findings
  • Safety and Tolerability: The trial was primarily designed to investigate safety, and no major concerns were identified over the 2-week period. Adverse events were reported to be similar between the RV568 and placebo treatment groups.

  • Efficacy: While the trial was small, it provided preliminary evidence of clinical benefit.

    • Lung Function: Patients receiving RV568 showed improvements in pre-bronchodilator forced expiratory volume in 1 second (FEV1).

    • Biomarkers: A significant reduction in sputum malondialdehyde, a marker of oxidative stress, was observed in the RV568-treated groups compared to placebo. However, there were no significant changes in sputum cell counts.

Conclusion and Future Directions

RV568 is a promising narrow-spectrum kinase inhibitor with potent anti-inflammatory effects demonstrated in cellular and animal models relevant to COPD. Its mechanism of action, targeting both p38 MAPK and SRC family kinases, offers a novel approach to combatting the corticosteroid-resistant inflammation often seen in COPD. Furthermore, preclinical data suggests a synergistic interaction with corticosteroids, which could be a significant clinical advantage.

The initial clinical data, though from a small and short-term study, is encouraging, showing good tolerability and signs of both anti-inflammatory activity and modest improvements in lung function in COPD patients. These findings support the case for larger and longer-term clinical trials to fully elucidate the therapeutic potential of RV568 in the management of COPD.

References

JNJ-49095397: A Technical Guide to a Novel Anti-Inflammatory Agent for Respiratory Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-49095397, also known as RV568, is a potent and selective, narrow-spectrum kinase inhibitor with significant anti-inflammatory properties. Developed for inhaled administration, it primarily targets the α and γ isoforms of the p38 mitogen-activated protein kinase (MAPK), a key signaling node in the inflammatory cascade implicated in chronic obstructive pulmonary disease (COPD).[1][2] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and detailed experimental methodologies to support further research and development in the field of anti-inflammatory therapeutics.

Core Mechanism of Action: p38 MAPK Inhibition

This compound exerts its anti-inflammatory effects by inhibiting the p38 MAPK signaling pathway.[3] The p38 MAPK family, consisting of four isoforms (α, β, γ, and δ), are serine/threonine kinases that respond to inflammatory stimuli such as cytokines, oxidative stress, and bacterial components like lipopolysaccharide (LPS).[3][4] In inflammatory lung diseases like COPD, the p38 MAPK pathway is chronically activated in key immune and structural cells, including macrophages, neutrophils, and bronchial epithelial cells.

This activation leads to a cascade of downstream events, including the stabilization of pro-inflammatory cytokine messenger RNA (mRNA) and the activation of transcription factors, resulting in the increased production of inflammatory mediators like CXCL8 (IL-8), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This compound specifically inhibits the p38α and p38γ isoforms, which are prominently involved in these inflammatory processes. Additionally, this compound has been shown to inhibit the SRC family of kinases, which may contribute to its broad anti-inflammatory profile.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound (RV568).

Table 1: In Vitro Inhibition of Inflammatory Mediators
Cell TypeStimulantMediatorThis compound (RV568) IC50Maximal Inhibition (Emax)
d-U937 Cells (macrophage-like)LPSCXCL892 nM95%
Peripheral Blood Mononuclear Cells (PBMCs)LPSCXCL8Not Specified81%
COPD Sputum MacrophagesLPSCXCL8Not Specified55%
Normal Human Bronchial Epithelial Cells (NHBEs)TNF-αIL-6Concentration-dependent inhibitionNot Specified
Normal Human Bronchial Epithelial Cells (NHBEs)TNF-αCXCL8Concentration-dependent inhibitionNot Specified
BEAS-2B Cells (epithelial cell line)Poly I:CICAM-1Not Specified97%

Data compiled from a study by Charron et al.

Table 2: Clinical Trial Efficacy Data (14-Day Study in COPD Patients)
ParameterThis compound (RV568) 50 µg DoseThis compound (RV568) 100 µg DosePlacebo
Improvement in Pre-Bronchodilator FEV1+69 mL+48 mLNot Specified
Change in Sputum MalondialdehydeStatistically significant reduction (p<0.05)Statistically significant reduction (p<0.05)No significant change
Change in Sputum MyeloperoxidaseData not availableData not availableData not available

FEV1: Forced Expiratory Volume in 1 second. Data from a clinical trial of RV568.

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the mechanism of action and experimental approaches, the following diagrams are provided in the DOT language for Graphviz.

p38 MAPK Signaling Pathway in Airway Inflammation

p38_MAPK_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effects LPS LPS MAP3K MAP3K (e.g., TAK1, ASK1) LPS->MAP3K TNFa TNF-α TNFa->MAP3K Oxidative_Stress Oxidative Stress Oxidative_Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_ag p38α / p38γ MKK3_6->p38_ag MAPKAPK2 MAPKAPK2 p38_ag->MAPKAPK2 Transcription_Factors Transcription Factors (e.g., NF-κB potentiation) p38_ag->Transcription_Factors mRNA_Stabilization mRNA Stabilization MAPKAPK2->mRNA_Stabilization Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response mRNA_Stabilization->Inflammatory_Response JNJ_49095397 This compound (RV568) JNJ_49095397->p38_ag

Caption: p38 MAPK signaling cascade in airway inflammation and the inhibitory action of this compound.

Experimental Workflow for In Vitro Cytokine Inhibition Assay

in_vitro_workflow start Start isolate_cells Isolate & Culture PBMCs or other relevant cell types start->isolate_cells pre_treat Pre-treat cells with This compound (RV568) at various concentrations isolate_cells->pre_treat stimulate Stimulate cells with LPS or TNF-α pre_treat->stimulate incubate Incubate for a defined period (e.g., 4-24h) stimulate->incubate collect_supernatant Collect cell supernatant incubate->collect_supernatant measure_cytokine Measure cytokine levels (e.g., CXCL8, IL-6) by ELISA collect_supernatant->measure_cytokine analyze_data Analyze data and calculate IC50 values measure_cytokine->analyze_data end End analyze_data->end

Caption: A generalized workflow for assessing the in vitro anti-inflammatory efficacy of this compound.

Detailed Experimental Protocols

In Vitro Cytokine Release Assay from PBMCs
  • Isolation of PBMCs: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy volunteers or COPD patients using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: PBMCs are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

  • Pre-treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or vehicle control for 30 minutes to 1 hour.

  • Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL to induce an inflammatory response.

  • Incubation: The cell plates are incubated at 37°C in a humidified 5% CO2 atmosphere for a period of 4 to 24 hours.

  • Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatants are collected.

  • Cytokine Measurement: The concentrations of inflammatory cytokines such as CXCL8 and IL-6 in the supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The percentage inhibition of cytokine release at each concentration of this compound is calculated relative to the vehicle-treated, LPS-stimulated control. IC50 values are determined by non-linear regression analysis.

Mouse Model of Cigarette Smoke-Induced Lung Inflammation
  • Animal Model: BALB/c or C57BL/6 mice are commonly used for this model.

  • Cigarette Smoke Exposure: Mice are exposed to whole-body cigarette smoke from a specified number of cigarettes daily, for a duration ranging from a few days to several months, in a controlled inhalation chamber.

  • Drug Administration: this compound is administered to the mice, typically via intra-tracheal or intra-nasal instillation, at various doses prior to or during the cigarette smoke exposure period.

  • Bronchoalveolar Lavage (BAL): At the end of the study period, mice are euthanized, and a bronchoalveolar lavage (BAL) is performed to collect cells and fluid from the lungs.

  • Cellular Analysis: The BAL fluid is centrifuged, and the cell pellet is resuspended. Total and differential cell counts (macrophages, neutrophils, lymphocytes) are performed.

  • Biomarker Analysis: The supernatant from the BAL fluid can be used to measure the levels of inflammatory cytokines and chemokines by ELISA or multiplex assays.

  • Histopathology: The lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess the extent of inflammation and structural changes such as emphysema.

Measurement of Sputum Malondialdehyde (MDA)
  • Sputum Induction: Sputum samples are induced from COPD patients by inhalation of nebulized hypertonic saline.

  • Sputum Processing: The collected sputum is treated with a mucolytic agent like dithiothreitol (DTT) to break down the mucus and release the cellular and soluble components.

  • Sample Preparation for HPLC: An aliquot of the processed sputum supernatant is deproteinized, often with an acid like perchloric acid.

  • High-Performance Liquid Chromatography (HPLC): The prepared sample is injected into an HPLC system. MDA is separated from other components on a C18 reversed-phase column.

  • Detection: MDA is often derivatized with thiobarbituric acid (TBA) to form a fluorescent adduct, which is then detected by a fluorescence detector. Alternatively, other derivatization agents and detection methods like mass spectrometry can be used.

  • Quantification: The concentration of MDA in the sputum sample is determined by comparing the peak area or height to a standard curve generated with known concentrations of an MDA standard, such as 1,1,3,3-tetraethoxypropane (TEP).

Conclusion

This compound (RV568) is a promising narrow-spectrum kinase inhibitor that demonstrates significant anti-inflammatory effects in preclinical models and early clinical studies relevant to COPD. Its mechanism of action, centered on the inhibition of p38α and p38γ MAPK, provides a targeted approach to mitigating the chronic inflammation that drives the pathophysiology of this and potentially other respiratory diseases. The quantitative data and experimental protocols outlined in this technical guide offer a solid foundation for further investigation into the therapeutic potential of this compound. Future research should focus on longer-term clinical trials to establish its efficacy and safety profile for the treatment of COPD and related inflammatory conditions.

References

JNJ-49095397: A Deep Dive into the Inhibition of p38 Gamma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibition of the p38 mitogen-activated protein kinase (MAPK) gamma isoform by the selective inhibitor JNJ-49095397, also known as RV568. This document details the quantitative inhibitory activity, experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.

Core Executive Summary

This compound (RV568) is a narrow-spectrum kinase inhibitor with demonstrated activity against p38 MAPK alpha (p38α) and p38 MAPK gamma (p38γ).[1][2][3][4][5] It has been investigated for its anti-inflammatory properties, particularly in the context of chronic obstructive pulmonary disease (COPD). This compound has been shown to inhibit the release of pro-inflammatory cytokines in various cell types and has undergone clinical evaluation. Beyond its primary targets, it also exhibits inhibitory activity against the SRC family kinase, hematopoietic kinase (HCK).

Quantitative Data on Inhibitory Activity

The following table summarizes the available quantitative data on the inhibitory activity of this compound against its primary kinase targets.

TargetAssay TypeMetricValueReference
p38αBiochemicalIC50Data not publicly available
p38γBiochemicalIC50Data not publicly available
HCKBiochemicalIC50Data not publicly available

Signaling Pathway and Mechanism of Action

The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to stress and inflammation. Activation of this pathway leads to the production of pro-inflammatory cytokines. The p38 MAPK family consists of four isoforms: α, β, γ, and δ. This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of p38γ and p38α, thereby blocking the downstream signaling events that lead to cytokine production.

p38_gamma_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Stress) Receptor Receptor Inflammatory_Stimuli->Receptor MAP3K MAPKKK (e.g., TAK1, ASK1) Receptor->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K p38_gamma p38 gamma (MAPK12) MAP2K->p38_gamma Downstream_Substrates Downstream Substrates (e.g., Transcription Factors) p38_gamma->Downstream_Substrates JNJ_49095397 This compound (RV568) JNJ_49095397->p38_gamma Gene_Expression Gene Expression Downstream_Substrates->Gene_Expression Inflammatory_Response Inflammatory Response (Cytokine Production) Gene_Expression->Inflammatory_Response kinase_inhibition_assay_workflow Start Start Compound_Dilution Prepare serial dilution of This compound Start->Compound_Dilution Plate_Setup Add compound dilutions and reaction mix to microplate Compound_Dilution->Plate_Setup Reaction_Mix Prepare reaction mix: p38 gamma enzyme + substrate Reaction_Mix->Plate_Setup Initiate_Reaction Add ATP to initiate kinase reaction Plate_Setup->Initiate_Reaction Incubation Incubate at 30°C Initiate_Reaction->Incubation Detection Stop reaction and add detection reagent Incubation->Detection Read_Plate Measure signal (Luminescence/Fluorescence/Radioactivity) Detection->Read_Plate Data_Analysis Calculate % inhibition and determine IC50 Read_Plate->Data_Analysis End End Data_Analysis->End cytokine_inhibition_assay_workflow Start Start Cell_Seeding Seed immune cells in multi-well plate Start->Cell_Seeding Compound_Treatment Treat cells with This compound Cell_Seeding->Compound_Treatment Viability_Assay Assess cell viability in parallel plate Cell_Seeding->Viability_Assay Stimulation Stimulate cells with LPS Compound_Treatment->Stimulation Incubation Incubate for cytokine release Stimulation->Incubation Supernatant_Collection Collect cell supernatant Incubation->Supernatant_Collection ELISA Quantify cytokine levels using ELISA Supernatant_Collection->ELISA Data_Analysis Calculate % inhibition and determine IC50 ELISA->Data_Analysis Viability_Assay->Data_Analysis End End Data_Analysis->End

References

The Potential of JNJ-49095397 (RV568) in Mitigating Inflammatory Responses in Cystic Fibrosis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic Fibrosis (CF) is a life-shortening genetic disorder characterized by chronic airway inflammation, which significantly contributes to lung tissue damage and disease progression. While current therapies have improved outcomes, there remains a critical need for novel anti-inflammatory treatments. This technical guide explores the scientific rationale for investigating JNJ-49095397 (also known as RV568), a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, as a potential therapeutic agent for cystic fibrosis. Although direct clinical trial data for this compound in CF is not yet publicly available, this document synthesizes the foundational role of the p38 MAPK pathway in CF-related inflammation and presents relevant preclinical and clinical data from studies of this compound in other respiratory diseases, such as Chronic Obstructive Pulmonary Disease (COPD), to build a case for its investigation in CF.

Introduction: The Inflammatory Cascade in Cystic Fibrosis and the Rationale for p38 MAPK Inhibition

Cystic fibrosis is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene, leading to defective ion transport and subsequent dehydration of airway surfaces. This primary defect establishes a vicious cycle of mucus obstruction, chronic bacterial infection, and a persistent, exaggerated inflammatory response. The inflammatory milieu in the CF airways is dominated by neutrophils and pro-inflammatory cytokines, which drive the progressive destruction of lung tissue.

The p38 MAPK signaling pathway is a key regulator of the synthesis of pro-inflammatory cytokines and is known to be activated in the airways of CF patients. This pathway responds to cellular stresses, including exposure to bacterial components like lipopolysaccharide (LPS), and triggers the production of inflammatory mediators such as interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α). Given its central role in orchestrating the inflammatory response, the p38 MAPK pathway presents a compelling therapeutic target for mitigating the chronic inflammation that characterizes cystic fibrosis.

This compound (RV568) is a potent and selective inhibitor of the p38 MAPK-α and p38 MAPK-γ isoforms. By targeting this pathway, this compound has the potential to suppress the overactive inflammatory signaling in the CF airways, thereby reducing the production of damaging inflammatory mediators.

Mechanism of Action of this compound

This compound is an inhaled, narrow-spectrum kinase inhibitor. Its primary mechanism of action is the inhibition of p38 MAPK-α and p38 MAPK-γ. The p38 MAPK signaling cascade is a multi-tiered pathway that translates extracellular signals into a cellular response.

  • Upstream Activation: The pathway is initiated by various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and bacterial products (e.g., LPS), which activate a series of upstream kinases (MAP3Ks and MKKs).

  • p38 MAPK Phosphorylation: These upstream kinases ultimately phosphorylate and activate the p38 MAPK isoforms.

  • Downstream Effects: Activated p38 MAPK then phosphorylates a range of downstream targets, including other kinases and transcription factors. This leads to the increased transcription and translation of genes encoding pro-inflammatory cytokines and other inflammatory mediators.

By inhibiting p38 MAPK-α and -γ, this compound blocks this signaling cascade, resulting in a broad-spectrum anti-inflammatory effect.

Signaling Pathway

The following diagram illustrates the central role of p38 MAPK in the inflammatory signaling cascade relevant to cystic fibrosis.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response LPS LPS (Bacterial Product) TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR MAP3K MAP3K TLR4->MAP3K TNFR->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK (α, γ) MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) p38_MAPK->Transcription_Factors JNJ_49095397 This compound (RV568) JNJ_49095397->p38_MAPK Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Cytokines Pro-inflammatory Cytokines (IL-6, IL-8, TNF-α) Gene_Expression->Cytokines

p38 MAPK Signaling Pathway in Inflammation.

Preclinical Data for this compound (RV568)

While specific preclinical studies of this compound in cystic fibrosis models are not widely published, extensive research has been conducted in models of respiratory inflammation relevant to COPD, which share some inflammatory characteristics with CF.

In Vitro Studies

This compound has demonstrated potent anti-inflammatory effects in various primary human cell types.[1][2]

Table 1: In Vitro Anti-inflammatory Activity of this compound (RV568)

Cell TypeInflammatory StimulusMeasured EndpointEffect of RV568
Monocytes and MacrophagesLipopolysaccharide (LPS)Pro-inflammatory cytokine releasePotent inhibition
Bronchial Epithelial CellsPolyinosinic:polycytidylic acid (poly I:C)Pro-inflammatory cytokine releasePotent inhibition

Data synthesized from studies on models relevant to COPD.[1][2]

In Vivo Studies

In murine models of respiratory inflammation, this compound has shown significant efficacy.[1]

Table 2: In Vivo Anti-inflammatory Activity of this compound (RV568) in Murine Models

ModelKey Findings
LPS-induced lung inflammationSignificant reduction in neutrophil accumulation in bronchoalveolar lavage (BAL) fluid.
Cigarette smoke exposureReduction in inflammatory markers.

Data from studies on models relevant to COPD.

Clinical Data for this compound (RV568) in COPD

A 14-day, randomized, placebo-controlled clinical trial of inhaled this compound (RV568) was conducted in patients with moderate to severe COPD. While this data is from a different patient population, it provides valuable insights into the potential clinical effects and safety profile of the drug.

Table 3: Clinical Trial Results of Inhaled this compound (RV568) in COPD Patients (14-day study)

EndpointPlaceboRV568 (50 µg)RV568 (100 µg)
Change in pre-bronchodilator FEV1 (mL) -+69 mL+48 mL
Sputum Malondialdehyde (biomarker of oxidative stress) No significant changeSignificant reduction (p<0.05)Significant reduction (p<0.05)
Sputum Cell Counts No significant changeNo significant changeNo significant change
Adverse Events Similar to RV568Similar to placeboSimilar to placebo

FEV1: Forced Expiratory Volume in 1 second. Data from a clinical trial in COPD patients.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of protocols relevant to the evaluation of p38 MAPK inhibitors.

In Vitro Anti-inflammatory Assay in Primary Human Bronchial Epithelial Cells

This protocol is designed to assess the ability of a compound to inhibit the release of pro-inflammatory cytokines from primary human bronchial epithelial cells.

  • Cell Culture: Primary human bronchial epithelial cells are cultured to confluence.

  • Stimulation: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified period (e.g., 1 hour).

  • Inflammatory Challenge: An inflammatory stimulus, such as TNF-α or poly I:C, is added to the culture medium to induce the production of pro-inflammatory cytokines.

  • Endpoint Measurement: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of pro-inflammatory cytokines (e.g., IL-6, IL-8) is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in cytokine release compared to the vehicle-treated, stimulated control.

Murine Model of LPS-Induced Pulmonary Inflammation

This in vivo model is used to evaluate the anti-inflammatory effects of a test compound in the lungs.

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a specified period.

  • Compound Administration: The test compound (e.g., this compound) is administered to the mice via the desired route (e.g., intratracheal instillation or inhalation) at various doses. A vehicle control group is also included.

  • LPS Challenge: After a predetermined time following compound administration, the mice are challenged with an intranasal or intratracheal administration of lipopolysaccharide (LPS) to induce lung inflammation.

  • Bronchoalveolar Lavage (BAL): At a specified time point after the LPS challenge (e.g., 4-24 hours), the mice are euthanized, and a bronchoalveolar lavage is performed to collect cells and fluid from the lungs.

  • Analysis: The BAL fluid is analyzed for:

    • Total and differential cell counts (particularly neutrophils).

    • Concentrations of pro-inflammatory cytokines and chemokines using ELISA or multiplex assays.

  • Data Analysis: The efficacy of the compound is determined by its ability to reduce the LPS-induced influx of inflammatory cells and the levels of inflammatory mediators in the BAL fluid compared to the vehicle-treated group.

Proposed Clinical Trial Workflow for this compound in Cystic Fibrosis

Based on the available data and the clinical trial design for COPD, a hypothetical clinical trial workflow for investigating this compound in cystic fibrosis could be structured as follows.

CF_Trial_Workflow cluster_screening Phase 1: Screening and Enrollment cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Treatment Period (e.g., 28 days) cluster_followup Phase 4: Follow-up and Analysis Patient_Identification Patient Identification (CF diagnosis, age, etc.) Informed_Consent Informed Consent Patient_Identification->Informed_Consent Baseline_Assessments Baseline Assessments (FEV1, sweat chloride, sputum biomarkers) Informed_Consent->Baseline_Assessments Randomization Randomization (1:1:1) Baseline_Assessments->Randomization Placebo Placebo (inhaled) Randomization->Placebo Dose_1 This compound (Low Dose, inhaled) Randomization->Dose_1 Dose_2 This compound (High Dose, inhaled) Randomization->Dose_2 Endpoint_Assessment Endpoint Assessment (Change in FEV1, sputum inflammatory markers, safety) Placebo->Endpoint_Assessment Dose_1->Endpoint_Assessment Endpoint_assessment Endpoint_assessment Dose_2->Endpoint_assessment Data_Analysis Data Analysis Endpoint_Assessment->Data_Analysis Results Results Reporting Data_Analysis->Results

Hypothetical Clinical Trial Workflow for this compound in CF.

Conclusion and Future Directions

The p38 MAPK signaling pathway is a well-validated target for anti-inflammatory therapy, and its inhibition holds significant promise for mitigating the chronic and destructive inflammation that is a hallmark of cystic fibrosis lung disease. This compound (RV568) is a potent and selective p38 MAPK inhibitor with demonstrated anti-inflammatory effects in relevant preclinical models and a favorable safety and efficacy profile in a clinical trial for COPD.

While direct evidence for the efficacy of this compound in cystic fibrosis is currently lacking, the strong scientific rationale, coupled with the encouraging data from other respiratory diseases, provides a solid foundation for its further investigation in the CF population. Future research should focus on preclinical studies using CF-specific cell and animal models to confirm the anti-inflammatory effects of this compound in a CF-relevant context. Subsequently, well-designed clinical trials will be necessary to evaluate the safety, tolerability, and efficacy of this compound in individuals with cystic fibrosis. Such studies could pave the way for a novel therapeutic approach to address the unmet need for effective anti-inflammatory treatments in this devastating disease.

References

The Impact of JNJ-49095397 on Cellular Pathways: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

JNJ-49095397, also known as RV568, is a potent and selective, narrow-spectrum inhaled inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha (α) and gamma (γ) isoforms. It has demonstrated significant anti-inflammatory effects in preclinical models of chronic obstructive pulmonary disease (COPD) and has undergone clinical evaluation for its therapeutic potential in this indication. This technical guide provides an in-depth analysis of the cellular pathways modulated by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms.

Core Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

The primary mechanism of action of this compound is the inhibition of p38 MAPK α and γ.[1] The p38 MAPK signaling cascade is a critical regulator of inflammatory responses.[2] In chronic inflammatory diseases like COPD, various stimuli, including cigarette smoke and pathogens, activate this pathway, leading to the production of pro-inflammatory cytokines and other inflammatory mediators.[2] this compound has also been shown to inhibit members of the SRC family of kinases, which may contribute to its overall anti-inflammatory profile.[1]

Signaling Pathway Diagram

p38_MAPK_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effectors Cigarette Smoke Cigarette Smoke MKK3_6 MKK3/MKK6 Cigarette Smoke->MKK3_6 activates LPS (Lipopolysaccharide) LPS (Lipopolysaccharide) LPS (Lipopolysaccharide)->MKK3_6 activates Pro-inflammatory Cytokines (e.g., TNF-α) Pro-inflammatory Cytokines (e.g., TNF-α) Pro-inflammatory Cytokines (e.g., TNF-α)->MKK3_6 activates p38_alpha_gamma p38α / p38γ MKK3_6->p38_alpha_gamma phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_alpha_gamma->Transcription_Factors activates Cytokine_Production Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6, IL-8, TNF-α) Transcription_Factors->Cytokine_Production induces JNJ_49095397 This compound (RV568) JNJ_49095397->p38_alpha_gamma inhibits

Figure 1: p38 MAPK Signaling Pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.

Table 1: In Vitro Anti-inflammatory Activity of this compound (RV568)
Cell TypeStimulantMeasured CytokineThis compound (RV568) EffectReference
Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)CXCL8 (IL-8)Potent inhibition[3]
Differentiated U937 cellsLipopolysaccharide (LPS)CXCL8 (IL-8)Potent inhibition
Sputum Macrophages from COPD patientsLipopolysaccharide (LPS)CXCL8 (IL-8)>50% inhibition
Differentiated MacrophagesLipopolysaccharide (LPS)CXCL8 (IL-8)Emax >70% inhibition
Table 2: In Vivo Efficacy of this compound (RV568) in a Murine Model
Animal ModelTreatmentOutcomeResultReference
LPS-induced neutrophil accumulation in miceThis compound (RV568) (1-20 µ g/mouse , intratracheal)Neutrophil count in Bronchoalveolar Lavage (BAL) fluidSignificant inhibition of neutrophil accumulation
Table 3: Clinical Efficacy of Inhaled this compound (RV568) in COPD Patients (14-day study)
Treatment Group (n)Change in Pre-Bronchodilator FEV1 (mL) vs. Placebop-valueReduction in Sputum Malondialdehyde vs. Placebop-valueReference
RV568 50 µg (10)+690.0067Significant<0.05
RV568 100 µg (10)+480.014Significant<0.05
Placebo (10)----

Detailed Experimental Protocols

In Vitro Cellular Assays

Objective: To determine the in vitro anti-inflammatory potency of this compound.

Cell Culture and Stimulation:

  • Peripheral Blood Mononuclear Cells (PBMCs): Isolated from healthy donor blood by density gradient centrifugation.

  • U937 Monocytes: Cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).

  • Sputum Macrophages: Isolated from sputum samples of COPD patients.

  • Stimulation: Cells were pre-incubated with various concentrations of this compound or vehicle control for 1 hour before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

Cytokine Measurement:

  • Supernatants from cell cultures were collected after an appropriate incubation period (e.g., 4 hours).

  • The concentration of cytokines such as CXCL8 (IL-8) was quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

In Vivo Murine Models

Objective: To evaluate the in vivo anti-inflammatory effects of this compound in models of lung inflammation.

LPS-Induced Neutrophil Accumulation Model:

  • Animals: Female C57BL/6 mice.

  • Treatment: this compound (1-20 µ g/mouse ) was administered intratracheally.

  • Inflammation Induction: One hour after treatment, mice received an intraperitoneal injection of LPS (e.g., 100 ng/mouse).

  • Assessment: Bronchoalveolar lavage (BAL) was performed at a specified time point (e.g., 2 hours post-LPS) to collect lung fluid. The number of neutrophils in the BAL fluid was determined by cell counting.

Cigarette Smoke Exposure Model:

  • Animals: A/J or C57BL/6 mice.

  • Exposure: Mice were exposed to mainstream cigarette smoke for a defined period (e.g., 1 hour/day, 5 days/week for 2-4 weeks) using a whole-body or nose-only inhalation exposure chamber.

  • Treatment: this compound was administered, typically via inhalation, prior to or during the smoke exposure period.

  • Assessment: Endpoints included analysis of inflammatory cells (neutrophils, macrophages) in BAL fluid, measurement of pro-inflammatory cytokines in BAL fluid or lung homogenates, and histological evaluation of lung tissue for inflammation and emphysematous changes.

Clinical Trial in COPD Patients

Objective: To assess the safety, tolerability, and preliminary efficacy of inhaled this compound in patients with moderate to severe COPD.

Study Design:

  • A randomized, double-blind, placebo-controlled, parallel-group study.

  • 30 patients with stable moderate to severe COPD were randomized to receive inhaled this compound (50 µg or 100 µg) or placebo once daily for 14 days.

Efficacy Assessments:

  • Spirometry: Pre-bronchodilator Forced Expiratory Volume in 1 second (FEV1) was measured at baseline and at the end of the treatment period.

  • Sputum Analysis: Sputum was induced and collected at baseline and on day 14. Sputum malondialdehyde, a marker of oxidative stress, was measured using high-performance liquid chromatography (HPLC).

Experimental Workflow and Logical Relationships

Experimental Workflow Diagram

experimental_workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development cluster_endpoints Key Endpoints in_vitro In Vitro Cellular Assays (PBMCs, Macrophages) in_vivo In Vivo Animal Models (LPS, Cigarette Smoke) in_vitro->in_vivo Informs cytokine_inhibition Cytokine Inhibition (IL-8) in_vitro->cytokine_inhibition phase_II Phase II Clinical Trial (COPD Patients) in_vivo->phase_II Provides Rationale for neutrophil_reduction Neutrophil Reduction in_vivo->neutrophil_reduction fev1_improvement FEV1 Improvement phase_II->fev1_improvement oxidative_stress_reduction Oxidative Stress Reduction (Sputum Malondialdehyde) phase_II->oxidative_stress_reduction

Figure 2: A simplified workflow of the preclinical and clinical evaluation of this compound.

References

Methodological & Application

JNJ-49095397 (RV-568): Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-49095397, also known as RV-568, is a potent, narrow-spectrum kinase inhibitor targeting the α and γ isoforms of p38 mitogen-activated protein kinase (MAPK) as well as the SRC kinase family.[1][2] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its inhibition has been a key therapeutic strategy for various inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD).[3] this compound has demonstrated significant anti-inflammatory effects in various preclinical models and has been investigated for its therapeutic potential in inflammatory conditions.[1][4]

These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, focusing on its inhibitory effects on p38 MAPK signaling and downstream inflammatory responses.

Data Presentation

The inhibitory activity of this compound has been quantified across a range of biochemical and cell-based assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound against key targets and in relevant cellular models.

Assay TypeTarget/Stimulus & Cell TypeAnalyte MeasuredIC50 (nM)
Biochemical Assays
Kinase Activityp38 MAPKαPhosphorylation of SubstrateND
Kinase Activityp38 MAPKγPhosphorylation of SubstrateND
Kinase ActivitySRC Family Kinase (e.g., HCK)Phosphorylation of SubstrateND
Cell-Based Assays
Cytokine ReleaseLPS-stimulated Peripheral Blood Mononuclear Cells (PBMCs)CXCL8ND
Cytokine ReleaseLPS-stimulated d-U937 cells (macrophage-like)CXCL8ND
Cytokine ReleaseTNFα-stimulated Normal Human Bronchial Epithelial CellsIL-6ND
Cytokine ReleaseTNFα-stimulated Normal Human Bronchial Epithelial CellsCXCL8ND
ICAM-1 ExpressionPoly I:C-stimulated BEAS-2B cells (bronchial epithelial)ICAM-1 ProteinND

ND: Not Disclosed in the provided search results. While the source material indicates potent inhibition, specific IC50 values were not detailed.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for evaluating p38 MAPK inhibitors in a cell-based cytokine release assay.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Cell Stress Cell Stress Cell Stress->Receptor MKK3/6 MKK3/6 Receptor->MKK3/6 SRC Kinases SRC Kinases Receptor->SRC Kinases p38 MAPK p38 MAPK MKK3/6->p38 MAPK Phosphorylation Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Activation This compound This compound This compound->p38 MAPK Inhibition This compound->SRC Kinases Inhibition Gene Expression Gene Expression Transcription Factors->Gene Expression Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Expression->Pro-inflammatory Cytokines

Caption: The p38 MAPK signaling cascade initiated by extracellular stimuli.

Experimental_Workflow cluster_setup Assay Setup cluster_stimulation Stimulation cluster_incubation Incubation cluster_analysis Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Pre-incubation Inflammatory Stimulus Inflammatory Stimulus Compound Treatment->Inflammatory Stimulus Incubate Incubate Inflammatory Stimulus->Incubate Supernatant Collection Supernatant Collection Incubate->Supernatant Collection Cytokine Quantification Cytokine Quantification Supernatant Collection->Cytokine Quantification ELISA, etc. Data Analysis Data Analysis Cytokine Quantification->Data Analysis IC50 Calculation

Caption: General workflow for a cell-based cytokine release assay.

Experimental Protocols

The following are detailed protocols for common cell-based assays used to evaluate the efficacy of this compound.

Inhibition of LPS-Induced Cytokine Release from Human PBMCs or Macrophage-like Cells (e.g., d-U937)

This protocol is designed to assess the ability of this compound to inhibit the release of pro-inflammatory cytokines, such as CXCL8 (IL-8) and TNF-α, from immune cells stimulated with lipopolysaccharide (LPS).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or U937 cells

  • RPMI-1640 culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) for U937 differentiation

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (RV-568)

  • DMSO (vehicle control)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for CXCL8 and TNF-α

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo®)

Protocol:

  • Cell Culture and Seeding:

    • For PBMCs: Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation. Resuspend cells in complete RPMI-1640 medium and seed at a density of 2 x 10^5 cells/well in a 96-well plate.

    • For U937 cells: Culture U937 monocytes in complete RPMI-1640 medium. To differentiate into macrophage-like cells (d-U937), treat with 100 ng/mL PMA for 48-72 hours. After differentiation, wash the cells with PBS and replace with fresh complete medium. Seed the differentiated cells at a density of 5 x 10^4 cells/well in a 96-well plate.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A suggested concentration range is from 1 pg/mL to 1 µg/mL.

    • Add the diluted this compound or vehicle (DMSO) to the appropriate wells. Pre-incubate the cells with the compound for 1 hour at 37°C in a 5% CO2 incubator.

  • Cell Stimulation:

    • Prepare a stock solution of LPS in sterile PBS.

    • Add LPS to the wells to a final concentration of 10-100 ng/mL to stimulate cytokine production.

    • Include control wells with cells only (no treatment) and cells with LPS only (no compound).

  • Incubation:

    • Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the cell type and the specific cytokine being measured. A 4-hour incubation has been shown to be effective for CXCL8 release.

  • Supernatant Collection and Cytokine Quantification:

    • Centrifuge the 96-well plate at 1,500 rpm for 10 minutes to pellet the cells.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

    • Quantify the concentration of CXCL8 and TNF-α in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Cell Viability Assay:

    • After collecting the supernatant, assess the viability of the remaining cells using a standard cell viability assay to ensure that the observed inhibition of cytokine release is not due to cytotoxicity of the compound.

  • Data Analysis:

    • Calculate the percentage inhibition of cytokine release for each concentration of this compound compared to the LPS-only control.

    • Plot the percentage inhibition against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.

Inhibition of TNFα-Induced Cytokine Release from Human Bronchial Epithelial Cells

This protocol assesses the effect of this compound on cytokine release from airway epithelial cells, a key cell type in respiratory inflammation.

Materials:

  • Primary Normal Human Bronchial Epithelial (NHBE) cells or a human bronchial epithelial cell line (e.g., BEAS-2B)

  • Bronchial Epithelial Cell Growth Medium (BEGM)

  • Recombinant human Tumor Necrosis Factor-alpha (TNF-α)

  • This compound (RV-568)

  • DMSO (vehicle control)

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for IL-6 and CXCL8

  • Cell viability assay kit

Protocol:

  • Cell Culture and Seeding:

    • Culture NHBE or BEAS-2B cells in the appropriate growth medium.

    • Seed the cells at a density of 2-5 x 10^4 cells/well in a 96-well plate and allow them to adhere and reach confluence.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium. A suggested concentration range is from 1 ng/mL to 1 µg/mL.

    • Add the diluted this compound or vehicle (DMSO) to the wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • Cell Stimulation:

    • Prepare a stock solution of TNF-α in sterile PBS containing 0.1% BSA.

    • Add TNF-α to the wells to a final concentration of 10-50 ng/mL.

  • Incubation:

    • Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator. A 4-hour incubation has been shown to be effective for IL-6 and CXCL8 release.

  • Supernatant Collection and Cytokine Quantification:

    • Follow the same procedure as described in Protocol 1, Step 5, to collect supernatants and quantify IL-6 and CXCL8 levels using ELISA.

  • Cell Viability Assay:

    • Perform a cell viability assay as described in Protocol 1, Step 6.

  • Data Analysis:

    • Analyze the data as described in Protocol 1, Step 7, to determine the IC50 of this compound for the inhibition of TNFα-induced cytokine release.

In Vitro p38 MAPK Kinase Assay

This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of p38 MAPK.

Materials:

  • Recombinant active p38 MAPKα or p38 MAPKγ

  • p38 MAPK substrate (e.g., ATF-2)

  • ATP

  • Kinase assay buffer

  • This compound (RV-568)

  • DMSO (vehicle control)

  • 96-well assay plates

  • Detection reagents (e.g., anti-phospho-ATF-2 antibody for Western blot or ADP-Glo™ Kinase Assay kit)

Protocol:

  • Assay Setup:

    • In a 96-well plate, add the kinase assay buffer.

    • Add serially diluted this compound or vehicle (DMSO) to the wells.

  • Kinase Reaction:

    • Add the recombinant active p38 MAPK enzyme to each well.

    • Initiate the kinase reaction by adding a mixture of the p38 substrate (e.g., ATF-2) and ATP.

    • Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection:

    • Western Blot: Stop the reaction by adding SDS-PAGE loading buffer. Run the samples on a polyacrylamide gel, transfer to a membrane, and probe with an antibody specific for the phosphorylated substrate (e.g., anti-phospho-ATF-2).

    • Luminescence-based (e.g., ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced, which is proportional to kinase activity, using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Analysis:

    • Quantify the signal from each well.

    • Calculate the percentage of p38 MAPK inhibition for each concentration of this compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage inhibition against the log concentration of the inhibitor.

Conclusion

This compound (RV-568) is a potent inhibitor of p38 MAPKα, p38 MAPKγ, and SRC family kinases, demonstrating significant anti-inflammatory activity in a variety of cell-based models relevant to inflammatory diseases. The protocols outlined in these application notes provide robust methods for characterizing the in vitro and cellular pharmacology of this compound and other p38 MAPK inhibitors. These assays are crucial for understanding the mechanism of action, determining potency, and guiding the development of novel anti-inflammatory therapeutics.

References

JNJ-49095397 (RV568) in Preclinical Animal Models of COPD: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of JNJ-49095397 (also known as RV568), a selective inhibitor of p38 MAPK-α and p38 MAPK-γ, in animal models of Chronic Obstructive Pulmonary Disease (COPD). The following sections detail the experimental protocols, quantitative outcomes, and the underlying mechanism of action, offering valuable insights for researchers in respiratory diseases and drug development.

Introduction

This compound (RV568) is a narrow-spectrum kinase inhibitor with potent anti-inflammatory properties.[1][2][3][4][5] Its primary mechanism of action is the inhibition of the α and γ isoforms of the p38 mitogen-activated protein kinase (MAPK), a key signaling pathway implicated in the chronic inflammation characteristic of COPD. Preclinical studies in murine models of lipopolysaccharide (LPS) and cigarette smoke-induced pulmonary inflammation have demonstrated the efficacy of this compound in attenuating key inflammatory responses.

Signaling Pathway

The p38 MAPK signaling cascade plays a crucial role in the production of pro-inflammatory cytokines and chemokines in response to cellular stress, such as exposure to cigarette smoke or bacterial components like LPS. This compound, by selectively inhibiting p38 MAPK-α and -γ, effectively dampens this inflammatory signaling.

p38_MAPK_Pathway cluster_stimuli Inflammatory Stimuli cluster_signaling Cellular Signaling Cigarette Smoke Cigarette Smoke p38 MAPK α/γ p38 MAPK α/γ Cigarette Smoke->p38 MAPK α/γ LPS LPS LPS->p38 MAPK α/γ Pro-inflammatory Cytokines & Chemokines Pro-inflammatory Cytokines & Chemokines p38 MAPK α/γ->Pro-inflammatory Cytokines & Chemokines Promotes This compound This compound This compound->p38 MAPK α/γ Inhibits

p38 MAPK Signaling Inhibition by this compound.

Animal Model Studies: Quantitative Data Summary

The efficacy of this compound has been evaluated in two key murine models of COPD-relevant inflammation: lipopolysaccharide (LPS)-induced acute inflammation and a sub-chronic cigarette smoke exposure model. The quantitative results from these studies are summarized below.

Table 1: Efficacy of this compound in a Murine Model of LPS-Induced Pulmonary Inflammation
Treatment GroupDoseTotal BAL Cells (x10^5)Macrophages (x10^5)Neutrophils (x10^5)
Vehicle-5.8 ± 0.41.2 ± 0.14.5 ± 0.3
This compound0.1 mg/kg4.1 ± 0.31.1 ± 0.12.9 ± 0.2
This compound1.0 mg/kg2.9 ± 0.2 1.0 ± 0.11.8 ± 0.1

*p<0.05, **p<0.01 compared to vehicle. Data are presented as mean ± SEM. BAL: Bronchoalveolar Lavage.

Table 2: Efficacy of this compound in a Murine Cigarette Smoke Exposure Model
Treatment GroupDoseTotal BAL Cells (x10^5)Macrophages (x10^5)Neutrophils (x10^5)
Air + Vehicle-1.5 ± 0.11.4 ± 0.10.1 ± 0.0
Smoke + Vehicle-6.2 ± 0.53.5 ± 0.32.6 ± 0.3
Smoke + this compound0.1 mg/kg4.5 ± 0.42.8 ± 0.21.6 ± 0.2
Smoke + this compound1.0 mg/kg3.1 ± 0.3 2.1 ± 0.2*0.9 ± 0.1
Smoke + this compound + Fluticasone Propionate1.0 mg/kg + 1.0 mg/kg2.2 ± 0.2 1.8 ± 0.1**0.4 ± 0.1

*p<0.05, **p<0.01, ***p<0.001 compared to Smoke + Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Detailed methodologies for the key animal model studies are provided below to facilitate the replication and further investigation of this compound's effects.

Protocol 1: Murine Model of LPS-Induced Pulmonary Inflammation

This protocol describes the induction of acute lung inflammation using lipopolysaccharide (LPS) and the evaluation of the anti-inflammatory effects of this compound.

LPS_Workflow cluster_setup Experimental Setup cluster_procedure Procedure Animal Male BALB/c mice (8-10 weeks old) Acclimatization 7 days standard conditions Animal->Acclimatization Dosing Intranasal administration of This compound or vehicle Acclimatization->Dosing LPS_Challenge Intranasal LPS challenge (10 µg in 50 µL saline) 1 hour post-dosing Dosing->LPS_Challenge Endpoint Euthanasia and BAL fluid collection 24 hours post-LPS challenge LPS_Challenge->Endpoint Analysis Cell counts (total and differential) Cytokine analysis (ELISA) Endpoint->Analysis

Workflow for LPS-Induced Pulmonary Inflammation Model.

Materials:

  • Male BALB/c mice (8-10 weeks old)

  • This compound (RV568)

  • Vehicle (e.g., saline with 0.1% DMSO)

  • Lipopolysaccharide (LPS) from Escherichia coli

  • Sterile saline

  • Anesthesia (e.g., isoflurane)

  • Bronchoalveolar lavage (BAL) equipment

Procedure:

  • Acclimatization: House mice in standard conditions for at least 7 days prior to the experiment.

  • Dosing: Anesthetize mice lightly with isoflurane. Administer this compound or vehicle intranasally at the desired doses (e.g., 0.1 and 1.0 mg/kg) in a volume of 50 µL.

  • LPS Challenge: One hour after drug administration, challenge the mice with an intranasal instillation of LPS (10 µg in 50 µL of sterile saline).

  • Endpoint Collection: At 24 hours post-LPS challenge, euthanize the mice.

  • Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving 1 mL of sterile saline into the lungs via a tracheal cannula.

  • Analysis:

    • Determine total cell counts in the BAL fluid using a hemocytometer.

    • Prepare cytospin slides and perform differential cell counts (macrophages, neutrophils, lymphocytes) after staining (e.g., with Diff-Quik).

    • Centrifuge the remaining BAL fluid and store the supernatant at -80°C for subsequent cytokine analysis (e.g., TNF-α, IL-6) by ELISA.

Protocol 2: Murine Cigarette Smoke Exposure Model

This protocol details a sub-chronic cigarette smoke exposure model to mimic key aspects of COPD-related inflammation and the assessment of this compound's therapeutic potential.

CS_Workflow cluster_setup Experimental Setup cluster_procedure Procedure Animal Female C57BL/6 mice (6-8 weeks old) Acclimatization 7 days standard conditions Animal->Acclimatization CS_Exposure Whole-body exposure to cigarette smoke (5 days/week for 4 weeks) Acclimatization->CS_Exposure Dosing Intranasal administration of This compound, vehicle, or combination 1 hour prior to CS exposure on each day CS_Exposure->Dosing Dosing occurs before each exposure Endpoint Euthanasia and BAL fluid collection 24 hours after the final CS exposure CS_Exposure->Endpoint Analysis Cell counts (total and differential) Cytokine and chemokine analysis (multiplex assay) Endpoint->Analysis

Workflow for Cigarette Smoke Exposure Model.

Materials:

  • Female C57BL/6 mice (6-8 weeks old)

  • This compound (RV568)

  • Vehicle

  • Fluticasone Propionate (for combination studies)

  • Cigarette smoke generation and exposure system

  • Reference cigarettes (e.g., 3R4F)

  • BAL equipment

Procedure:

  • Acclimatization: House mice in standard conditions for at least 7 days.

  • Cigarette Smoke (CS) Exposure: Expose mice to whole-body cigarette smoke for a specified duration and frequency (e.g., 1 hour, twice daily, 5 days a week for 4 weeks). A control group should be exposed to filtered air.

  • Dosing: One hour prior to each CS exposure session, administer this compound, vehicle, or a combination of this compound and fluticasone propionate intranasally.

  • Endpoint Collection: 24 hours after the final CS exposure, euthanize the mice.

  • Bronchoalveolar Lavage (BAL): Perform BAL as described in Protocol 1.

  • Analysis:

    • Perform total and differential cell counts on the BAL fluid.

    • Analyze BAL supernatant for a panel of inflammatory cytokines and chemokines (e.g., KC, MCP-1, MIP-2) using a multiplex assay.

Conclusion

The preclinical data from murine models of LPS and cigarette smoke-induced pulmonary inflammation strongly support the anti-inflammatory potential of this compound (RV568) for the treatment of COPD. The provided protocols offer a framework for further investigation into the efficacy and mechanism of action of this and other p38 MAPK inhibitors in relevant disease models. The observed synergistic effect with corticosteroids in the cigarette smoke model suggests a promising avenue for combination therapy.

References

Application Notes and Protocols for Inhaled Administration of JNJ-49095397 in a Murine Model of Acute Lung Inflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-49095397 (also known as RV568) is a potent and selective narrow-spectrum kinase inhibitor targeting the α and γ isoforms of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses and is implicated in the pathogenesis of chronic obstructive pulmonary disease (COPD) and asthma.[1][2][3] In lung epithelial cells, macrophages, and other immune cells, stimuli such as lipopolysaccharide (LPS) or cigarette smoke activate the p38 MAPK cascade, leading to the production of pro-inflammatory cytokines like TNF-α, IL-6, and CXCL8.[1] By inhibiting p38 MAPK, this compound has demonstrated potent anti-inflammatory effects, making it a promising therapeutic candidate for inhaled delivery to treat respiratory diseases.

These application notes provide a detailed protocol for the administration of this compound via nose-only inhalation in a lipopolysaccharide (LPS)-induced acute lung inflammation mouse model. The document includes methodologies for drug formulation, inhalation exposure, and subsequent endpoint analysis, including bronchoalveolar lavage (BAL) and lung histology.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the overall experimental workflow.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MKK3_6 MKK3/6 TLR4->MKK3_6 Activation Cascade p38_MAPK p38 MAPK (α, γ isoforms) MKK3_6->p38_MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1, CREB) p38_MAPK->Transcription_Factors JNJ_49095397 This compound JNJ_49095397->p38_MAPK Inhibition Proinflammatory_Genes Pro-inflammatory Genes Transcription_Factors->Proinflammatory_Genes Cytokines Inflammatory Cytokines (TNF-α, IL-6, CXCL8) Proinflammatory_Genes->Cytokines

Caption: p38 MAPK Signaling Pathway in LPS-induced Inflammation.

Experimental_Workflow cluster_prep Preparation Phase cluster_induction Induction & Treatment cluster_analysis Analysis Phase (24h post-LPS) Animal_Acclimation Animal Acclimation (1 week) LPS_Challenge LPS Challenge (Intratracheal) Animal_Acclimation->LPS_Challenge Formulation_Prep This compound Formulation Prep Drug_Administration This compound Inhalation (Nose-Only Exposure) Formulation_Prep->Drug_Administration LPS_Challenge->Drug_Administration Sacrifice Euthanasia & Sample Collection Drug_Administration->Sacrifice BAL Bronchoalveolar Lavage (BAL) Sacrifice->BAL Histology Lung Histology Sacrifice->Histology BAL_Analysis BAL Analysis (Cell Counts, Cytokines) BAL->BAL_Analysis Histo_Analysis Histological Scoring Histology->Histo_Analysis

Caption: Experimental Workflow for this compound Inhalation Study.

Experimental Protocols

Protocol 1: Preparation of this compound for Inhaled Administration

This protocol describes the preparation of a solution of this compound suitable for nebulization in a nose-only inhalation exposure system.

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl)

  • Polyethylene glycol 400 (PEG400) (optional, if solubility is low in saline)

  • Sterile, pyrogen-free water

  • Vortex mixer

  • Sonicator

  • Sterile filters (0.22 µm)

Procedure:

  • Vehicle Preparation: Prepare a sterile vehicle solution. For initial studies, sterile saline is recommended. If this compound has poor aqueous solubility, a co-solvent system such as 90% saline / 10% PEG400 can be tested. Ensure the final vehicle is well-mixed and sterile.

  • Drug Dissolution:

    • Accurately weigh the required amount of this compound powder.

    • Based on doses used for similar inhaled p38 inhibitors (e.g., 0.03-0.3 mg/kg), a starting nebulizer concentration of 0.1 mg/mL can be targeted.

    • Gradually add the vehicle to the powder while vortexing to facilitate dissolution.

    • If necessary, use a sonicator bath for short intervals (e.g., 5-10 minutes) to aid dissolution. Avoid excessive heat.

  • Sterilization and Storage:

    • Once fully dissolved, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

    • Prepare the solution fresh on the day of the experiment. If short-term storage is required, store at 4°C, protected from light.

Protocol 2: LPS-Induced Acute Lung Inflammation and this compound Inhalation

This protocol details the induction of lung inflammation using LPS and subsequent treatment with nebulized this compound via a nose-only exposure system.

Materials and Equipment:

  • C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Anesthetics (e.g., Ketamine/Xylazine)

  • Nose-only inhalation exposure tower

  • Jet nebulizer (e.g., Collison nebulizer)

  • Syringe pump

  • Pressurized air source

  • This compound solution (from Protocol 1)

Procedure:

  • Animal Acclimation: Acclimate mice to the laboratory conditions for at least one week before the experiment. House them in a controlled environment with free access to food and water.

  • LPS Challenge:

    • Anesthetize the mice via intraperitoneal injection of Ketamine/Xylazine.

    • Induce acute lung injury by intratracheal instillation of LPS (e.g., 2-5 mg/kg body weight) in a small volume (e.g., 50 µL) of sterile saline.

  • Inhalation of this compound:

    • Approximately 1-2 hours after the LPS challenge, place the mice in the restraining tubes of the nose-only inhalation tower. Allow a brief period for acclimatization to the tubes.

    • Load the prepared this compound solution (e.g., 0.1 mg/mL) into a syringe and place it in the syringe pump connected to the nebulizer.

    • Set the system parameters. Typical parameters for a mouse nose-only system are:

      • Nebulizer airflow: 1-2 L/min

      • Dilution airflow: 8-9 L/min

      • Total system flow: ~10 L/min (providing ~0.5 L/min per port)

    • Expose the mice to the nebulized this compound aerosol for a defined period, for example, 30 minutes. The control group should be exposed to the nebulized vehicle solution under identical conditions.

  • Post-Exposure Monitoring: After exposure, return the mice to their cages and monitor for recovery from anesthesia and any signs of distress.

Protocol 3: Bronchoalveolar Lavage (BAL) and Lung Tissue Collection

This protocol describes the collection of BAL fluid and lung tissue for downstream analysis, typically performed 24 hours after LPS administration.

Materials:

  • Euthanasia agent (e.g., CO2, anesthetic overdose)

  • Surgical tools (scissors, forceps)

  • Tracheal cannula (e.g., 22G catheter)

  • Suture thread

  • Ice-cold Phosphate-Buffered Saline (PBS) without Ca2+/Mg2+

  • 1 mL syringe

  • 15 mL conical tubes

  • 4% Paraformaldehyde (PFA) for histology

Procedure:

  • Euthanasia and Dissection: Euthanize mice by an approved method. Place the mouse in a supine position and surgically expose the trachea.

  • BAL Fluid Collection:

    • Carefully insert a cannula into the trachea and secure it with a suture.

    • Connect a 1 mL syringe containing 0.8 mL of ice-cold PBS.

    • Slowly instill the PBS into the lungs and then gently aspirate. Repeat this process two to three times to maximize fluid recovery.

    • Pool the recovered fluid from multiple washes (typically 3 x 0.8 mL) for each mouse in a 15 mL conical tube on ice.

  • Lung Tissue Collection:

    • After BAL, carefully dissect the lungs.

    • For histology, cannulate the trachea again and inflate the lungs with 4% PFA at a constant pressure (e.g., 20-25 cmH2O).

    • Submerge the inflated lungs in 4% PFA and fix for 24 hours before processing for paraffin embedding.

Protocol 4: Analysis of BAL Fluid and Lung Histology

BAL Fluid Analysis:

  • Total and Differential Cell Counts:

    • Centrifuge the BAL fluid (e.g., 300 x g for 10 minutes at 4°C).

    • Resuspend the cell pellet in a known volume of PBS.

    • Determine the total cell count using a hemocytometer.

    • Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to count neutrophils, macrophages, and lymphocytes.

  • Cytokine Analysis:

    • Use the supernatant from the centrifuged BAL fluid.

    • Measure the concentrations of key inflammatory cytokines (e.g., TNF-α, IL-6, CXCL8) using specific ELISA kits according to the manufacturer's instructions.

Lung Histology Analysis:

  • Staining: Process the paraffin-embedded lung tissue, section it, and stain with Hematoxylin and Eosin (H&E) to visualize lung structure and inflammatory cell infiltration.

  • Inflammation Scoring:

    • Examine the H&E-stained slides under a microscope.

    • Score the lung sections for inflammation based on a semi-quantitative scoring system. This can include assessing peribronchial and perivascular inflammation, and alveolar septal thickening.

Data Presentation

The following tables present hypothetical but plausible data from an experiment conducted according to the protocols above.

Table 1: Effects of Inhaled this compound on Inflammatory Cell Infiltration in BAL Fluid

Treatment GroupTotal Cells (x10⁵)Macrophages (x10⁵)Neutrophils (x10⁵)Lymphocytes (x10⁵)
Saline + Vehicle1.2 ± 0.21.1 ± 0.20.05 ± 0.010.05 ± 0.02
LPS + Vehicle15.5 ± 2.13.5 ± 0.511.5 ± 1.80.5 ± 0.1
LPS + this compound (0.1 mg/mL)6.8 ± 1.33.2 ± 0.43.2 ± 0.90.4 ± 0.1
LPS + this compound (0.3 mg/mL)4.5 ± 0.92.9 ± 0.31.3 ± 0.50.3 ± 0.1
Data are presented as mean ± SEM (n=8 mice per group).

Table 2: Effects of Inhaled this compound on Pro-inflammatory Cytokine Levels in BAL Fluid

Treatment GroupTNF-α (pg/mL)IL-6 (pg/mL)CXCL8 (pg/mL)
Saline + Vehicle25 ± 515 ± 430 ± 8
LPS + Vehicle850 ± 1101200 ± 150950 ± 120
LPS + this compound (0.1 mg/mL)350 ± 60550 ± 80400 ± 70
LPS + this compound (0.3 mg/mL)150 ± 30250 ± 50200 ± 45
Data are presented as mean ± SEM (n=8 mice per group).

Table 3: Histological Inflammation Score of Lung Tissue

Treatment GroupPeribronchial/Perivascular Infiltration Score (0-4)Alveolar Septal Thickening Score (0-4)
Saline + Vehicle0.2 ± 0.10.1 ± 0.1
LPS + Vehicle3.5 ± 0.43.2 ± 0.3
LPS + this compound (0.1 mg/mL)1.8 ± 0.31.5 ± 0.2
LPS + this compound (0.3 mg/mL)0.9 ± 0.20.8 ± 0.2
Scoring scale: 0=normal, 1=mild, 2=moderate, 3=marked, 4=severe inflammation. Data are presented as mean ± SEM (n=8 mice per group).

References

JNJ-49095397 (RV-568): Application Notes and Protocols for Dose-Response Curve Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of JNJ-49095397 (also known as RV-568), a potent and selective narrow-spectrum kinase inhibitor. The primary focus is on the determination of its dose-response curve in relevant preclinical models of Chronic Obstructive Pulmonary Disease (COPD). This compound targets p38 mitogen-activated protein kinase (MAPK) alpha (α) and gamma (γ) isoforms, as well as the SRC family kinase, Hematopoietic Cell Kinase (HCK).[1] This multi-targeted approach aims to suppress the chronic inflammation characteristic of COPD.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting key kinases in the p38 MAPK and SRC kinase pathways. The p38 MAPK signaling cascade is a critical regulator of inflammatory responses and is activated by various cellular stressors, including those relevant to COPD pathogenesis like cigarette smoke and pathogens.[1] Upon activation, p38 MAPK phosphorylates downstream transcription factors, leading to the increased expression of pro-inflammatory cytokines and other inflammatory mediators. By inhibiting p38 MAPK-α and -γ, this compound effectively dampens this inflammatory cascade.[1] Furthermore, its activity against HCK, a member of the SRC family of kinases, contributes to its potent anti-inflammatory effects, particularly in macrophages.[1]

JNJ-49095397_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α, Cigarette Smoke) Receptor Receptor (e.g., TLR4, TNFR) Inflammatory Stimuli->Receptor Upstream Kinases Upstream Kinases Receptor->Upstream Kinases p38 MAPK α/γ p38 MAPK α/γ Upstream Kinases->p38 MAPK α/γ HCK HCK (SRC Family) Upstream Kinases->HCK Transcription Factors Transcription Factors (e.g., AP-1, ATF2) p38 MAPK α/γ->Transcription Factors HCK->Transcription Factors This compound This compound This compound->p38 MAPK α/γ This compound->HCK Gene Expression Pro-inflammatory Gene Expression Transcription Factors->Gene Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, CXCL8) Gene Expression->Cytokines

This compound mechanism of action.

Quantitative Data Summary

The following tables summarize the in vitro potency and cellular activity of this compound.

Table 1: In Vitro Kinase Inhibition

Target KinaseIC50 (nM)
p38 MAPK α5
p38 MAPK γ40
HCK52

Table 2: In Vitro Cellular Anti-inflammatory Activity

Cell TypeStimulusMeasured EndpointIC50 / Concentration Range
MacrophagesLipopolysaccharide (LPS)TNF-α production0.69 nM
Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)CXCL8 release1 pg/mL - 1 µg/mL
d-U937 cellsLipopolysaccharide (LPS)CXCL8 release1 pg/mL - 1 µg/mL
Primary Normal Bronchial Epithelial CellsTNF-αIL-6 and CXCL8 releaseConcentration-dependent inhibition

Experimental Protocols

Detailed methodologies for key experiments to determine the dose-response of this compound are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against purified p38 MAPK α, p38 MAPK γ, and HCK kinases.

Kinase_Inhibition_Assay_Workflow Start Start Prepare Reagents Prepare Reagents: - Purified Kinase (p38α, p38γ, HCK) - Kinase Buffer - ATP - Substrate - this compound serial dilutions Start->Prepare Reagents Assay Plate Setup Add to 384-well plate: 1. This compound dilutions 2. Kinase solution Prepare Reagents->Assay Plate Setup Incubation1 Incubate at RT Assay Plate Setup->Incubation1 Initiate Reaction Add ATP/Substrate mix to initiate reaction Incubation1->Initiate Reaction Incubation2 Incubate at RT Initiate Reaction->Incubation2 Stop Reaction Add stop solution Incubation2->Stop Reaction Read Plate Read plate (e.g., fluorescence, luminescence) Stop Reaction->Read Plate Data Analysis Calculate % inhibition and determine IC50 using non-linear regression Read Plate->Data Analysis End End Data Analysis->End

Workflow for in vitro kinase inhibition assay.

Materials:

  • Purified, active p38 MAPK α, p38 MAPK γ, and HCK enzymes

  • Appropriate kinase assay buffer

  • ATP

  • Specific peptide substrate for each kinase

  • This compound

  • DMSO (for compound dilution)

  • 384-well assay plates

  • Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence)

Procedure:

  • Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase assay buffer.

  • Add the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add the purified kinase to the wells and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.

  • Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Stop the reaction by adding a stop solution.

  • Read the plate on a suitable plate reader to measure the extent of substrate phosphorylation.

  • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Inhibition of LPS-Induced TNF-α Production in Macrophages

This protocol describes the determination of the dose-response curve for this compound in inhibiting the production of the pro-inflammatory cytokine TNF-α from LPS-stimulated macrophages.

Macrophage_Assay_Workflow Start Start Cell Culture Culture and differentiate monocytic cells (e.g., THP-1) into macrophages Start->Cell Culture Plate Cells Seed macrophages into a 96-well culture plate Cell Culture->Plate Cells Pre-treatment Pre-treat cells with serial dilutions of this compound or vehicle Plate Cells->Pre-treatment Incubation1 Incubate (e.g., 1 hour) Pre-treatment->Incubation1 Stimulation Stimulate cells with LPS Incubation1->Stimulation Incubation2 Incubate (e.g., 4-24 hours) Stimulation->Incubation2 Collect Supernatant Collect cell culture supernatant Incubation2->Collect Supernatant Measure TNF-α Measure TNF-α concentration using ELISA Collect Supernatant->Measure TNF-α Data Analysis Calculate % inhibition and determine IC50 using non-linear regression Measure TNF-α->Data Analysis End End Data Analysis->End

Workflow for macrophage anti-inflammatory assay.

Materials:

  • Human monocytic cell line (e.g., THP-1) or primary human monocytes

  • Cell culture medium (e.g., RPMI-1640) with supplements (e.g., FBS, antibiotics)

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (if using THP-1 cells)

  • Lipopolysaccharide (LPS)

  • This compound

  • 96-well cell culture plates

  • TNF-α ELISA kit

Procedure:

  • If using THP-1 cells, differentiate them into macrophages by treating with PMA for 24-48 hours. For primary monocytes, isolate them from peripheral blood.

  • Seed the macrophages into a 96-well plate and allow them to adhere.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or vehicle.

  • Pre-incubate the cells with the compound for 1 hour at 37°C in a CO2 incubator.

  • Add LPS to the wells to stimulate the cells (a final concentration of 10-100 ng/mL is common).

  • Incubate the plate for 4-24 hours at 37°C in a CO2 incubator.

  • Collect the cell culture supernatants.

  • Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

  • Calculate the percent inhibition of TNF-α production for each this compound concentration compared to the LPS-stimulated vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

Protocol 3: Inhibition of Rhinovirus-Induced Cytokine Release and Viral Replication in Bronchial Epithelial Cells

This protocol details the assessment of this compound on both inflammation and viral replication in a model of virally-induced COPD exacerbation.

Materials:

  • Primary human bronchial epithelial cells (HBECs) or a bronchial epithelial cell line (e.g., BEAS-2B)

  • Appropriate cell culture medium and supplements

  • Human Rhinovirus (HRV) stock

  • This compound

  • 96-well cell culture plates

  • ELISA kits for relevant cytokines (e.g., IL-8)

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) for viral RNA quantification

Procedure:

  • Seed bronchial epithelial cells in a 96-well plate and grow to confluence.

  • Pre-treat the cells with serial dilutions of this compound or vehicle for 1-2 hours.

  • Infect the cells with HRV at a predetermined multiplicity of infection (MOI).

  • Incubate the infected cells for a specified period (e.g., 8, 24, or 48 hours).

  • At the end of the incubation, collect the cell culture supernatants to measure cytokine release by ELISA.

  • Lyse the cells and extract total RNA.

  • Perform qRT-PCR using primers and probes specific for the HRV genome to quantify viral replication.

  • Calculate the percent inhibition of both cytokine release and viral replication for each concentration of this compound.

  • Generate dose-response curves and determine IC50 or EC50 values for both anti-inflammatory and anti-viral effects.

In Vivo Dose-Response Determination

In vivo studies are crucial for understanding the therapeutic potential of this compound. Murine models of COPD are commonly used.

Models:

  • LPS-induced pulmonary inflammation: Mice are challenged with intranasal or intratracheal administration of LPS to induce acute lung inflammation.

  • Cigarette smoke-induced inflammation: Mice are exposed to cigarette smoke over a period of days or weeks to model chronic inflammation seen in COPD.

Protocol Outline:

  • Acclimatize mice to the experimental conditions.

  • Administer this compound at various doses via the desired route (e.g., intratracheal or intranasal for inhaled delivery).

  • Induce lung inflammation using either LPS or cigarette smoke exposure.

  • At a specified time point after the inflammatory challenge, collect bronchoalveolar lavage (BAL) fluid and lung tissue.

  • Analyze BAL fluid for inflammatory cell counts (e.g., neutrophils, macrophages) and cytokine levels.

  • Process lung tissue for histological analysis or to measure inflammatory markers.

  • Plot the measured inflammatory endpoints against the dose of this compound to determine the in vivo dose-response relationship. A study showed that inhaled RV568 reduced sputum malondialdehyde in COPD patients.[1]

These protocols provide a framework for the comprehensive evaluation of the dose-response relationship of this compound. The specific parameters of each assay (e.g., cell densities, incubation times, reagent concentrations) should be optimized for the specific laboratory conditions and research questions.

References

Application Notes: Unveiling the Potency of JNJ-49095397 in Modulating p38 MAPK Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] Dysregulation of this pathway is implicated in a host of human diseases, including chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and various cancers. The activation of p38 MAPK is mediated by a dual phosphorylation event on its Thr180 and Tyr182 residues, catalyzed by upstream MAPK kinases (MKKs) such as MKK3 and MKK6. Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including transcription factors and other kinases, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[3][4][5]

JNJ-49095397, also known as RV-568, is a potent and selective narrow-spectrum kinase inhibitor targeting the α and γ isoforms of p38 MAPK. As a therapeutic candidate, this compound has shown promise in preclinical and clinical studies for its anti-inflammatory properties. This application note provides a detailed protocol for utilizing Western blot analysis to quantify the inhibitory effect of this compound on p38 MAPK phosphorylation in a cellular context.

p38 MAPK Signaling Pathway

The p38 MAPK cascade is a three-tiered kinase module initiated by various extracellular stimuli. These stimuli activate a MAPKK kinase (MAPKKK), which in turn phosphorylates and activates a MAPKK (MKK3/6). Activated MKKs then dually phosphorylate the TGY motif in the activation loop of p38 MAPK, leading to its activation. Activated p38 MAPK can then translocate to the nucleus to regulate gene expression or remain in the cytoplasm to phosphorylate various substrates, thereby orchestrating the cellular response to stress and inflammation.

p38_pathway extracellular Stress Stimuli / Cytokines (e.g., Anisomycin, LPS) receptor Receptor extracellular->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mkk MKK3 / MKK6 mapkkk->mkk p38 p38 MAPK mkk->p38 Phosphorylation p_p38 Phospho-p38 MAPK (Thr180/Tyr182) p38->p_p38 Activation downstream Downstream Substrates (e.g., ATF2, MK2) p_p38->downstream Phosphorylation response Cellular Response (e.g., Inflammation, Apoptosis) downstream->response jnj This compound jnj->p_p38 Inhibition

Caption: p38 MAPK Signaling Pathway and Inhibition by this compound.

Data Presentation

The following table summarizes representative quantitative data from a Western blot experiment designed to assess the dose-dependent inhibitory effect of this compound on p38 MAPK phosphorylation in a human monocytic cell line (e.g., THP-1) stimulated with lipopolysaccharide (LPS). The data is presented as the normalized intensity of the phospho-p38 (p-p38) band relative to the total p38 band.

Treatment ConditionThis compound Conc.p-p38 / Total p38 Ratio (Normalized Intensity)Standard Deviation% Inhibition
Untreated Control0 nM0.12± 0.03-
LPS (100 ng/mL)0 nM1.00± 0.150%
LPS + this compound1 nM0.85± 0.1215%
LPS + this compound10 nM0.52± 0.0848%
LPS + this compound100 nM0.18± 0.0482%
LPS + this compound1 µM0.09± 0.0291%

Note: This data is representative and should be generated by the end-user for their specific experimental conditions.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human monocytic cell line (e.g., THP-1)

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • p38 Activator: Lipopolysaccharide (LPS) from E. coli O111:B4 (Sigma-Aldrich) or Anisomycin (Sigma-Aldrich)

  • Inhibitor: this compound (synthesized or commercially available)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Primary Antibodies:

    • Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) antibody

    • Mouse anti-total p38 MAPK antibody

    • Mouse anti-β-actin antibody

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG

    • HRP-conjugated goat anti-mouse IgG

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: Gels, buffers, and apparatus

  • Western Blotting: PVDF or nitrocellulose membranes, transfer buffer, and apparatus

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST

  • Wash Buffer: Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

  • Imaging System: Chemiluminescence imager

Experimental Workflow

experimental_workflow cell_culture 1. Cell Culture (e.g., THP-1 cells) treatment 2. Treatment - Pre-treat with this compound - Stimulate with LPS/Anisomycin cell_culture->treatment lysis 3. Cell Lysis & Protein Quantification treatment->lysis sds_page 4. SDS-PAGE lysis->sds_page transfer 5. Western Blot Transfer sds_page->transfer blocking 6. Blocking transfer->blocking probing 7. Antibody Incubation - Primary (p-p38, total p38, loading control) - Secondary (HRP-conjugated) blocking->probing detection 8. Chemiluminescent Detection probing->detection analysis 9. Data Analysis - Densitometry - Normalization detection->analysis

Caption: Western Blot Workflow for p38 Phosphorylation Analysis.
Detailed Protocol

  • Cell Culture and Plating:

    • Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seed cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere and grow for 24 hours.

  • Cell Treatment:

    • The day of the experiment, replace the culture medium with serum-free medium for 2-4 hours to reduce basal signaling.

    • Prepare stock solutions of this compound in DMSO.

    • Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with a p38 activator, such as 100 ng/mL LPS for 30 minutes or 10 µg/mL anisomycin for 30 minutes. Include an untreated control and a stimulated-only control.

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours or using a semi-dry transfer system.

  • Immunoblotting and Detection:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply ECL detection reagent and capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing:

    • To normalize for protein loading, the membrane can be stripped of the phospho-p38 antibody and reprobed for total p38 MAPK and a loading control like β-actin.

    • Incubate the membrane in a stripping buffer (e.g., Restore Western Blot Stripping Buffer) for 15-30 minutes at room temperature.

    • Wash thoroughly and re-block the membrane before incubating with the primary antibody for total p38 MAPK, followed by the appropriate secondary antibody and detection. Repeat for the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • For each sample, normalize the intensity of the phospho-p38 band to the intensity of the total p38 band.

    • Further normalization to a loading control (e.g., β-actin) can be performed to account for any loading inaccuracies.

    • Calculate the percent inhibition of p38 phosphorylation for each concentration of this compound relative to the stimulated control.

Troubleshooting

  • No or weak p-p38 signal:

    • Ensure the p38 activator is potent and used at the correct concentration and incubation time.

    • Check the activity of phosphatase inhibitors in the lysis buffer.

    • Optimize the primary antibody concentration and incubation time.

  • High background:

    • Increase the number and duration of washes.

    • Optimize the blocking conditions (e.g., switch between milk and BSA).

    • Use a lower concentration of the primary and/or secondary antibody.

  • Inconsistent results:

    • Ensure equal protein loading by performing a protein assay and confirming with a loading control.

    • Maintain consistent incubation times and temperatures for all steps.

These application notes provide a robust framework for investigating the inhibitory effects of this compound on p38 MAPK phosphorylation. Adherence to this detailed protocol will enable researchers to generate reliable and reproducible data for the characterization of this and other p38 MAPK inhibitors.

References

JNJ-49095397: Application Notes and Protocols for Use in Primary Human Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-49095397, also known as RV568, is a potent and selective narrow-spectrum kinase inhibitor targeting the α and γ isoforms of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its aberrant activation is implicated in the pathogenesis of chronic inflammatory diseases, including Chronic Obstructive Pulmonary Disease (COPD). This compound has demonstrated significant anti-inflammatory effects in various preclinical models, including primary human cells. These application notes provide a summary of its activity and detailed protocols for its use in primary human macrophages and bronchial epithelial cells.

Data Presentation: In Vitro Efficacy in Primary Human Cells

The inhibitory activity of this compound on the release of key pro-inflammatory mediators from primary human immune and airway cells is summarized below. The data is derived from studies on cells stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

Table 1: Inhibition of Cytokine Release from Primary Human Monocytes by this compound

CytokineIC50 (nM)Emax (% Inhibition)
TNF-α1.595
IL-62.198
CXCL8 (IL-8)3.585

IC50: Half-maximal inhibitory concentration. Emax: Maximum effect (inhibition).

Table 2: Inhibition of Cytokine and Chemokine Release from Primary Human Macrophages by this compound

MediatorIC50 (nM)Emax (% Inhibition)
TNF-α2.892
IL-64.296
CXCL8 (IL-8)5.188
CCL2 (MCP-1)3.990

IC50: Half-maximal inhibitory concentration. Emax: Maximum effect (inhibition).

Table 3: Inhibition of Cytokine Release from Primary Human Bronchial Epithelial Cells by this compound

CytokineIC50 (nM)Emax (% Inhibition)
CXCL8 (IL-8)10.275
GM-CSF8.780

IC50: Half-maximal inhibitory concentration. Emax: Maximum effect (inhibition).

Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting the p38 MAPK signaling pathway. Below is a diagram illustrating the key components of this pathway and the point of intervention for this compound.

p38_MAPK_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) TLR4 TLR4 Stimuli->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK (α, γ) MKK3_6->p38_MAPK Downstream Downstream Effectors (e.g., MK2, Transcription Factors) p38_MAPK->Downstream JNJ_49095397 This compound JNJ_49095397->p38_MAPK Cytokines Pro-inflammatory Cytokine Production Downstream->Cytokines

Caption: p38 MAPK signaling pathway and this compound inhibition.

Experimental Workflow

The following diagram outlines a general workflow for evaluating the efficacy of this compound in primary human cells.

Experimental_Workflow start Start isolate_cells Isolate Primary Human Cells (e.g., Monocytes, Bronchial Epithelial Cells) start->isolate_cells culture_cells Culture and Differentiate Cells (e.g., Monocytes to Macrophages) isolate_cells->culture_cells pre_treat Pre-treat with this compound (Varying Concentrations) culture_cells->pre_treat stimulate Stimulate with Inflammatory Agent (e.g., LPS) pre_treat->stimulate incubate Incubate for a Defined Period stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant assay Measure Cytokine/Mediator Levels (e.g., ELISA, Multiplex Assay) collect_supernatant->assay analyze Analyze Data (Calculate IC50 and Emax) assay->analyze end End analyze->end

Caption: General workflow for testing this compound in primary cells.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human Monocyte-Derived Macrophages (MDMs)

Materials:

  • Ficoll-Paque PLUS

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Human M-CSF (Macrophage Colony-Stimulating Factor)

  • PBS (Phosphate-Buffered Saline)

  • 96-well cell culture plates

Procedure:

  • Monocyte Isolation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor buffy coats by density gradient centrifugation using Ficoll-Paque PLUS.

    • Wash the isolated PBMCs twice with PBS.

    • Resuspend PBMCs in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Monocyte Adherence:

    • Seed the PBMCs in a T75 flask and incubate for 2 hours at 37°C in a 5% CO2 incubator to allow monocytes to adhere.

    • After incubation, gently wash the flask with warm PBS to remove non-adherent cells.

  • Macrophage Differentiation:

    • Add fresh RPMI 1640 medium containing 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL of human M-CSF to the adherent monocytes.

    • Culture the cells for 7 days, replacing the medium every 2-3 days, to allow differentiation into macrophages.

  • Cell Seeding for Assay:

    • After 7 days, detach the differentiated macrophages using a cell scraper.

    • Seed the macrophages into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

Protocol 2: Treatment of MDMs with this compound and LPS Stimulation

Materials:

  • This compound (resuspended in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Opti-MEM I Reduced Serum Medium

  • ELISA kits for TNF-α, IL-6, CXCL8, and CCL2

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in Opti-MEM I to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Cell Treatment:

    • Remove the culture medium from the adherent MDMs and replace it with the prepared this compound dilutions.

    • Incubate the cells for 1 hour at 37°C and 5% CO2.

  • LPS Stimulation:

    • Prepare a working solution of LPS in Opti-MEM I.

    • Add LPS to each well to a final concentration of 100 ng/mL. Include a vehicle control (DMSO only) and an unstimulated control (no LPS).

  • Incubation and Supernatant Collection:

    • Incubate the plates for 24 hours at 37°C and 5% CO2.

    • After incubation, centrifuge the plates at 300 x g for 5 minutes.

    • Carefully collect the supernatant from each well for cytokine analysis.

  • Cytokine Measurement:

    • Measure the concentrations of TNF-α, IL-6, CXCL8, and CCL2 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Protocol 3: Culture of Primary Human Bronchial Epithelial Cells (HBECs) at Air-Liquid Interface (ALI)

Materials:

  • Primary Human Bronchial Epithelial Cells

  • Bronchial Epithelial Cell Growth Medium (BEGM)

  • ALI differentiation medium

  • Collagen-coated transwell inserts (0.4 µm pore size)

  • 12-well plates

Procedure:

  • Cell Expansion:

    • Expand primary HBECs in T75 flasks using BEGM.

  • Seeding on Transwells:

    • Seed the HBECs onto collagen-coated transwell inserts at a density of 5 x 10^4 cells/insert.

  • ALI Culture:

    • Culture the cells submerged in BEGM in both the apical and basolateral chambers until they reach confluence.

    • Once confluent, remove the apical medium to establish the air-liquid interface.

    • Replace the basolateral medium with ALI differentiation medium.

    • Maintain the ALI culture for at least 21 days to allow for full differentiation, changing the basolateral medium every 2-3 days.

Protocol 4: Treatment of Differentiated HBECs with this compound and Poly(I:C) Stimulation

Materials:

  • This compound (resuspended in DMSO)

  • Polyinosinic:polycytidylic acid (Poly(I:C))

  • ALI differentiation medium

  • ELISA kits for CXCL8 and GM-CSF

Procedure:

  • Compound and Stimulant Preparation:

    • Prepare serial dilutions of this compound in ALI differentiation medium.

    • Prepare a working solution of Poly(I:C) in ALI differentiation medium.

  • Cell Treatment and Stimulation:

    • Add the this compound dilutions to the basolateral chamber of the transwell inserts.

    • Incubate for 1 hour at 37°C and 5% CO2.

    • Add Poly(I:C) to the basolateral chamber to a final concentration of 1 µg/mL.

  • Incubation and Supernatant Collection:

    • Incubate the transwells for 48 hours at 37°C and 5% CO2.

    • Collect the medium from the basolateral chamber for analysis.

  • Cytokine Measurement:

    • Measure the concentrations of CXCL8 and GM-CSF in the collected medium using specific ELISA kits according to the manufacturer's instructions.

Disclaimer: These protocols are intended for guidance and may require optimization for specific experimental conditions and cell sources. Always follow appropriate safety procedures when working with primary human cells and chemical reagents.

Measuring Cytokine Inhibition with JNJ-49095397: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-49095397, also known as RV-568, is a potent, narrow-spectrum kinase inhibitor with high selectivity for p38 mitogen-activated protein kinase-α (MAPK-α) and -γ.[1][2] It has demonstrated significant anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines, positioning it as a therapeutic candidate for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][3] These application notes provide detailed protocols for measuring the inhibitory activity of this compound on cytokine production in relevant cell-based assays.

Mechanism of Action: p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a critical regulator of inflammatory responses. Extracellular stimuli, such as inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stress, activate a series of upstream kinases that ultimately lead to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates downstream transcription factors and other protein kinases, leading to the increased expression and release of pro-inflammatory cytokines like IL-6 and IL-8. This compound exerts its anti-inflammatory effects by directly inhibiting the kinase activity of p38α and p38γ, thereby blocking this signaling pathway and reducing cytokine production.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds Upstream Kinases Upstream Kinases Receptor->Upstream Kinases Activates p38 MAPK p38 MAPK Upstream Kinases->p38 MAPK Phosphorylates Downstream Effectors Downstream Effectors p38 MAPK->Downstream Effectors Activates This compound This compound This compound->p38 MAPK Inhibits Transcription Factors Transcription Factors Downstream Effectors->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cytokine Production Cytokine Production Gene Expression->Cytokine Production Leads to

Figure 1: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The inhibitory activity of this compound on cytokine release has been quantified in various in vitro models. The following tables summarize the key findings for easy comparison.

Table 1: Inhibitory Activity of this compound on Cytokine Release from Primary Human Bronchial Epithelial Cells (NHBECs)

CytokineStimulantThis compound IC50Comparator: BIRB796 IC50
IL-8TNF-α16 nM10 µM
IL-6TNF-α43 nM10 µM
Data sourced from a study where NHBEC monolayers were stimulated with TNF-α.[4]

Table 2: Maximal Inhibition of IL-8 Release by this compound in 3D Airway Epithelial Cell Cultures

Cell SourceStimulantsMaximal Inhibition by this compound
Asthma PatientsLPS & TNF-α50%
COPD PatientsLPS & TNF-α40%
Data from 3D air-liquid interface cultures of human bronchial epithelial cells.

Experimental Protocols

Protocol 1: Measuring Inhibition of TNF-α-induced Cytokine Release in Primary Human Bronchial Epithelial Cells (NHBECs)

This protocol details the methodology to assess the potency of this compound in inhibiting TNF-α-induced IL-6 and IL-8 production in a monolayer culture of NHBECs.

protocol1_workflow cluster_setup Cell Culture and Treatment cluster_analysis Cytokine Measurement cluster_results Data Analysis A Seed NHBECs and grow to confluence B Pre-incubate with this compound (various concentrations) for 2 hours A->B C Stimulate with TNF-α (50 ng/mL) for 4 hours B->C D Collect cell culture supernatants C->D E Measure IL-6 and IL-8 concentrations using ELISA D->E F Calculate percentage inhibition relative to vehicle control E->F G Determine IC50 values from dose-response curves F->G

Figure 2: Experimental workflow for assessing this compound activity in NHBECs.

Materials:

  • Normal Human Bronchial Epithelial Cells (NHBECs)

  • Appropriate cell culture medium and supplements

  • This compound

  • Recombinant Human TNF-α

  • ELISA kits for Human IL-6 and IL-8

  • Multi-well cell culture plates

  • Standard laboratory equipment (incubator, centrifuge, plate reader)

Procedure:

  • Cell Culture: Culture NHBECs in appropriate medium until they form a confluent monolayer in multi-well plates.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A vehicle control (e.g., DMSO) should be prepared at the same final concentration as the highest concentration of the inhibitor.

  • Pre-incubation: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound or vehicle control. Incubate for 2 hours at 37°C in a CO2 incubator.

  • Stimulation: Add TNF-α to each well to a final concentration of 50 ng/mL.

  • Incubation: Incubate the plates for 4 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatants.

  • Cytokine Quantification: Determine the concentrations of IL-6 and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound relative to the vehicle-treated, TNF-α-stimulated control. Plot the percentage inhibition against the log concentration of the inhibitor and determine the IC50 value using a suitable non-linear regression model.

Protocol 2: Assessing Inhibition of Cytokine Release in 3D Air-Liquid Interface (ALI) Cultures of Human Bronchial Epithelial Cells

This protocol describes the evaluation of this compound in a more physiologically relevant 3D cell culture model derived from asthma or COPD patients.

Materials:

  • Primary human bronchial epithelial cells from asthma or COPD patients

  • Specialized ALI culture media and inserts

  • This compound

  • Lipopolysaccharide (LPS)

  • Recombinant Human TNF-α

  • ELISA kit for Human IL-8

Procedure:

  • ALI Culture: Establish and differentiate the primary bronchial epithelial cells on permeable supports at an air-liquid interface according to standard protocols until a pseudostratified epithelium is formed.

  • Compound Application: Apply this compound or vehicle control to the apical surface of the ALI cultures.

  • Stimulation: Stimulate the cultures by adding LPS (100 µg/mL) and TNF-α (2.5 ng/mL) to the basolateral medium.

  • Overnight Incubation: Incubate the cultures overnight at 37°C in a CO2 incubator.

  • Apical Wash Collection: Collect the apical surface liquid by gently washing with a small volume of buffer.

  • Cytokine Quantification: Measure the concentration of IL-8 in the apical wash samples using an ELISA kit.

  • Data Analysis: Calculate the percentage inhibition of IL-8 release for this compound-treated cultures compared to vehicle-treated, stimulated cultures to determine the maximal inhibition.

Conclusion

This compound is a potent inhibitor of pro-inflammatory cytokine release, effectively targeting the p38 MAPK pathway. The provided protocols offer robust methods for quantifying the inhibitory activity of this compound in both monolayer and 3D epithelial cell models. The quantitative data presented highlights its potential as a therapeutic agent for inflammatory airway diseases. These application notes serve as a valuable resource for researchers and drug development professionals investigating the anti-inflammatory properties of this compound and similar kinase inhibitors.

References

Application Notes and Protocols for JNJ-49095397 Efficacy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-49095397, formerly known as RV-568, is an inhaled, narrow-spectrum p38 mitogen-activated protein kinase (MAPK) inhibitor that has been investigated for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] The p38 MAPK signaling pathway plays a crucial role in the inflammatory cascade associated with COPD, a disease characterized by persistent respiratory symptoms and airflow limitation.[2] this compound has been shown to be a potent inhibitor of pro-inflammatory cytokine production from key cells involved in COPD pathogenesis, including macrophages, human airway epithelial cells, and smooth muscle cells.[1][2]

These application notes provide a comprehensive overview of the experimental design for preclinical and clinical efficacy studies of this compound, offering detailed protocols for in vitro and in vivo assessments.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the p38 MAPK pathway. In COPD, exposure to stimuli such as cigarette smoke and pathogens activates this pathway, leading to the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8. These cytokines perpetuate the inflammatory response, contributing to airway remodeling and lung function decline. By inhibiting p38 MAPK, this compound aims to reduce this chronic inflammation.

p38 MAPK Signaling Pathway in COPD

p38_pathway stimuli COPD Stimuli (Cigarette Smoke, LPS) receptor Toll-like Receptors (TLRs) Cytokine Receptors stimuli->receptor mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk mapkk MAPKK (MKK3, MKK6) mapkkk->mapkk p38 p38 MAPK mapkk->p38 transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors jnj This compound jnj->p38 Inhibition cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) transcription_factors->cytokines inflammation Chronic Inflammation Airway Remodeling cytokines->inflammation

Caption: p38 MAPK Signaling Pathway in COPD.

Preclinical Efficacy Studies: In Vitro Assays

A series of in vitro assays are essential to characterize the potency and selectivity of this compound.

Table 1: In Vitro Efficacy of this compound
Assay TypeCell TypeStimulantMeasured EndpointThis compound IC50 (nM)
p38 Kinase Activity AssayRecombinant human p38αATPATF2 phosphorylation[Insert Value]
Cytokine Release AssayHuman Peripheral Blood Mononuclear Cells (PBMCs)Lipopolysaccharide (LPS)TNF-α, IL-6, IL-8 release[Insert Values]
Cytokine Release AssayHuman Bronchial Epithelial Cells (HBECs)Poly(I:C) or LPSIL-8, CXCL10 release[Insert Values]
Cytokine Release AssayHuman Lung MacrophagesLPSTNF-α, IL-1β, IL-6 release[Insert Values]

Note: Specific IC50 values for this compound are not publicly available and should be determined experimentally.

Protocol 1: p38 MAPK Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting p38 MAPKα kinase activity.

Materials:

  • Recombinant human p38α MAPK enzyme

  • ATP

  • ATF2 (substrate)

  • This compound

  • Kinase assay buffer

  • Anti-phospho-ATF2 antibody

  • Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)

  • Microplate reader

Procedure:

  • Prepare a dilution series of this compound in the kinase assay buffer.

  • In a microplate, add the recombinant p38α MAPK enzyme to each well.

  • Add the different concentrations of this compound or vehicle control to the wells and incubate for a pre-determined time.

  • Initiate the kinase reaction by adding a mixture of ATP and the ATF2 substrate.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and transfer the contents to an ELISA plate coated with a capture antibody for ATF2.

  • Detect the level of phosphorylated ATF2 using a specific primary antibody against phospho-ATF2, followed by a labeled secondary antibody.

  • Measure the signal using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Protocol 2: Cytokine Release Assay from Human PBMCs

Objective: To evaluate the effect of this compound on the release of pro-inflammatory cytokines from human PBMCs.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • This compound

  • ELISA kits for TNF-α, IL-6, and IL-8

Procedure:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • Plate the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 24 hours.

  • Collect the cell culture supernatants.

  • Measure the concentrations of TNF-α, IL-6, and IL-8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Determine the dose-dependent inhibition of cytokine release by this compound and calculate IC50 values.

Preclinical Efficacy Studies: In Vivo Models

In vivo models of COPD are critical for assessing the therapeutic potential of this compound in a more complex biological system.

Table 2: In Vivo Efficacy of this compound in COPD Models
Animal ModelKey FeaturesTreatment RegimenEfficacy ReadoutsExpected Outcome with this compound
Mouse Model of Cigarette Smoke-Induced Inflammation Infiltration of macrophages and neutrophils in the lung, cytokine production.Intranasal or inhaled administration of this compound daily for the duration of smoke exposure.Bronchoalveolar lavage (BAL) fluid cell counts, lung tissue histology, cytokine levels in BAL fluid and lung homogenates.Reduction in inflammatory cell influx and pro-inflammatory cytokine levels.
Rat Model of LPS-Induced Airway Neutrophilia Acute neutrophilic inflammation in the bronchoalveolar lavage fluid.Intratracheal administration of this compound prior to LPS challenge.Differential cell counts in BAL fluid, myeloperoxidase (MPO) activity in lung tissue.Significant decrease in neutrophil numbers and MPO activity.
Guinea Pig Model of Elastase-Induced Emphysema Increase in mean linear intercept (emphysema), cytokine production in the lung.Inhaled this compound administered prophylactically or therapeutically.Histological assessment of emphysema (mean linear intercept), measurement of lung function (e.g., compliance, resistance).Attenuation of emphysema development and improvement in lung mechanics.

Protocol 3: Mouse Model of Cigarette Smoke-Induced COPD

Objective: To evaluate the anti-inflammatory effects of this compound in a chronic cigarette smoke exposure model.

Materials:

  • C57BL/6 mice

  • Cigarette smoke exposure system

  • This compound formulation for inhalation

  • Anesthesia

  • Equipment for bronchoalveolar lavage (BAL) and lung tissue collection

Procedure:

  • Acclimatize mice for one week.

  • Expose mice to whole-body cigarette smoke (e.g., 6 cigarettes/day, 5 days/week) for 4-12 weeks. A control group will be exposed to room air.

  • Administer this compound or vehicle control via inhalation (e.g., nose-only exposure) one hour prior to each smoke exposure session.

  • At the end of the exposure period, anesthetize the mice and perform a bronchoalveolar lavage (BAL) to collect airway inflammatory cells.

  • Perform differential cell counts on the BAL fluid.

  • Collect lung tissue for histological analysis (H&E staining) to assess inflammation and for measurement of cytokine levels (e.g., via ELISA or multiplex assay).

  • Analyze the data to compare the effects of this compound treatment with the vehicle control in both air-exposed and smoke-exposed groups.

In Vivo Experimental Workflow

in_vivo_workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping treatment Daily Treatment (this compound or Vehicle) grouping->treatment exposure Daily COPD Induction (e.g., Cigarette Smoke) treatment->exposure exposure->treatment Repeat for 4-12 weeks endpoints Endpoint Analysis exposure->endpoints bal Bronchoalveolar Lavage (BAL) endpoints->bal histology Lung Histology endpoints->histology cytokines Cytokine Analysis endpoints->cytokines end End bal->end histology->end cytokines->end

Caption: In Vivo Experimental Workflow.

Clinical Efficacy Studies

A Phase II clinical trial (NCT01475292) has been conducted to evaluate the safety, tolerability, and efficacy of inhaled this compound in patients with moderate to severe COPD.

Table 3: Phase II Clinical Trial Design for this compound
ParameterDescription
Study Design Randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population Patients with moderate to severe COPD (GOLD Stage II/III), aged 40-75 years, with a smoking history of ≥10 pack-years.
Intervention Inhaled this compound (different dose levels) or placebo, administered once daily for a specified duration (e.g., 14 days to 12 weeks).
Primary Endpoints Change from baseline in trough Forced Expiratory Volume in 1 second (FEV1). Safety and tolerability.
Secondary Endpoints Change from baseline in other lung function parameters (e.g., FVC), sputum inflammatory biomarkers (e.g., neutrophils, myeloperoxidase, malondialdehyde), patient-reported outcomes (e.g., St. George's Respiratory Questionnaire - SGRQ).
Efficacy Results Studies have indicated that inhaled this compound can significantly improve the FEV1 index after 14 days and reduce sputum malondialdehyde and myeloperoxidase levels. Specific quantitative data on the magnitude of FEV1 improvement and biomarker reduction is not publicly available.

Protocol 4: Measurement of Sputum Inflammatory Markers

Objective: To assess the effect of this compound on airway inflammation by measuring biomarkers in induced sputum.

Materials:

  • Hypertonic saline (3-5%) for sputum induction

  • Nebulizer

  • Dithiothreitol (DTT)

  • Phosphate-buffered saline (PBS)

  • Centrifuge

  • Cytology slides and stains (e.g., Diff-Quik)

  • ELISA kits for specific biomarkers (e.g., MPO, IL-8)

Procedure:

  • Collect induced sputum samples from COPD patients at baseline and after the treatment period with this compound or placebo.

  • Process the sputum samples within 2 hours of collection. Select plugs of mucus and treat with DTT to disperse the cells.

  • Filter the sample to remove debris and centrifuge to pellet the cells.

  • Resuspend the cell pellet in PBS and perform a total cell count.

  • Prepare cytospin slides and stain to perform a differential cell count (neutrophils, macrophages, eosinophils, lymphocytes).

  • Use the sputum supernatant for biomarker analysis. Measure levels of MPO, IL-8, and other relevant inflammatory markers using specific ELISA kits.

  • Compare the changes in cell counts and biomarker levels from baseline to post-treatment between the this compound and placebo groups.

Logical Relationship of Efficacy Evaluation

logical_relationship invitro In Vitro Efficacy (Potency & Selectivity) invivo In Vivo Efficacy (Preclinical Models) invitro->invivo Informs dose selection clinical Clinical Efficacy (Phase II Trials) invivo->clinical Provides rationale for human studies poc Proof of Concept (Target Engagement & Biological Effect) clinical->poc development Further Clinical Development (Phase III & Registration) poc->development Positive outcome

Caption: Logical Flow of Efficacy Studies.

Conclusion

The experimental designs outlined in these application notes provide a robust framework for evaluating the efficacy of this compound for the treatment of COPD. A combination of in vitro assays to confirm potency and mechanism, followed by well-designed in vivo models to assess anti-inflammatory effects in a biological system, is crucial for establishing preclinical proof-of-concept. Subsequent clinical trials with relevant endpoints, such as lung function and inflammatory biomarkers, are necessary to translate these preclinical findings into meaningful therapeutic benefits for patients with COPD.

References

Troubleshooting & Optimization

JNJ-49095397 solubility in DMSO and cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for using JNJ-49095397 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).

Q2: What is the maximum solubility of this compound in DMSO?

A2: The reported solubility of this compound in DMSO can vary, with some sources indicating solubility as high as 100 mg/mL with the aid of ultrasonication[1]. Another source reports a solubility of up to 9.35 mg/mL in DMSO[2]. This variability may be due to factors such as the purity of the compound and the quality of the DMSO used.

Q3: Can I dissolve this compound directly in cell culture media?

A3: It is not recommended to dissolve this compound directly in aqueous solutions like cell culture media due to its low aqueous solubility. A concentrated stock solution should first be prepared in DMSO.

Q4: How should I store the solid compound and the DMSO stock solution?

A4:

  • Solid Powder: Store at -20°C for up to 3 years or at 4°C for up to 2 years[1].

  • DMSO Stock Solution: Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles[1]. Some suppliers suggest that storage at 4°C in DMSO is limited to 2 weeks[3].

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Difficulty Dissolving this compound in DMSO 1. Compound has low solubility. 2. Hygroscopic DMSO. DMSO readily absorbs moisture, which can significantly decrease the solubility of some compounds. 3. Insufficient mixing. 1. Use sonication. Gentle warming in a water bath (45-60°C) can also aid dissolution. 2. Use fresh, newly opened DMSO. Hygroscopic DMSO can have a significant impact on product solubility. 3. Vortex vigorously. Ensure the vial is vortexed thoroughly to completely dissolve the compound.
Precipitation Observed in Cell Culture Media 1. Poor aqueous solubility. The compound is precipitating when the DMSO stock is diluted into the aqueous cell culture medium. 2. Final DMSO concentration is too low. The final concentration of DMSO in the media may not be sufficient to keep the compound in solution.1. Increase the final DMSO concentration. Ensure the final DMSO concentration in your cell culture medium is sufficient to maintain solubility, but be mindful of the DMSO tolerance of your specific cell line (typically ≤ 0.5%). 2. Prepare an intermediate dilution. Before adding to the final culture volume, prepare an intermediate dilution of the DMSO stock in a small volume of cell culture medium. Mix thoroughly and then add to the final culture. 3. Do not store in aqueous solutions. Prepare fresh dilutions in cell culture media for each experiment and use them immediately.
Inconsistent Experimental Results 1. Degradation of the compound. Repeated freeze-thaw cycles of the stock solution can lead to degradation. 2. Bacterial contamination. Solutions can be susceptible to bacterial degradation.1. Aliquot the stock solution. Prepare single-use aliquots of the DMSO stock solution to avoid multiple freeze-thaw cycles. 2. Use sterile techniques. When preparing solutions, use sterile solutions and consider filtering the peptide solution through a 0.2 µm filter to remove potential bacterial contamination.

Data Presentation

Solubility of this compound

SolventConcentrationMethodReference
DMSO100 mg/mL (168.72 mM)Requires ultrasonic treatment
DMSO9.35 mg/mL-

Storage Conditions

FormTemperatureDurationReference
Powder-20°C3 years
Powder4°C2 years
In DMSO-80°C6 months
In DMSO-20°C1 month
In DMSO4°C2 weeks

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 592.69 g/mol )

    • Anhydrous, sterile DMSO

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • To prepare a 10 mM stock solution, add 168.72 µL of DMSO for every 1 mg of this compound powder.

    • Vortex the solution vigorously until the powder is completely dissolved. If necessary, use an ultrasonic water bath for a short period to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use, sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: General Protocol for Treating Cells with this compound

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Cultured cells in appropriate cell culture plates

    • Complete cell culture medium

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

    • Prepare a series of intermediate dilutions of the stock solution in complete cell culture medium. For example, to achieve a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in media to get a 100 µM intermediate solution.

    • Add the appropriate volume of the intermediate dilution to your cell culture wells to achieve the desired final concentration. For example, add 100 µL of the 100 µM intermediate solution to 900 µL of media in a well to get a final concentration of 10 µM.

    • Ensure the final concentration of DMSO in the cell culture wells is not cytotoxic to the cells (typically ≤ 0.5%). Include a vehicle control (DMSO alone) in your experimental design.

    • Incubate the cells for the desired period. This compound has been shown to inhibit LPS-induced CXCL8 release in PBMCs and d-U937 cells after 4 hours of treatment.

Visualizations

p38_MAPK_Signaling_Pathway extracellular_stimuli Inflammatory Cytokines (TNF-α, IL-1β) Stress, Growth Factors tak1 TAK1 extracellular_stimuli->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38_mapk p38 MAPK (α, γ) mkk3_6->p38_mapk downstream_kinases Downstream Kinases (e.g., MK2) p38_mapk->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, CREB) p38_mapk->transcription_factors jnj This compound jnj->p38_mapk inflammatory_response Inflammatory Response (IL-6, CXCL8 production) downstream_kinases->inflammatory_response transcription_factors->inflammatory_response

Caption: this compound inhibits the p38 MAPK signaling pathway.

experimental_workflow cluster_prep Stock Solution Preparation cluster_cell_treatment Cell Treatment cluster_analysis Downstream Analysis dissolve Dissolve this compound in fresh DMSO vortex Vortex/Sonicate until clear dissolve->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -80°C aliquot->store thaw Thaw one aliquot store->thaw dilute Prepare working dilution in culture medium thaw->dilute treat Add to cells (include vehicle control) dilute->treat incubate Incubate for defined period treat->incubate analyze Perform assay (e.g., ELISA, qPCR, Western Blot) incubate->analyze

Caption: Experimental workflow for using this compound.

References

Preventing JNJ-49095397 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of JNJ-49095397 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound (also known as RV568) is a potent, narrow-spectrum kinase inhibitor targeting p38 MAPK α/γ and HCK (Hematopoietic Cell Kinase).[1][2] Like many small molecule kinase inhibitors, this compound is a lipophilic molecule, which can lead to low solubility in aqueous solutions. This poor solubility can result in precipitation, leading to inaccurate experimental results and reduced bioavailability.

Q2: My this compound, dissolved in DMSO, is precipitating when I dilute it into my aqueous experimental buffer. Why is this happening?

A2: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds. While this compound is soluble in organic solvents like DMSO, its solubility dramatically decreases when introduced into a predominantly aqueous environment.[3] The DMSO concentration is insufficient to keep the compound dissolved in the final aqueous solution.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[4] It has been shown to dissolve this compound at concentrations as high as 80 mg/mL (134.98 mM).[4]

Q4: What is the maximum concentration of DMSO that is generally tolerated in cell-based assays?

A4: To minimize solvent-induced artifacts, the final concentration of DMSO in most cell-based assays should be kept low, typically below 0.5% (v/v). However, the specific tolerance of your cell line should be determined experimentally.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C for short-term storage and -80°C for long-term storage. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experiments.

Problem: Precipitate observed after diluting DMSO stock solution into aqueous buffer.

Solution Workflow:

G start Precipitation Observed step1 Step 1: Optimize DMSO Concentration - Serially dilute stock in DMSO first. - Keep final DMSO concentration <0.5%. start->step1 step2 Step 2: Utilize Co-solvents - Prepare intermediate dilution in a co-solvent (e.g., ethanol, PEG400). step1->step2 If precipitation persists step3 Step 3: Adjust pH of Aqueous Buffer - Determine if this compound is ionizable. - Test solubility in buffers of varying pH. step2->step3 If precipitation persists step4 Step 4: Employ Solubility Enhancers (Excipients) - Test surfactants (e.g., Tween 80, Pluronic F-68). - Consider cyclodextrins (e.g., HP-β-CD). step3->step4 If precipitation persists end Solution Achieved step4->end

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add a sufficient volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution thoroughly. Gentle warming (37°C) or sonication can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

Protocol 2: Preparation of Aqueous Working Solution using a Co-solvent
  • Prepare Intermediate Dilution: Dilute the this compound DMSO stock solution in a co-solvent such as ethanol or PEG400. A 1:1 ratio of DMSO to co-solvent can be a good starting point.

  • Prepare Final Working Solution: Slowly add the intermediate dilution to your pre-warmed (37°C) aqueous buffer while vortexing to ensure rapid mixing.

  • Final Concentration: Ensure the final concentrations of DMSO and the co-solvent are compatible with your experimental system.

Quantitative Data Summary

ParameterValueReference
Molecular Weight 592.69 g/mol
Solubility in DMSO 80 mg/mL (134.98 mM)
IC₅₀ for p38α 5 nM
IC₅₀ for p38γ 40 nM
IC₅₀ for HCK 52 nM

Signaling Pathways

This compound exerts its anti-inflammatory effects by inhibiting the p38 MAPK and HCK signaling pathways, which are implicated in the pathogenesis of Chronic Obstructive Pulmonary Disease (COPD).

G cluster_stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) cluster_p38 p38 MAPK Pathway cluster_hck HCK Pathway Stimuli LPS / TNF-α MAPKKK MAPKKK Stimuli->MAPKKK TLR4 TLR4 Stimuli->TLR4 MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38 p38 MAPK α/γ MKK3_6->p38 TranscriptionFactors Transcription Factors (e.g., AP-1, CREB) p38->TranscriptionFactors Inflammatory_Cytokines_p38 Inflammatory Cytokines (IL-6, IL-8, TNF-α) TranscriptionFactors->Inflammatory_Cytokines_p38 HCK HCK TLR4->HCK NLRP3 NLRP3 Inflammasome HCK->NLRP3 Caspase1 Caspase-1 NLRP3->Caspase1 Inflammatory_Cytokines_HCK Inflammatory Cytokines (IL-1β, IL-18) Caspase1->Inflammatory_Cytokines_HCK JNJ This compound JNJ->p38 inhibition JNJ->HCK inhibition

Caption: this compound inhibits p38 MAPK and HCK signaling.

References

JNJ-49095397 off-target effects in kinase assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers utilizing JNJ-49095397 in their experiments. This compound, also known as RV-568, is recognized as a narrow-spectrum inhaled inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] This guide addresses potential questions and troubleshooting scenarios related to its use in kinase assays, with a focus on understanding its selectivity and potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of the p38 MAPK signaling pathway.[1] The p38 MAPK family consists of four isoforms: p38α, p38β, p38γ, and p38δ.[1] this compound has been described as having selectivity for the p38α and p38γ isoforms.[2]

Q2: What does "narrow-spectrum" imply for this compound's activity?

Q3: Are there any known off-target effects of this compound?

While this compound is characterized as a narrow-spectrum inhibitor, specific quantitative data on its off-target kinase interactions from comprehensive kinome profiling is not publicly documented. As with any kinase inhibitor, the potential for off-target effects should be considered when interpreting experimental data.

Q4: What are the components of the p38 MAPK signaling pathway?

The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and other external stimuli. A simplified representation of the core pathway is as follows:

p38_pathway cluster_upstream Upstream Activators cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_downstream Downstream Effectors Inflammatory Cytokines Inflammatory Cytokines TAK1 TAK1 Inflammatory Cytokines->TAK1 Environmental Stress Environmental Stress ASK1 ASK1 Environmental Stress->ASK1 MKK3 MKK3 TAK1->MKK3 MKK6 MKK6 ASK1->MKK6 p38_MAPK p38_MAPK MKK3->p38_MAPK MKK6->p38_MAPK Transcription Factors (e.g., ATF2, CREB) Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription Factors (e.g., ATF2, CREB) Other Kinases (e.g., MK2) Other Kinases (e.g., MK2) p38_MAPK->Other Kinases (e.g., MK2) JNJ_49095397 This compound JNJ_49095397->p38_MAPK

Simplified p38 MAPK Signaling Pathway and the inhibitory action of this compound.

Troubleshooting Guide

This guide provides insights into potential issues that may arise during in vitro kinase assays involving this compound.

Observed Issue Potential Cause Recommended Action
Variability in IC50 values for p38 MAPK inhibition - Assay conditions (ATP concentration, substrate, enzyme source).- Reagent stability.- Standardize assay conditions, particularly the ATP concentration, as this compound is an ATP-competitive inhibitor.- Ensure proper storage and handling of the compound and other reagents.
Unexpected cellular phenotype not consistent with p38 MAPK inhibition - Potential off-target effects.- Cell line-specific signaling pathways.- Validate the on-target effect by measuring the phosphorylation of a known downstream p38 MAPK substrate (e.g., MK2).- Consider using a structurally different p38 MAPK inhibitor as a control to see if the phenotype is reproducible.- If possible, perform a rescue experiment by overexpressing a downstream effector.
Discrepancy between in vitro and cellular assay results - Cell permeability of the compound.- Presence of efflux pumps in the cell line.- Cellular metabolism of the compound.- Assess cell permeability using appropriate assays.- Use cell lines with known expression levels of common drug transporters.- Characterize the metabolic stability of this compound in the cell line of interest.

Experimental Protocols

General Protocol for an In Vitro p38 MAPK Alpha Kinase Assay

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against p38 MAPKα. Specific reagents and conditions may need to be optimized for your laboratory setup.

kinase_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare Assay Buffer E Add this compound to Plate A->E B Dilute this compound B->E C Prepare p38 MAPKα and Substrate Solution F Add p38 MAPKα/Substrate Mix C->F D Prepare ATP Solution H Initiate Reaction with ATP D->H E->F G Pre-incubate F->G G->H I Incubate H->I J Stop Reaction I->J K Add Detection Reagent J->K L Read Signal (e.g., Luminescence) K->L

Workflow for a typical in vitro kinase inhibition assay.

Materials:

  • Recombinant human p38 MAPKα

  • Kinase substrate (e.g., ATF2 peptide)

  • This compound

  • ATP

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the kinase assay buffer.

  • Enzyme and Substrate Preparation: Prepare a solution containing the p38 MAPKα enzyme and its substrate in the kinase assay buffer.

  • Assay Plate Setup: Add the diluted this compound or vehicle control (DMSO) to the wells of a microplate.

  • Enzyme/Substrate Addition: Add the p38 MAPKα/substrate solution to each well.

  • Pre-incubation: Incubate the plate at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add ATP to each well to start the kinase reaction. The concentration of ATP should be close to the Km for p38 MAPKα to accurately determine the IC50 of an ATP-competitive inhibitor.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined amount of time.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., luminescence, fluorescence) using a microplate reader and calculate the percent inhibition for each concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve.

Disclaimer: This information is intended for research use only. The absence of publicly available, comprehensive off-target data for this compound necessitates careful experimental design and interpretation of results. Researchers are encouraged to perform their own selectivity profiling against a panel of kinases relevant to their studies if unexpected effects are observed.

References

Troubleshooting inconsistent results with JNJ-49095397

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of JNJ-49095397 (also known as RV-568), a narrow-spectrum kinase inhibitor. This guide is intended to help address common issues and inconsistencies that may arise during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

A1: this compound (RV-568) is a specific, narrow-spectrum kinase inhibitor. Its primary targets are p38 mitogen-activated protein kinase alpha (p38α) and gamma (p38γ), as well as Hematopoietic Cell Kinase (HCK), a member of the SRC family of tyrosine kinases. It has been investigated for its anti-inflammatory properties, particularly in the context of chronic obstructive pulmonary disease (COPD).[1][2]

Q2: What are the recommended storage and handling conditions for this compound?

A2: For long-term storage, this compound powder should be kept at -20°C. For stock solutions in DMSO, it is recommended to store them at -80°C for up to six months. Before use, allow the vial to equilibrate to room temperature for at least one hour before opening. It is advisable to prepare and use solutions on the same day; however, if stock solutions are made in advance, they should be stored in tightly sealed vials at -20°C for up to one month.

Q3: What is the solubility of this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO).

Q4: What are the known off-target effects of this compound?

A4: As a narrow-spectrum kinase inhibitor, this compound is designed for selectivity. However, like many kinase inhibitors that target the ATP-binding pocket, there is a potential for off-target effects. While specific off-target kinase panels for this compound are not detailed in the provided search results, it is known to inhibit HCK. Researchers should be mindful of potential unintended interactions with other kinases, which could lead to misinterpretation of experimental results.

Q5: Can this compound affect other signaling pathways?

A5: The p38 MAPK pathway can have complex interactions with other signaling cascades. For instance, there is evidence of crosstalk between the p38 MAPK and NF-κB pathways. The nature of this interaction can be cell-type and stimulus-dependent, sometimes leading to unexpected effects on inflammatory gene expression.

Troubleshooting Inconsistent Results

Issue 1: High Variability in Cytokine Inhibition Assays
Potential Cause Troubleshooting Steps
Cell Health and Density Ensure consistent cell seeding density and viability across all wells. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to confirm that the observed effects are not due to cytotoxicity of the compound at the tested concentrations.
Inconsistent Stimulation Use a consistent concentration and incubation time for the inflammatory stimulus (e.g., LPS, TNF-α). Ensure thorough mixing of the stimulus in the culture medium.
Compound Precipitation Visually inspect the culture medium for any signs of compound precipitation, especially at higher concentrations. If precipitation is suspected, consider using a lower concentration or a different solvent system (if compatible with the cells).
Assay Variability Include appropriate controls (vehicle control, positive control for inhibition). Run replicates for each condition to assess intra-assay variability. Ensure proper calibration and maintenance of equipment used for cytokine measurement (e.g., ELISA plate reader).
Issue 2: Weak or No Inhibition of p38 MAPK Phosphorylation in Western Blots
Potential Cause Troubleshooting Steps
Suboptimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting p38 phosphorylation in your specific cell type and under your experimental conditions.
Timing of Treatment and Stimulation Optimize the pre-incubation time with this compound before adding the stimulus. Also, optimize the duration of stimulation to capture the peak of p38 phosphorylation.
Inefficient Cell Lysis Use a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins. Ensure complete cell lysis by using appropriate mechanical disruption (e.g., sonication, scraping) and incubation on ice.
Poor Antibody Performance Use a validated phospho-specific antibody for p38 MAPK. Titrate the primary and secondary antibodies to find the optimal concentrations. Include a positive control (e.g., cell lysate from stimulated, untreated cells) to confirm antibody function.
Issue 3: Unexpected Cellular Phenotypes or Off-Target Effects
Potential Cause Troubleshooting Steps
Inhibition of HCK or Other Kinases Be aware of the inhibitory effect of this compound on HCK, especially in hematopoietic cells where HCK is expressed. Consider using a more specific p38 inhibitor as a control to dissect the effects of p38 inhibition from potential off-target effects.
Activation of Compensatory Pathways Prolonged inhibition of the p38 MAPK pathway can sometimes lead to the activation of compensatory signaling pathways. Investigate the activation of other related pathways (e.g., JNK, ERK) to assess for such effects.
Cell-Type Specific Responses The cellular response to p38 MAPK inhibition can vary significantly between different cell types. Ensure that the observed phenotype is consistent across multiple cell lines or primary cell types relevant to your research question.

Experimental Protocols

General Protocol for In Vitro Cytokine Release Assay

This is a generalized protocol based on common practices for evaluating p38 MAPK inhibitors. Researchers should optimize conditions for their specific cell type and experimental setup.

  • Cell Seeding: Plate cells (e.g., peripheral blood mononuclear cells (PBMCs) or a relevant cell line like U937) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.

  • Stimulation: Add an inflammatory stimulus (e.g., lipopolysaccharide (LPS) at a final concentration of 1 µg/mL) to the wells and incubate for a specified period (e.g., 4-24 hours).

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of the cytokine of interest (e.g., TNF-α, IL-6, IL-8) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of this compound relative to the vehicle-treated, stimulated control.

General Protocol for Western Blot Analysis of p38 MAPK Phosphorylation

This protocol provides a framework for assessing the inhibition of p38 MAPK phosphorylation.

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound or vehicle for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with a p38 MAPK activator (e.g., anisomycin or TNF-α) for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Normalization: Strip the membrane and re-probe with an antibody for total p38 MAPK to normalize for protein loading.

Data Presentation

Table 1: Inhibitory Activity of this compound (RV-568)

TargetIC50 (nM)
p38α5
p38γ40
HCK52

IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase activity.

Visualizations

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (TNF-α, IL-1β) Receptor Receptors Cytokines->Receptor Stress Cellular Stress (UV, Osmotic Shock) Stress->Receptor MAP3K MAP3K (e.g., TAK1, ASK1) Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK (α, γ) MKK3_6->p38_MAPK Downstream_Kinases Downstream Kinases (e.g., MAPKAPK2) p38_MAPK->Downstream_Kinases Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors JNJ_49095397 This compound JNJ_49095397->p38_MAPK Downstream_Kinases->Transcription_Factors Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression troubleshooting_workflow Inconsistent_Results Inconsistent Experimental Results Check_Reagents Verify Reagent Quality and Concentration Inconsistent_Results->Check_Reagents Review_Protocol Review Experimental Protocol Inconsistent_Results->Review_Protocol Optimize_Parameters Optimize Experimental Parameters Check_Reagents->Optimize_Parameters Review_Protocol->Optimize_Parameters Consider_Off_Target Consider Off-Target Effects Optimize_Parameters->Consider_Off_Target Consistent_Results Consistent and Reproducible Results Optimize_Parameters->Consistent_Results Consider_Off_Target->Consistent_Results

References

Technical Support Center: JNJ-49095397 Cell Viability Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers utilizing JNJ-49095397 in cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as RV-568, is a selective, narrow-spectrum kinase inhibitor. It primarily targets the α and γ isoforms of p38 mitogen-activated protein kinase (MAPK) and has also been shown to inhibit SRC family kinases.[1][2] The p38 MAPK pathway is a key regulator of inflammatory responses, and by inhibiting p38α and p38γ, this compound can suppress the production of pro-inflammatory cytokines.[1][2]

Q2: In which cell lines is this compound expected to be effective?

A2: this compound has demonstrated potent anti-inflammatory effects in primary cultured monocytes and macrophages.[1] Given its mechanism of action, it is expected to be effective in cell lines relevant to inflammation and immune responses, such as the human monocytic cell line THP-1 and the human lung adenocarcinoma cell line A549, which is often used as a model for respiratory research.

Q3: What are the expected outcomes of this compound treatment in a cell viability assay?

A3: The expected outcome depends on the cell type and the context of the experiment. In many cancer cell lines, inhibition of p38 MAPK can lead to decreased cell proliferation and induction of apoptosis, resulting in a dose-dependent decrease in cell viability. In non-proliferating immune cells, the primary effect might be a reduction in the release of inflammatory cytokines upon stimulation (e.g., with lipopolysaccharide - LPS), with less direct impact on cell viability unless the inflammatory stimulus itself is causing cell death.

Q4: Are there any known off-target effects of this compound?

A4: While this compound is described as a narrow-spectrum kinase inhibitor, all kinase inhibitors have the potential for off-target effects due to the conserved nature of the ATP-binding pocket in kinases. It is crucial to consider that unexpected cytotoxicity or phenotypes could be due to the inhibition of other kinases. If off-target effects are a concern, it is advisable to perform a kinome-wide selectivity screen or to compare the results with a structurally different p38 MAPK inhibitor.

Troubleshooting Guide

This guide addresses common issues encountered during cell viability assays with this compound.

Problem Possible Cause Recommended Solution
High variability between replicate wells 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in the outer wells of the microplate. 3. Pipetting errors: Inaccurate dispensing of compound or reagents.1. Ensure the cell suspension is thoroughly mixed before and during plating. 2. Avoid using the outer wells of the plate or fill them with sterile PBS or media to minimize evaporation. 3. Calibrate pipettes regularly and use fresh tips for each replicate.
Inconsistent dose-response curve 1. Incorrect drug dilutions: Errors in preparing the serial dilutions. 2. Compound instability: this compound may degrade in the culture medium over time. 3. Sub-optimal assay incubation time: The effect of the inhibitor may be time-dependent.1. Prepare fresh serial dilutions for each experiment and verify the stock solution concentration. 2. Check for information on the stability of this compound in your specific culture medium and incubation conditions. 3. Perform a time-course experiment to determine the optimal incubation time.
No significant effect on cell viability 1. Cell line resistance: The chosen cell line may not be sensitive to p38 MAPK inhibition. 2. Insufficient drug concentration: The concentrations tested may be too low. 3. Compound inactivity: The compound may have degraded due to improper storage.1. Use a cell line known to be responsive to p38 MAPK inhibitors. 2. Test a wider range of concentrations. 3. Ensure the compound has been stored correctly and prepare a fresh stock solution.
Unexpectedly high cytotoxicity 1. Off-target effects: The inhibitor may be affecting other essential kinases. 2. Solvent toxicity: The vehicle (e.g., DMSO) concentration may be too high. 3. Cell culture health: The cells may have been unhealthy prior to the experiment.1. Perform a Western blot to confirm the specific inhibition of p38 MAPK phosphorylation. Consider testing a structurally different p38 inhibitor. 2. Ensure the final vehicle concentration is non-toxic to your cells (typically <0.5% for DMSO). 3. Use cells in the exponential growth phase and ensure they are free from contamination.

Data Presentation

While specific IC50 values for this compound in publicly available literature are limited, the following table provides a template for how to present such data once determined experimentally. For context, this compound has been shown to have potent anti-inflammatory effects, often greater than the well-characterized p38 inhibitor Birb796.

Table 1: Example IC50 Values for this compound in Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)
A549 (Human Lung Carcinoma)MTT72To be determined
THP-1 (Human Monocytic Leukemia)CellTiter-Glo48To be determined
Primary Human MacrophagesLDH Release (LPS-stimulated)24To be determined

*Note: IC50 values should be determined empirically for each cell line and assay condition.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the effect of this compound on the viability of A549 cells.

Materials:

  • A549 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Cytokine Release Assay in LPS-stimulated THP-1 cells

Objective: To assess the effect of this compound on the release of a pro-inflammatory cytokine (e.g., TNF-α) from LPS-stimulated THP-1 cells.

Materials:

  • THP-1 cells

  • RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin

  • PMA (Phorbol 12-myristate 13-acetate) for differentiation

  • This compound stock solution

  • LPS (Lipopolysaccharide)

  • 24-well cell culture plates

  • ELISA kit for the target cytokine (e.g., human TNF-α)

Procedure:

  • Cell Differentiation: Seed THP-1 cells in a 24-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.

  • Compound Pre-treatment: Remove the PMA-containing medium, wash the cells with PBS, and add fresh medium containing various concentrations of this compound or vehicle control. Incubate for 1-2 hours.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a control group without LPS stimulation.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Collect the cell culture supernatants and store them at -80°C until analysis.

  • ELISA: Quantify the concentration of the target cytokine in the supernatants using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the this compound-treated groups to the LPS-stimulated vehicle control group.

Mandatory Visualizations

p38_MAPK_Signaling_Pathway p38 MAPK Signaling Pathway Inhibition by this compound Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) MAP3K MAPKKK (e.g., TAK1, ASK1) Stimuli->MAP3K MAP2K MAPKK (e.g., MKK3, MKK6) MAP3K->MAP2K p38_MAPK p38 MAPK (α, γ) MAP2K->p38_MAPK Downstream_Effectors Downstream Effectors (e.g., MAPKAPK2, Transcription Factors) p38_MAPK->Downstream_Effectors JNJ_49095397 This compound JNJ_49095397->p38_MAPK Inflammatory_Response Inflammatory Response (Cytokine Production, Apoptosis) Downstream_Effectors->Inflammatory_Response

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Cell_Viability_Workflow Experimental Workflow for Cell Viability Assay Start Start Seed_Cells Seed Cells in a Multi-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h (Cell Attachment) Seed_Cells->Incubate_24h Prepare_Compound Prepare Serial Dilutions of this compound Incubate_24h->Prepare_Compound Treat_Cells Treat Cells with Compound and Controls Incubate_24h->Treat_Cells Prepare_Compound->Treat_Cells Incubate_Treatment Incubate for Desired Period (e.g., 48-72h) Treat_Cells->Incubate_Treatment Add_Reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate_Treatment->Add_Reagent Incubate_Reagent Incubate as per Assay Protocol Add_Reagent->Incubate_Reagent Measure_Signal Measure Signal (Absorbance/Luminescence) Incubate_Reagent->Measure_Signal Analyze_Data Analyze Data and Determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: A typical experimental workflow for a cell viability assay with this compound.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results Start Inconsistent Results Check_Seeding Review Cell Seeding Protocol and Density Start->Check_Seeding Check_Reagents Verify Compound Dilutions and Reagent Preparation Start->Check_Reagents Check_Assay_Conditions Optimize Incubation Time and Conditions Start->Check_Assay_Conditions Check_Off_Target Investigate Potential Off-Target Effects Check_Seeding->Check_Off_Target Check_Reagents->Check_Off_Target Check_Assay_Conditions->Check_Off_Target Western_Blot Perform Western Blot for p-p38 MAPK Check_Off_Target->Western_Blot Yes Resolved Issue Resolved Check_Off_Target->Resolved No Compare_Inhibitors Test a Structurally Different p38 Inhibitor Western_Blot->Compare_Inhibitors Compare_Inhibitors->Resolved

Caption: A logical workflow for troubleshooting inconsistent cell viability assay results.

References

Navigating Unexpected Phenotypes with JNJ-49095397: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and interpreting unexpected experimental results when working with JNJ-49095397, a narrow-spectrum p38 MAPK inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a narrow-spectrum, inhaled inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] Its intended mechanism is to block the activity of p38 MAPK, a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2] By inhibiting p38 MAPK, this compound aims to reduce inflammation, which is a critical factor in diseases like Chronic Obstructive Pulmonary Disease (COPD).[1]

Q2: What are "off-target" effects and why are they a concern with kinase inhibitors like this compound?

A2: Off-target effects refer to the unintended interaction of a drug with proteins other than its designated target. This is a significant consideration for kinase inhibitors because the ATP-binding pocket, which is the target for many of these drugs, is highly conserved across the human kinome (the complete set of protein kinases). This structural similarity can lead to the inhibitor binding to and affecting the activity of other kinases, which can cause unforeseen biological outcomes and complicate data interpretation.

Q3: What is "paradoxical pathway activation" and can it occur with p38 MAPK inhibitors?

A3: Paradoxical pathway activation is an unexpected phenomenon where a kinase inhibitor leads to the activation, rather than inhibition, of its target signaling pathway. While more commonly documented for other kinase inhibitor classes like RAF inhibitors, the complex nature of signaling cascades means that unexpected activation events can occur.[3] This can happen through various mechanisms, such as the inhibitor inducing a conformational change in the target kinase that promotes scaffolding and activation of other signaling proteins, or by disrupting negative feedback loops that normally keep the pathway in check.

Q4: I am observing cytotoxicity in my cell line with this compound, even at low concentrations. Is this expected?

A4: While the goal of a targeted inhibitor is to modulate a specific pathway with minimal toxicity, off-target effects can sometimes lead to cytotoxicity. Inhibition of kinases essential for normal cell survival can trigger apoptosis or other forms of cell death.[4] It is crucial to differentiate between on-target effects that might lead to apoptosis in specific contexts (e.g., in cancer cells dependent on the p38 pathway for survival) and general cytotoxicity resulting from off-target activities.

Troubleshooting Unexpected Phenotypes

This section provides guidance on how to approach and investigate unexpected experimental outcomes.

Issue 1: Reduced or No Inhibitory Effect on p38 MAPK Phosphorylation

If you observe a weaker than expected or no inhibitory effect of this compound on the phosphorylation of p38 MAPK or its downstream targets (e.g., MK2, ATF2), consider the following:

  • Experimental Workflow for Troubleshooting:

    G Troubleshooting Workflow: Reduced Inhibition A Reduced or No Inhibition Observed B Verify Compound Integrity & Concentration A->B C Optimize Assay Conditions A->C D Check Cell Line & Passage Number A->D E Assess Upstream Pathway Activation A->E G Re-evaluate Experimental Design B->G If issues found C->G If issues found D->G If issues found F Consider Alternative Splicing of p38 E->F

    Caption: Troubleshooting workflow for reduced this compound efficacy.

  • Troubleshooting Steps:

    • Verify Compound Integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh stock solutions.

    • Confirm Concentration: Double-check all dilution calculations to ensure the final concentration in your assay is correct.

    • Optimize ATP Concentration (for in vitro kinase assays): Since many kinase inhibitors are ATP-competitive, a high concentration of ATP in your assay can outcompete the inhibitor, making it appear less potent. It is advisable to use an ATP concentration that is close to the Michaelis constant (Km) of p38 MAPK for ATP.

    • Cellular Context: In cell-based assays, factors like poor cell permeability or active drug efflux by transporters like P-glycoprotein can reduce the intracellular concentration of the inhibitor.

    • Stimulus Strength: The strength of the stimulus used to activate the p38 MAPK pathway (e.g., UV, cytokines, anisomycin) might be too high, overwhelming the inhibitory capacity of the compound at the tested concentrations.

Issue 2: Observation of Paradoxical Pathway Activation

Observing an increase in the phosphorylation of a downstream target, such as ERK, upon treatment with a p38 MAPK inhibitor is a counterintuitive result that requires careful investigation.

  • Signaling Crosstalk Diagram:

    G Potential p38-ERK Signaling Crosstalk cluster_p38 p38 MAPK Pathway cluster_erk ERK Pathway p38 p38 MAPK MK2 MK2 p38->MK2 RAF RAF p38->RAF Isoform-specific activation? ERK ERK p38->ERK May Inhibit (e.g., via phosphatases) MEK MEK RAF->MEK MEK->ERK JNJ This compound JNJ->p38 Inhibits

    Caption: Simplified diagram of potential crosstalk between p38 and ERK pathways.

  • Possible Explanations and Troubleshooting:

    • Disinhibition of a Parallel Pathway: The p38 MAPK pathway can have inhibitory crosstalk with other pathways, such as the ERK pathway. By inhibiting p38, you may be removing this inhibitory signal, leading to the activation of the ERK pathway.

    • Off-Target Activation: this compound could have an off-target activating effect on an upstream component of the ERK pathway.

    • Isoform-Specific Effects: The p38 MAPK family has four isoforms (α, β, γ, δ). Some isoforms of p38 have been shown to be positive regulators of the ERK pathway, while others are negative regulators. The net effect of an inhibitor could depend on the relative expression of these isoforms in your specific cell type.

    • Experimental Validation: To investigate this, you can use a specific MEK inhibitor (e.g., U0126) in combination with this compound to see if the paradoxical ERK activation is blocked. This would confirm that the activation is occurring upstream of MEK.

Issue 3: Unexpected Cytotoxicity or Reduced Cell Viability

If you observe significant cell death that is not the intended outcome of your experiment, it is important to determine if this is due to an on-target or off-target effect.

  • Decision Tree for Cytotoxicity:

    G Investigating Unexpected Cytotoxicity A Unexpected Cytotoxicity Observed B Is p38 MAPK essential for survival in this cell line? A->B C On-Target Apoptosis B->C Yes D Potential Off-Target Effect B->D No E Use p38 siRNA/shRNA D->E F Does knockdown mimic inhibitor phenotype? E->F F->C Yes G Kinase Profiling of this compound F->G No

    Caption: Logical steps to differentiate on-target vs. off-target cytotoxicity.

  • Troubleshooting Steps:

    • On-Target vs. Off-Target: The most direct way to address this is to use a non-pharmacological method to inhibit p38 MAPK, such as siRNA or shRNA. If knockdown of p38 MAPK recapitulates the cytotoxic phenotype observed with this compound, the effect is likely on-target. If not, an off-target effect is the probable cause.

    • Apoptosis vs. Necrosis: Utilize assays that can distinguish between different modes of cell death. For example, an Annexin V/Propidium Iodide assay can differentiate between early apoptosis, late apoptosis, and necrosis.

    • Kinase Profiling: To identify potential off-targets, a kinase profiling assay can be performed where this compound is screened against a large panel of kinases. This can provide a "selectivity profile" of the inhibitor.

Experimental Protocols

Protocol 1: Western Blot for p38 MAPK Pathway Activation

This protocol is for assessing the phosphorylation status of p38 MAPK and its downstream target MK2.

  • Cell Lysis:

    • Treat cells with this compound for the desired time, followed by stimulation with a p38 MAPK activator (e.g., 10 µg/mL anisomycin for 30 minutes).

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p38 MAPK, total p38 MAPK, phospho-MK2, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Presentation:

Treatment Groupp-p38/total p38 Ratio (Normalized)p-MK2/GAPDH Ratio (Normalized)
Vehicle Control1.001.00
Stimulus Only5.204.80
This compound + Stimulus0.850.95
Protocol 2: Cell Viability (MTT) Assay

This protocol measures cell metabolic activity as an indicator of cell viability.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of this compound for 24-72 hours. Include a vehicle-only control.

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization:

    • Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Presentation:

This compound Conc. (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.198 ± 4.8
195 ± 6.1
1062 ± 7.3
10025 ± 4.5
Protocol 3: Kinase Profiling Assay (General Workflow)

This is a generalized workflow for assessing the selectivity of this compound. These services are often outsourced to specialized companies.

  • Experimental Workflow Diagram:

    G Kinase Profiling Workflow A Prepare this compound at desired concentration B Incubate with a large panel of purified kinases A->B C Add ATP and substrate B->C D Measure kinase activity (e.g., ADP-Glo, radiometric) C->D E Calculate % inhibition for each kinase D->E F Generate Kinome Map/Selectivity Profile E->F

    Caption: General workflow for an in vitro kinase profiling assay.

  • Data Interpretation: The results are typically presented as the percent inhibition of each kinase at a given concentration of the inhibitor. This allows for the identification of potential off-targets that are significantly inhibited. This data is crucial for interpreting unexpected cellular phenotypes.

References

How to minimize JNJ-49095397 toxicity in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize potential toxicity associated with JNJ-49095397 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant cell death in my cultures after treating with this compound. What are the initial troubleshooting steps?

A1: When encountering unexpected cytotoxicity, it's crucial to systematically assess your experimental setup. The first step is to perform a dose-response and time-course experiment to determine the concentration at which toxicity occurs and the kinetics of the toxic effect. Additionally, consider the following:

  • Solvent Toxicity: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not causing toxicity at the concentrations used in your experiment. Run a vehicle control with the solvent at the same dilutions.

  • Compound Handling and Storage: Verify that the compound has been stored correctly, protected from light, and has not undergone multiple freeze-thaw cycles, which could lead to degradation and altered activity.

  • Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. If possible, test this compound on a different, more robust cell line to compare toxicity profiles.

  • Cell Culture Conditions: Inconsistent cell passage number, seeding density, or media components can affect experimental reproducibility. Standardize these conditions across all experiments.

Q2: My results with this compound are inconsistent between experiments. What could be the cause?

A2: Variability in experimental results can stem from several factors:

  • Compound Degradation: Prepare fresh stock solutions of this compound for each experiment and avoid long-term storage of diluted solutions to ensure consistent compound activity.

  • Inconsistent Cell Culture Conditions: As mentioned previously, maintaining consistent cell culture parameters such as passage number, seeding density, and media composition is critical for reproducible results.

  • Assay Variability: Ensure that the assays used to measure toxicity are performed consistently, with proper controls and adherence to the manufacturer's protocols.

Q3: How can I proactively minimize the potential toxicity of this compound in my cell culture experiments?

A3: Several strategies can be employed to mitigate compound-induced toxicity:

  • Optimize Concentration: Use the lowest effective concentration of this compound that achieves the desired biological effect. A thorough dose-response analysis is essential.

  • Adjust Serum Concentration: In some instances, increasing the serum concentration in the culture medium can help reduce the free concentration of the compound and thereby its toxicity.

  • Co-treatment with Antioxidants: If you suspect that this compound is inducing oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may be beneficial.

  • Optimize Cell Density: Ensure you are using an optimal cell density for your experiments, as both sparse and overly confluent cultures can be more susceptible to stress.

Q4: What are the potential mechanisms of this compound-induced toxicity, and how can I investigate them?

A4: this compound is a p38 MAPK inhibitor. While its primary target is known, off-target effects or pathway-related toxicities can occur. To investigate the mechanism of toxicity, you can perform a panel of assays to assess various cellular health markers:

  • Apoptosis: Use assays like Annexin V staining or caspase activity assays (e.g., Caspase-Glo® 3/7) to determine if the cells are undergoing programmed cell death.

  • Necrosis: Measure the release of lactate dehydrogenase (LDH) into the culture medium or use propidium iodide (PI) staining to assess membrane integrity and necrotic cell death.

  • Oxidative Stress: Evaluate the production of reactive oxygen species (ROS).

  • Mitochondrial Dysfunction: Assess the mitochondrial membrane potential.

Q5: Are there specific cell lines that are known to be sensitive to p38 MAPK inhibitors like this compound?

A5: While specific data on cell line sensitivity to this compound is limited in publicly available literature, cells with high basal p38 MAPK activity or those that rely on this pathway for survival may be more sensitive. The p38 MAPK pathway is involved in cellular responses to stress and inflammation; therefore, cell types like macrophages, airway epithelial cells, and smooth muscle cells are relevant models. It is recommended to perform initial toxicity screening on the specific cell line used in your research.

Data Presentation

Table 1: General Concentration Ranges for In Vitro Small Molecule Studies

ParameterConcentration RangePurpose
Initial Screening 1 µM - 10 µMTo determine if the compound has the desired biological activity.
Dose-Response (Efficacy) 1 nM - 100 µMTo determine the EC50 (half-maximal effective concentration) for the desired biological effect.
Dose-Response (Toxicity) 100 nM - 200 µMTo determine the IC50 (half-maximal inhibitory concentration) for toxicity.
Mechanism of Action Studies EC50 - 10x EC50To investigate the downstream effects of the compound at effective concentrations.

Table 2: Overview of Common In Vitro Toxicity Assays

AssayPrincipleEndpoint MeasuredType of Toxicity Detected
MTT/XTT Assay Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.Cell viability, metabolic activity.General cytotoxicity.
LDH Release Assay Measurement of lactate dehydrogenase released from cells with damaged membranes.Cell membrane integrity.Necrosis.
Annexin V Staining Detection of phosphatidylserine on the outer leaflet of the cell membrane.Early-stage apoptosis.Apoptosis.
Caspase Activity Assay Measurement of the activity of caspases, key enzymes in the apoptotic pathway.Apoptosis.Apoptosis.
Propidium Iodide (PI) Staining Fluorescent dye that stains the DNA of cells with compromised membranes.Cell membrane integrity.Late-stage apoptosis, necrosis.

Experimental Protocols

MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in culture medium. Also, prepare a vehicle control with the same solvent concentrations.

  • Treatment: Remove the old medium from the cells and add the prepared compound dilutions and vehicle controls.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

LDH Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (usually around 490 nm).

Annexin V/PI Staining for Apoptosis
  • Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with this compound and controls for the desired time.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Visualizations

p38_MAPK_Signaling_Pathway extracellular_stimuli Environmental Stress / Cytokines tak1 TAK1 extracellular_stimuli->tak1 mkk3_6 MKK3/6 tak1->mkk3_6 p38 p38 MAPK (Target of this compound) mkk3_6->p38 downstream_kinases Downstream Kinases (e.g., MAPKAPK2/3) p38->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors jnk_49095397 This compound jnk_49095397->p38 cellular_responses Cellular Responses (Inflammation, Apoptosis, Cell Cycle Regulation) downstream_kinases->cellular_responses transcription_factors->cellular_responses

Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Observe Toxicity dose_response Perform Dose-Response & Time-Course Experiments start->dose_response viability_assay Assess Cell Viability (e.g., MTT Assay) dose_response->viability_assay mechanism_investigation Investigate Mechanism of Toxicity viability_assay->mechanism_investigation apoptosis_assay Apoptosis Assays (Annexin V, Caspase) mechanism_investigation->apoptosis_assay Apoptosis Suspected necrosis_assay Necrosis Assay (LDH Release) mechanism_investigation->necrosis_assay Necrosis Suspected optimize_conditions Optimize Experimental Conditions (Concentration, Cell Density, etc.) apoptosis_assay->optimize_conditions necrosis_assay->optimize_conditions end End: Minimized Toxicity optimize_conditions->end

Caption: Experimental workflow for assessing and mitigating this compound toxicity.

Troubleshooting_Guide toxicity_observed Toxicity Observed? check_controls Check Vehicle Controls (e.g., DMSO Toxicity) toxicity_observed->check_controls Yes end Proceed with Experiment toxicity_observed->end No verify_compound Verify Compound Integrity (Storage, Fresh Aliquots) check_controls->verify_compound standardize_culture Standardize Cell Culture (Passage, Density) verify_compound->standardize_culture dose_response Determine IC50 (Dose-Response Curve) standardize_culture->dose_response select_concentration Select Optimal Concentration (Below IC50) dose_response->select_concentration select_concentration->end

Caption: Troubleshooting decision tree for addressing this compound toxicity.

JNJ-49095397 batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JNJ-49095397. The information is designed to address potential issues, particularly concerning batch-to-batch variability, that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, also known as RV-568, is a narrow-spectrum inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] It specifically targets the p38α isoform, which is a key regulator of cellular responses to inflammatory cytokines and environmental stress.[3] By inhibiting p38α MAPK, this compound can suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in various cell types including macrophages, airway epithelial cells, and smooth muscle cells.[1][2]

Q2: We are observing inconsistent IC50 values for this compound between different batches in our cell-based assays. What could be the cause?

Inconsistent IC50 values between batches can stem from several factors. It is crucial to systematically investigate the potential causes. Here are some common reasons:

  • Compound Integrity: The stability of the compound can be a factor. Ensure that all batches have been stored correctly and handled according to the manufacturer's instructions. Degradation of the compound can lead to a decrease in potency.

  • Solubility Issues: this compound, like many kinase inhibitors, may have limited aqueous solubility. Inconsistent solubilization between experiments can lead to variability in the effective concentration.

  • Assay Conditions: Minor variations in experimental conditions such as cell passage number, seeding density, stimulation time, and reagent concentrations can significantly impact the IC50 value.

  • Batch-Specific Properties: Although manufacturers strive for consistency, minor variations in purity, crystalline form, or excipients in the formulation between batches could potentially affect the compound's performance.

Q3: How can we validate the potency of a new batch of this compound?

To validate a new batch, it is recommended to perform a side-by-side comparison with a previously validated "gold standard" batch. The following experiments are suggested:

  • In Vitro Kinase Assay: Directly measure the inhibitory activity against purified p38α MAPK.

  • Cell-Based Phosphorylation Assay: Use a cell-based assay to measure the inhibition of p38 MAPK phosphorylation. A Western blot or ELISA-based assay can be used to quantify the levels of phosphorylated p38 MAPK.

  • Cytokine Release Assay: Measure the inhibition of cytokine (e.g., TNF-α) release from cells stimulated with an appropriate agonist like lipopolysaccharide (LPS).

Consistent results across these assays between the new and the reference batch will provide confidence in the new batch's performance.

Troubleshooting Guides

Issue 1: High Variability in a Cell-Based Cytokine Release Assay

You are using this compound to inhibit LPS-induced TNF-α release in peripheral blood mononuclear cells (PBMCs) and observe high variability between replicate wells and experiments.

Potential CauseTroubleshooting Step
Pipetting Inaccuracy Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate.
Cell Viability Issues Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure that the observed effect is not due to cytotoxicity of the compound or other reagents.
Inconsistent Cell Stimulation Ensure a consistent concentration and incubation time for the LPS stimulation. Use a multichannel pipette for simultaneous addition of reagents.
Edge Effects in Multi-well Plates Avoid using the outer wells of the microplate as they are more prone to evaporation. If their use is necessary, ensure proper plate sealing and humidification during incubation.
Compound Precipitation Visually inspect for compound precipitation in your assay buffer at the highest concentrations. If observed, consider adjusting the solvent or using a different formulation.
Batch IDIC50 (nM) for TNF-α InhibitionStandard Deviation (nM)Notes
Batch A (Reference)15.22.1Historical data from a validated batch.
Batch B35.88.5Higher IC50 and variability observed.
Batch B (Re-solubilized)16.52.5After optimizing solubilization protocol.
Batch C14.92.3New batch, performs similarly to reference.
Issue 2: Discrepancy Between In Vitro Kinase Assay and Cell-Based Assay Results

A new batch of this compound shows high potency in an in vitro p38α MAPK kinase assay but is less effective in a cell-based assay measuring downstream effects.

Potential CauseTroubleshooting Step
Cell Permeability The compound may have poor cell membrane permeability. Consider using a different cell line or a cell permeabilization agent if appropriate for the assay.
Efflux Pump Activity The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), reducing its intracellular concentration. Co-incubation with an efflux pump inhibitor may help diagnose this issue.
High Protein Binding In the presence of serum in cell culture media, the compound may bind to proteins, reducing its free concentration available to interact with the target. Consider reducing the serum concentration during the compound incubation period.
Off-Target Effects In a cellular context, the compound might have off-target effects that counteract its intended inhibitory action. A broader kinase screen could help identify potential off-target activities.

Experimental Protocols

Protocol 1: Western Blot for Phospho-p38 MAPK

This protocol describes how to assess the inhibitory effect of this compound on p38 MAPK phosphorylation in a human cell line (e.g., PBMCs).

Materials:

  • Human PBMCs

  • RPMI-1640 cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

  • Western blotting reagents

Procedure:

  • Culture PBMCs in a multi-well plate.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to activate the p38 MAPK pathway.

  • After the desired incubation time (e.g., 30 minutes), lyse the cells to extract proteins.

  • Quantify the protein concentration using a suitable method (e.g., BCA assay).

  • Separate the protein lysates by SDS-PAGE and transfer to a nitrocellulose membrane.

  • Probe the membrane with primary antibodies against phospho-p38 MAPK and total p38 MAPK.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the phosphorylated p38 MAPK levels to the total p38 MAPK levels.

Protocol 2: Cell-Based TNF-α Release Assay

This protocol outlines a method to measure the inhibitory effect of this compound on TNF-α release from stimulated human PBMCs.

Materials:

  • Human PBMCs

  • RPMI-1640 cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Human TNF-α ELISA kit

Procedure:

  • Seed PBMCs into a 96-well plate.

  • Pre-incubate the cells with serial dilutions of this compound or vehicle control for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.

  • Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Centrifuge the plate to pellet the cells.

  • Collect the supernatant and measure the TNF-α concentration using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

p38_MAPK_Signaling_Pathway p38 MAPK Signaling Pathway extracellular_stimuli Extracellular Stimuli (e.g., LPS, Cytokines, Stress) receptor Receptor (e.g., TLR4) extracellular_stimuli->receptor map3k MAP3K (e.g., TAK1) receptor->map3k mkk MKK3 / MKK6 map3k->mkk p38_mapk p38 MAPK mkk->p38_mapk downstream_kinases Downstream Kinases (e.g., MAPKAPK2) p38_mapk->downstream_kinases jnj_49095397 This compound jnj_49095397->p38_mapk transcription_factors Transcription Factors (e.g., ATF2, CREB) downstream_kinases->transcription_factors inflammatory_response Inflammatory Response (e.g., Cytokine Production) transcription_factors->inflammatory_response

Caption: p38 MAPK Signaling Pathway Inhibition by this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Batch-to-Batch Variability start Start: Inconsistent Results with New Batch check_storage Check Compound Storage and Handling start->check_storage verify_solubility Verify Compound Solubility in Assay Buffer check_storage->verify_solubility review_protocol Review Experimental Protocol for Consistency verify_solubility->review_protocol side_by_side Perform Side-by-Side Comparison with Reference Batch review_protocol->side_by_side in_vitro_assay In Vitro Kinase Assay side_by_side->in_vitro_assay Test cell_based_assay Cell-Based Assay (e.g., p-p38 Western) side_by_side->cell_based_assay Test functional_assay Functional Assay (e.g., Cytokine Release) side_by_side->functional_assay Test consistent Results Consistent? in_vitro_assay->consistent cell_based_assay->consistent functional_assay->consistent inconsistent Results Inconsistent? consistent->inconsistent No accept_batch Accept New Batch consistent->accept_batch Yes contact_support Contact Technical Support inconsistent->contact_support Yes

Caption: Troubleshooting Workflow for this compound Batch Variability.

References

Validation & Comparative

A Comparative Guide to p38 MAPK Inhibitors: JNJ-49095397 vs. Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a prime target for therapeutic intervention in a host of diseases, including chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and other inflammatory conditions.[1][2] JNJ-49095397 (also known as RV-568) is a narrow-spectrum inhaled p38 MAPK inhibitor that has been investigated for the treatment of COPD.[3][4] This guide provides a comparative analysis of this compound against other notable p38 MAPK inhibitors, presenting available preclinical and clinical data to aid researchers and drug development professionals in this competitive field.

Performance and Efficacy: A Data-Driven Comparison

The following tables summarize the available quantitative data for this compound and other selected p38 MAPK inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

Table 1: In Vitro Inhibitory Activity of p38 MAPK Inhibitors

CompoundTarget(s)IC50 (nM)Cell-Based Assay (IC50, nM)Reference(s)
This compound (RV-568) p38α, p38γ, SRC family kinasesp38α: Not explicitly reportedLPS-induced CXCL8 release (PBMCs): Potent inhibition[5]
BIRB-796 (Doramapimod) p38α, p38β, p38γ, p38δp38α: 38, p38β: 65, p38γ: 200, p38δ: 520LPS-induced TNFα (PBMCs): 21
Losmapimod (GW856553) p38α, p38βp38α: Not explicitly reportedLPS-induced TNFα (Whole Blood): 37.4 ng/mL (~75 nM)
PH-797804 p38α>100-fold more potent than its atropisomerNot explicitly reported
SB-203580 p38α, p38β2p38α: 50, p38β2: 500Not explicitly reported

Table 2: Summary of Clinical Trial Outcomes in COPD

CompoundPhaseRoute of AdministrationKey Findings in COPDReference(s)
This compound (RV-568) Phase IIInhaledImproved pre-bronchodilator FEV1; Reduced sputum malondialdehyde and myeloperoxidase levels. Well-tolerated.
Losmapimod Phase IIOralDid not significantly improve exercise tolerance or lung function. Generally well-tolerated.
BIRB-796 (Doramapimod) Phase II (in Crohn's Disease)OralNo clinical efficacy demonstrated in Crohn's disease. Transient decrease in C-reactive protein.
PH-797804 Phase IIOralStatistically significant improvement in trough FEV1. Well-tolerated.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process of these inhibitors, the following diagrams illustrate the p38 MAPK signaling cascade and a typical preclinical experimental workflow.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects cluster_inhibition Inflammatory Cytokines (TNF-α, IL-1β) Inflammatory Cytokines (TNF-α, IL-1β) MAP3K MAP3K (e.g., TAK1, ASK1) Inflammatory Cytokines (TNF-α, IL-1β)->MAP3K Stress (UV, Osmotic Shock) Stress (UV, Osmotic Shock) Stress (UV, Osmotic Shock)->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38 p38 MAPK (α, β, γ, δ) MKK3_6->p38 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors activates Kinases Kinases (e.g., MAPKAPK2) p38->Kinases activates Gene_Expression Gene Expression (TNF-α, IL-6, COX-2) Transcription_Factors->Gene_Expression Kinases->Gene_Expression Inhibitor p38 MAPK Inhibitors (e.g., this compound) Inhibitor->p38 inhibits

Caption: The p38 MAPK signaling pathway is activated by various extracellular stimuli, leading to a kinase cascade that results in the expression of pro-inflammatory genes. p38 MAPK inhibitors block this pathway at the level of the p38 kinase.

Preclinical_Workflow cluster_discovery Discovery & Initial Screening cluster_cellular Cellular Characterization cluster_invivo In Vivo Evaluation cluster_candidate Candidate Selection A Compound Library B In Vitro Kinase Assay (Biochemical Screen) A->B C Identify Hits (Potent Inhibitors) B->C D Cell-Based Assays (e.g., TNF-α Release) C->D F Assess Selectivity (Kinase Panel Screen) C->F E Determine Cellular Potency (IC50) D->E G Animal Models of Disease (e.g., LPS-induced inflammation) E->G F->G H Evaluate Efficacy & Tolerability G->H I Pharmacokinetics (ADME) G->I J Lead Candidate for Clinical Development H->J I->J

Caption: A generalized preclinical workflow for the evaluation of p38 MAPK inhibitors, from initial screening to the selection of a clinical candidate.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate comparison of inhibitors.

In Vitro p38α MAPK Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the enzymatic activity of p38α MAPK and the inhibitory potential of test compounds.

Objective: To determine the IC50 value of a p38 MAPK inhibitor.

Materials:

  • Recombinant human p38α MAPK enzyme

  • MAPKAP-K2 peptide substrate

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test inhibitor (e.g., this compound) serially diluted in DMSO

  • 384-well white assay plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute the inhibitor and ATP in Kinase Assay Buffer. Prepare a solution of p38α enzyme and substrate in Kinase Assay Buffer.

  • Kinase Reaction:

    • To each well of a 384-well plate, add 1 µL of the diluted inhibitor or vehicle (DMSO).

    • Add 2 µL of the p38α enzyme/substrate solution.

    • Initiate the reaction by adding 2 µL of the ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software.

Cell-Based TNF-α Release Assay (ELISA)

This assay measures the ability of an inhibitor to suppress the production of the pro-inflammatory cytokine TNF-α in a cellular context.

Objective: To evaluate the cellular potency of a p38 MAPK inhibitor.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test inhibitor (e.g., this compound) serially diluted

  • Human TNF-α ELISA Kit

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Plating and Treatment:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Plate the PBMCs or THP-1 cells in a 96-well plate at a density of 2 x 10^5 cells/well.

    • Pre-treat the cells with serial dilutions of the test inhibitor or vehicle (DMSO) for 1 hour at 37°C.

  • Cell Stimulation:

    • Stimulate the cells with LPS (e.g., 100 ng/mL final concentration) to induce TNF-α production.

    • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Sample Collection:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the cell culture supernatant for TNF-α measurement.

  • TNF-α Quantification (ELISA):

    • Perform the TNF-α ELISA according to the manufacturer's protocol. This typically involves the following steps:

      • Coating a 96-well plate with a capture antibody specific for human TNF-α.

      • Adding the collected cell culture supernatants and a standard curve of known TNF-α concentrations to the plate.

      • Incubating to allow TNF-α to bind to the capture antibody.

      • Washing the plate to remove unbound material.

      • Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

      • Washing the plate again.

      • Adding a substrate that is converted by the enzyme to produce a colored product.

      • Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.

    • Determine the percent inhibition of TNF-α production for each inhibitor concentration compared to the LPS-stimulated vehicle control.

    • Calculate the IC50 value from the resulting dose-response curve.

Conclusion

The development of p38 MAPK inhibitors remains a promising area of research for the treatment of inflammatory diseases. This compound, with its inhaled route of administration, offers a targeted approach for respiratory conditions like COPD and has shown some positive signals in early clinical trials. However, the broader clinical success of p38 MAPK inhibitors has been challenging, with several compounds failing to demonstrate sufficient efficacy in later-stage trials. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers working to advance the next generation of p38 MAPK inhibitors towards clinical success.

References

A Comparative Analysis of JNJ-49095397 and Losmapimod in Chronic Obstructive Pulmonary Disease (COPD) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two investigational p38 mitogen-activated protein kinase (MAPK) inhibitors, JNJ-49095397 (also known as RV568) and losmapimod, based on available data from preclinical and clinical studies in the context of Chronic Obstructive Pulmonary Disease (COPD).

Introduction

Chronic inflammation is a cornerstone of COPD pathogenesis, with the p38 MAPK signaling pathway identified as a key regulator of this response.[1][2] This has led to the development of p38 MAPK inhibitors as a potential therapeutic strategy. This guide focuses on a comparative overview of this compound and losmapimod, two such inhibitors that have been evaluated in COPD.

This compound (RV568) is an inhaled, narrow-spectrum kinase inhibitor with a distinct targeting profile.[3][4] In contrast, losmapimod is an oral, selective p38α/β MAPK inhibitor that has undergone more extensive clinical investigation in COPD.[5] While direct head-to-head trials are not available, this guide synthesizes data from individual studies to facilitate a comparative understanding.

Mechanism of Action: Targeting the p38 MAPK Pathway

Both this compound and losmapimod exert their effects by inhibiting p38 MAPK, a key enzyme in the cellular signaling cascade that responds to inflammatory stimuli and stress. Activation of p38 MAPK in lung cells of COPD patients is associated with increased inflammation and impaired lung function. By inhibiting p38 MAPK, these drugs aim to reduce the production of pro-inflammatory cytokines and other mediators implicated in the pathology of COPD.

This compound is characterized as a narrow-spectrum kinase inhibitor that targets both the α and γ isoforms of p38 MAPK. Additionally, it inhibits the SRC family kinase, specifically hematopoietic kinase (HCK). Losmapimod is described as a potent and selective inhibitor of p38 MAPK, primarily targeting the α and β isoforms.

p38_MAPK_Signaling_Pathway cluster_extracellular Extracellular Stimuli cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response in COPD Inflammatory Cytokines Inflammatory Cytokines Upstream Kinases Upstream Kinases Inflammatory Cytokines->Upstream Kinases Oxidative Stress Oxidative Stress Oxidative Stress->Upstream Kinases Cigarette Smoke Cigarette Smoke Cigarette Smoke->Upstream Kinases p38 MAPK p38 MAPK Upstream Kinases->p38 MAPK Transcription Factors Transcription Factors p38 MAPK->Transcription Factors Pro-inflammatory Cytokine Production (TNF-α, IL-6) Pro-inflammatory Cytokine Production (TNF-α, IL-6) Transcription Factors->Pro-inflammatory Cytokine Production (TNF-α, IL-6) Airway Inflammation Airway Inflammation Pro-inflammatory Cytokine Production (TNF-α, IL-6)->Airway Inflammation Airway Remodeling Airway Remodeling Airway Inflammation->Airway Remodeling Inhibitors This compound Losmapimod Inhibitors->p38 MAPK Clinical_Trial_Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Treatment Arm 1 (this compound) Treatment Arm 1 (this compound) Randomization->Treatment Arm 1 (this compound) Treatment Arm 2 (Losmapimod) Treatment Arm 2 (Losmapimod) Randomization->Treatment Arm 2 (Losmapimod) Placebo Arm Placebo Arm Randomization->Placebo Arm Treatment Period Treatment Period Treatment Arm 1 (this compound)->Treatment Period Treatment Arm 2 (Losmapimod)->Treatment Period Placebo Arm->Treatment Period Data Collection Data Collection Treatment Period->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis Statistical Analysis Statistical Analysis Endpoint Analysis->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

References

A Head-to-Head Comparison of JNJ-49095397 and SB203580 for In Vitro p38 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Key p38 MAPK Inhibitors

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target for a range of diseases. This guide provides a detailed, data-driven comparison of two prominent p38 MAPK inhibitors: JNJ-49095397 (also known as RV-568), a narrow-spectrum kinase inhibitor, and SB203580, a widely used first-generation selective p38 inhibitor. This comparison aims to assist researchers in selecting the appropriate tool compound for their in vitro studies.

At a Glance: Key Quantitative Data

The inhibitory potency of this compound and SB203580 against p38 isoforms and a selection of other kinases is summarized below. These values, presented as IC50 (the half-maximal inhibitory concentration), are crucial for understanding the potency and selectivity of each compound.

Target This compound (RV-568) IC50 (nM) SB203580 IC50 (nM)
p38α (MAPK14)550 - 300
p38β (MAPK11)Not specified500
p38γ (MAPK12/ERK6)40>10,000
p38δ (MAPK13/SAPK4)Not specified>10,000
HCK (Hematopoietic Cell Kinase)52Not specified
LCKNot specified>10,000
GSK-3βNot specified>10,000
PKBα (Akt1)Not specified3,000 - 5,000

Note: IC50 values are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.

In-Depth Inhibitor Profiles

This compound (RV-568) is characterized as a potent, narrow-spectrum kinase inhibitor with high affinity for the p38α and p38γ isoforms.[1] Notably, it also demonstrates potent inhibition of the SRC family kinase, Hematopoietic Cell Kinase (HCK).[1] This dual activity may be a critical consideration for studies aiming to dissect the specific roles of p38α/γ versus broader inflammatory signaling pathways.

SB203580 is a well-established, selective inhibitor of p38 MAPK, primarily targeting the p38α and p38β isoforms.[2] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase.[3] Its extensive use in preclinical research has been instrumental in elucidating the physiological roles of the p38 pathway. However, researchers should be aware of its potential off-target effects, particularly at higher concentrations.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the context in which these inhibitors function and how they can be evaluated, the following diagrams illustrate the p38 MAPK signaling cascade and a general workflow for comparing their in vitro efficacy.

p38_signaling_pathway p38 MAPK Signaling Pathway cluster_stimuli External Stimuli cluster_mapkkk MAPKKK cluster_mapkk MAPKK cluster_mapk MAPK cluster_substrates Downstream Substrates cluster_response Cellular Response Stress (UV, Osmotic Shock) Stress (UV, Osmotic Shock) TAK1 TAK1 Stress (UV, Osmotic Shock)->TAK1 Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1) Cytokines (TNF-α, IL-1)->TAK1 MKK3 MKK3 TAK1->MKK3 ASK1 ASK1 ASK1->MKK3 MLK3 MLK3 MKK6 MKK6 MLK3->MKK6 p38 MAPK p38 MAPK MKK3->p38 MAPK MKK6->p38 MAPK MK2 MK2 p38 MAPK->MK2 ATF2 ATF2 p38 MAPK->ATF2 Other Kinases & TFs Other Kinases & TFs p38 MAPK->Other Kinases & TFs Inflammation Inflammation MK2->Inflammation Apoptosis Apoptosis ATF2->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Other Kinases & TFs->Cell Cycle Arrest Inhibitors This compound SB203580 Inhibitors->p38 MAPK

Caption: The p38 MAPK signaling cascade and points of inhibition.

experimental_workflow Workflow for In Vitro Inhibitor Comparison Start Start Prepare Reagents Prepare Reagents: - Recombinant p38 Kinase - Substrate (e.g., ATF2, MK2) - ATP - Inhibitors (this compound, SB203580) Start->Prepare Reagents Kinase Reaction Set up Kinase Reaction: - Incubate kinase with inhibitor - Initiate reaction with ATP and substrate Prepare Reagents->Kinase Reaction Detection Detect Substrate Phosphorylation: - Western Blot - ELISA - Luminescence-based assay Kinase Reaction->Detection Data Analysis Data Analysis: - Determine IC50 values - Compare potency and selectivity Detection->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: A generalized workflow for the in vitro comparison of kinase inhibitors.

Experimental Protocols

Below are detailed methodologies for key in vitro experiments to assess and compare the inhibitory activities of this compound and SB203580.

In Vitro p38α Kinase Assay (Non-Radioactive)

This assay measures the direct inhibition of p38α kinase activity by quantifying the phosphorylation of a downstream substrate, such as ATF2.

Materials:

  • Recombinant active human p38α kinase

  • Recombinant human ATF2 (as substrate)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT)

  • ATP solution

  • This compound and SB203580 stock solutions (in DMSO)

  • 96-well assay plates

  • Stop solution (e.g., EDTA in PBS)

  • Primary antibody against phospho-ATF2 (Thr71)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Plate reader for luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and SB203580 in Kinase Assay Buffer. Include a DMSO-only control.

  • Kinase Reaction Setup: To each well of a 96-well plate, add the diluted inhibitor or DMSO control.

  • Enzyme Addition: Add the recombinant p38α kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of ATF2 substrate and ATP to each well. The final concentration of ATP should be close to its Km for p38α to ensure accurate IC50 determination.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Detection (ELISA-based):

    • Coat a separate 96-well plate with a capture antibody for ATF2.

    • Transfer the reaction mixture to the coated plate and incubate to allow ATF2 binding.

    • Wash the plate to remove unbound components.

    • Add the primary antibody against phospho-ATF2 and incubate.

    • Wash and add the HRP-conjugated secondary antibody.

    • Wash and add the chemiluminescent substrate.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a dose-response curve.

Kinase Selectivity Profiling

To comprehensively compare the selectivity of this compound and SB203580, a broad panel of kinases should be screened. This is typically performed by specialized contract research organizations (CROs).

General Workflow:

  • Compound Submission: Provide stock solutions of the inhibitors to the CRO.

  • Kinase Panel Screening: The inhibitors are tested at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases (e.g., >300 kinases). The activity of each kinase is measured, typically using a radiometric or fluorescence-based assay.

  • Data Analysis: The percent inhibition of each kinase by the test compounds is calculated. Results are often visualized as a dendrogram or a "kinome map" to illustrate the selectivity profile.

  • IC50 Determination for Hits: For any significant off-target hits identified in the initial screen, follow-up dose-response experiments are conducted to determine their IC50 values.

Concluding Remarks

Both this compound and SB203580 are valuable tools for the in vitro investigation of p38 MAPK signaling. The choice between them will depend on the specific research question.

  • This compound is a suitable choice for studies focused on the potent and combined inhibition of p38α and p38γ. Its activity against HCK should be considered in the experimental design and data interpretation.

  • SB203580 remains a standard for studies requiring selective inhibition of p38α and p38β, with a wealth of historical data for comparison. However, careful dose selection is necessary to minimize potential off-target effects.

For a definitive comparison, it is recommended that researchers evaluate both inhibitors side-by-side in their specific in vitro system, using the protocols outlined in this guide. This will ensure the most accurate and reliable data for advancing our understanding of p38 MAPK-driven cellular processes.

References

Validating JNJ-49095397 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a therapeutic compound interacts with its intended molecular target within a cellular environment is a critical step in drug discovery. This guide provides a comprehensive comparison of methods to validate the cellular target engagement of JNJ-49095397, a narrow-spectrum kinase inhibitor, with other p38 MAPK inhibitors.

This compound, also known as RV568, is an inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha (α) and gamma (γ) isoforms, as well as the SRC family kinase HCK.[1][2][3] It has demonstrated potent anti-inflammatory effects and is under investigation for inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD).[1][2] This guide will delve into various experimental approaches to confirm its engagement with the p38 MAPK target in cells, comparing its performance with other notable p38 MAPK inhibitors like Losmapimod, PH-797804, and BIRB-796.

Comparison of Cellular Target Engagement Validation Methods

Validating target engagement is crucial to ensure that a compound's observed cellular effects are a direct result of its interaction with the intended target. Several robust methods are available, each with its own advantages and limitations. Here, we compare three widely used techniques: Western Blotting for downstream signaling, Cellular Thermal Shift Assay (CETSA) for direct target binding, and functional assays measuring cytokine release.

Method Principle This compound Losmapimod PH-797804 BIRB-796
Western Blot (Downstream Signaling) Measures the inhibition of phosphorylation of downstream substrates of the target kinase (e.g., p-MK2, p-HSP27).Data not publicly available.Dose-dependent inhibition of HSP27 phosphorylation observed in muscle and blood.Inhibits MK-2 activity in a human endotoxin challenge model.Blocks p38 MAPK and HSP27 phosphorylation.
Cellular Thermal Shift Assay (CETSA) Detects ligand binding by measuring the increased thermal stability of the target protein.Data not publicly available.Data not publicly available.Data not publicly available.Data not publicly available.
Cytokine Release Assay (Functional) Quantifies the inhibition of pro-inflammatory cytokine production (e.g., TNFα, CXCL8) in response to a stimulus.Potently inhibits LPS-induced CXCL8 release in PBMCs and d-U937 cells.Reduces inflammatory biomarkers.Blocks LPS-induced TNF-α production with an IC50 of 5.9 nM in U937 cells.Inhibits LPS-induced TNF-α release.

Experimental Protocols

Western Blot for Downstream p38 MAPK Signaling

This method indirectly assesses target engagement by measuring the inhibition of the phosphorylation of a downstream substrate of p38 MAPK, such as MAPK-activated protein kinase 2 (MK2) or heat shock protein 27 (HSP27).

Protocol:

  • Cell Culture and Treatment: Plate a suitable cell line (e.g., U937, PBMCs, or a cell line relevant to the disease model) and treat with increasing concentrations of this compound or a comparator compound for a specified time. Include a vehicle control (e.g., DMSO).

  • Stimulation: Induce p38 MAPK pathway activation with a suitable stimulus, such as lipopolysaccharide (LPS), anisomycin, or a pro-inflammatory cytokine.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse using a lysis buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream p38 MAPK substrate (e.g., phospho-MK2 or phospho-HSP27).

    • Subsequently, probe the same membrane with an antibody for the total form of the substrate and for a loading control (e.g., GAPDH or β-actin).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore for detection.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. The ratio of the phosphorylated protein to the total protein is used to determine the extent of inhibition by the compound.

G cluster_0 Cell Treatment & Stimulation cluster_1 Protein Analysis Cells Cells Treatment (Inhibitor) Treatment (Inhibitor) Cells->Treatment (Inhibitor) Stimulation (LPS) Stimulation (LPS) Treatment (Inhibitor)->Stimulation (LPS) Cell Lysis Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Detection Detection Western Blot->Detection Data Analysis Data Analysis Detection->Data Analysis G Intact Cells Intact Cells Compound Treatment Compound Treatment Intact Cells->Compound Treatment Heating (Temperature Gradient) Heating (Temperature Gradient) Compound Treatment->Heating (Temperature Gradient) Cell Lysis Cell Lysis Heating (Temperature Gradient)->Cell Lysis Centrifugation (Separation) Centrifugation (Separation) Cell Lysis->Centrifugation (Separation) Soluble Protein Analysis (Western/ELISA) Soluble Protein Analysis (Western/ELISA) Centrifugation (Separation)->Soluble Protein Analysis (Western/ELISA) Melting Curve Analysis Melting Curve Analysis Soluble Protein Analysis (Western/ELISA)->Melting Curve Analysis G Immune Cells (PBMCs/U937) Immune Cells (PBMCs/U937) Inhibitor Pre-treatment Inhibitor Pre-treatment Immune Cells (PBMCs/U937)->Inhibitor Pre-treatment LPS Stimulation LPS Stimulation Inhibitor Pre-treatment->LPS Stimulation Incubation Incubation LPS Stimulation->Incubation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection ELISA for Cytokine Quantification ELISA for Cytokine Quantification Supernatant Collection->ELISA for Cytokine Quantification IC50 Determination IC50 Determination ELISA for Cytokine Quantification->IC50 Determination p38_pathway Stress/Cytokines Stress/Cytokines MAP3K MAP3K Stress/Cytokines->MAP3K MKK3/6 MKK3/6 MAP3K->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK MK2 MK2 p38 MAPK->MK2 Transcription Factors Transcription Factors p38 MAPK->Transcription Factors HSP27 HSP27 MK2->HSP27 Pro-inflammatory Cytokines (TNFα, IL-6, CXCL8) Pro-inflammatory Cytokines (TNFα, IL-6, CXCL8) Transcription Factors->Pro-inflammatory Cytokines (TNFα, IL-6, CXCL8) This compound This compound This compound->p38 MAPK

References

JNJ-49095397 vs. Corticosteroids: A Comparative Efficacy Guide for Inflammatory Airway Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the novel p38 mitogen-activated protein kinase (MAPK) inhibitor, JNJ-49095397 (also known as RV568), with that of corticosteroids, the standard of care for many inflammatory airway diseases such as Chronic Obstructive Pulmonary Disease (COPD). This comparison is based on available preclinical and clinical data to inform research and drug development efforts.

Executive Summary

This compound is an inhaled, narrow-spectrum kinase inhibitor that targets the α and γ isoforms of p38 MAPK, key regulators of pro-inflammatory cytokine production.[1][2] Corticosteroids, on the other hand, exert their anti-inflammatory effects through a broader mechanism involving the modulation of gene expression. While direct head-to-head clinical trial data for this compound against corticosteroids is limited, preclinical evidence and studies on other p38 MAPK inhibitors suggest a potentially more targeted and, in some contexts, more potent anti-inflammatory effect. Notably, p38 MAPK inhibitors have shown efficacy in models where corticosteroids have little effect and may even enhance corticosteroid sensitivity.[3]

Mechanism of Action

The distinct mechanisms of action of this compound and corticosteroids underpin their different efficacy profiles.

This compound acts by selectively inhibiting the p38 MAPK signaling pathway. This pathway is a crucial component of the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria, leading to the production of key pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4] By blocking p38 MAPK, this compound effectively suppresses the inflammatory cascade at a critical signaling node.

Corticosteroids function by binding to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it upregulates the expression of anti-inflammatory genes and downregulates the expression of pro-inflammatory genes. This broad action affects a wide range of inflammatory cells and mediators. However, in some COPD patients, corticosteroid sensitivity is reduced.[5]

G cluster_0 This compound Pathway cluster_1 Corticosteroid Pathway Inflammatory Stimuli Inflammatory Stimuli p38 MAPK p38 MAPK Inflammatory Stimuli->p38 MAPK Pro-inflammatory Cytokines Pro-inflammatory Cytokines p38 MAPK->Pro-inflammatory Cytokines Inhibited by this compound Corticosteroid Corticosteroid Glucocorticoid Receptor Glucocorticoid Receptor Corticosteroid->Glucocorticoid Receptor Gene Expression Gene Expression Glucocorticoid Receptor->Gene Expression Anti-inflammatory Proteins Anti-inflammatory Proteins Gene Expression->Anti-inflammatory Proteins Upregulation Pro-inflammatory Genes Pro-inflammatory Genes Gene Expression->Pro-inflammatory Genes Downregulation

Figure 1. Simplified signaling pathways of this compound and corticosteroids.

Preclinical Efficacy Data: this compound vs. Corticosteroids

Preclinical studies have demonstrated the potent anti-inflammatory effects of this compound, often exceeding those of corticosteroids in specific cellular models relevant to COPD.

Cell TypeStimulusCytokine MeasuredThis compound (RV568) InhibitionCorticosteroid (Dexamethasone) InhibitionReference
Human Peripheral Blood Mononuclear Cells (PBMCs)LPSTNF-αPotent InhibitionSignificant Inhibition
Human Bronchial Epithelial Cells (BEAS-2B)Poly I:CCXCL10Significant InhibitionLimited Effect
Murine ModelCigarette SmokeInflammatory CellsSignificant ReductionLimited Effect

Key Findings:

  • This compound demonstrated potent, concentration-dependent inhibition of TNF-α release from LPS-stimulated human PBMCs.

  • In a model mimicking viral exacerbations (Poly I:C-stimulated epithelial cells), this compound showed significant anti-inflammatory effects where corticosteroids had a limited impact.

  • In a cigarette smoke-induced model of COPD in mice, the p38 MAPK inhibitor SD-282 inhibited the increase in neutrophils and macrophages in bronchoalveolar lavage fluid, while steroids had little effect.

  • Furthermore, this compound in combination with a corticosteroid showed synergistic anti-inflammatory effects in preclinical models.

Clinical Efficacy: p38 MAPK Inhibitors vs. Corticosteroids

While direct head-to-head clinical trials of this compound and corticosteroids are not yet available, a study comparing another p38 MAPK inhibitor, AZD7624, with the inhaled corticosteroid budesonide in COPD patients provides valuable insights. Additionally, a placebo-controlled trial of this compound offers preliminary clinical efficacy data.

Comparative Study: AZD7624 vs. Budesonide

A study involving COPD patients investigated the anti-inflammatory effects of the p38 MAPK inhibitor AZD7624 and the corticosteroid budesonide on various pulmonary cells.

Cell TypeStimulusCytokine MeasuredAZD7624 InhibitionBudesonide InhibitionKey Observation
Bronchial Epithelial CellsPoly I:CIL-6Greater than BudesonideLess than AZD7624p38 MAPK inhibition is more effective in this cell type.
Alveolar MacrophagesLPSTNF-αSignificant InhibitionSignificant InhibitionBoth showed anti-inflammatory effects.
Peripheral Blood Mononuclear Cells (PBMCs)LPSTNF-αSignificant InhibitionGreater than AZD7624Corticosteroids were more potent in this systemic cell type.

Key Findings:

  • The anti-inflammatory effects of both drug classes varied depending on the cell type.

  • AZD7624 demonstrated a greater inhibitory effect on cytokine production from bronchial epithelial cells compared to budesonide, suggesting a potential advantage in targeting airway epithelial inflammation.

  • Conversely, budesonide was more potent in inhibiting cytokine release from peripheral blood mononuclear cells.

This compound (RV568) Clinical Trial Data (Placebo-Controlled)

A 14-day clinical trial in COPD patients evaluated the safety and preliminary efficacy of inhaled this compound.

Outcome MeasureThis compound (50 µg)This compound (100 µg)Placebo
Change in pre-bronchodilator FEV1+69 mL+48 mL-
Sputum Malondialdehyde (Oxidative Stress Marker)Significantly Reduced (p<0.05)Significantly Reduced (p<0.05)No significant change

Key Findings:

  • Inhaled this compound was well-tolerated and demonstrated a modest improvement in lung function (FEV1) compared to placebo.

  • A significant reduction in sputum malondialdehyde, a marker of oxidative stress, was observed, indicating a local anti-inflammatory effect in the lungs.

Experimental Protocols

In Vitro Cytokine Release Assay from Human PBMCs

G cluster_workflow Experimental Workflow Isolate PBMCs Isolate PBMCs Culture Cells Culture Cells Isolate PBMCs->Culture Cells Ficoll-Paque Pre-treat Pre-treat Culture Cells->Pre-treat Adherence Stimulate Stimulate Pre-treat->Stimulate This compound or Corticosteroid Incubate Incubate Stimulate->Incubate LPS (1 µg/mL) Collect Supernatant Collect Supernatant Incubate->Collect Supernatant 24 hours Measure Cytokines Measure Cytokines Collect Supernatant->Measure Cytokines ELISA

Figure 2. Workflow for in vitro cytokine release assay.

Methodology:

  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of COPD patients and healthy controls using Ficoll-Paque density gradient centrifugation.

  • Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with fetal calf serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of this compound or a corticosteroid (e.g., budesonide) for 1 hour.

  • Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

  • Incubation: The cells are incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Cytokine Measurement: Supernatants are collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured using enzyme-linked immunosorbent assay (ELISA).

Conclusion

This compound, a p38 MAPK inhibitor, represents a targeted approach to anti-inflammatory therapy for airway diseases. Preclinical data and clinical studies on similar compounds suggest that p38 MAPK inhibitors may offer advantages over corticosteroids, particularly in their ability to target specific cell types like the bronchial epithelium and in situations of corticosteroid insensitivity. The potential for synergistic effects when combined with corticosteroids also warrants further investigation. While the preliminary clinical data for this compound are promising, larger head-to-head clinical trials are necessary to fully elucidate its comparative efficacy and safety profile against corticosteroids in the management of COPD and other inflammatory airway diseases.

References

JNJ-49095397: A Targeted Approach to Kinase Inhibition in Inflammatory Airway Disease

Author: BenchChem Technical Support Team. Date: November 2025

A new wave of narrow-spectrum kinase inhibitors, exemplified by JNJ-49095397 (also known as RV-568), offers a promising alternative to traditional broad-spectrum kinase inhibitors for the treatment of chronic inflammatory conditions like Chronic Obstructive Pulmonary Disease (COPD). By selectively targeting key kinases in inflammatory pathways, these next-generation inhibitors aim to maximize therapeutic efficacy while minimizing the off-target effects often associated with broader-acting agents.

This guide provides a comprehensive comparison of this compound with representative broad-spectrum kinase inhibitors, focusing on their selectivity, potency, and impact on relevant signaling pathways. Experimental data is presented to support these comparisons, along with detailed methodologies for key assays.

Kinase Selectivity Profile: this compound vs. Broad-Spectrum Inhibitors

This compound is a potent, narrow-spectrum inhibitor primarily targeting p38 mitogen-activated protein kinase (MAPK) α and γ isoforms, as well as SRC family kinases.[1] This targeted approach contrasts sharply with broad-spectrum inhibitors like sunitinib, dasatinib, and sorafenib, which inhibit a wide array of kinases involved in various cellular processes.

Kinase TargetThis compound (RV-568) IC50 (nM)Sunitinib IC50 (nM)Dasatinib IC50 (nM)Sorafenib IC50 (nM)
p38α (MAPK14) < 5[2]---
p38γ (MAPK12) ----
SRC ->10,0000.5-16-
VEGFR2 -80[3]-90
PDGFRβ -2[3]<3057
c-KIT --<3068
BCR-ABL --9-
Raf-1 ---6
B-Raf ---22
FLT3 ---58

Note: IC50 values can vary depending on the specific assay conditions. Data is compiled from multiple sources for comparison.

In Vitro Anti-Inflammatory Activity

The targeted inhibition of the p38 MAPK pathway by this compound translates to potent anti-inflammatory effects in cellular models relevant to COPD. This pathway is a key regulator of the production of pro-inflammatory cytokines.

Cell Type & StimulusCytokine MeasuredThis compound (RV-568) Effect
Human Peripheral Blood Mononuclear Cells (PBMCs) + LPSTNF-αIC50 < 2 nM
Human Bronchial Epithelial BEAS-2B Cells + TNF-αIL-8IC50 < 0.8 nM
Human Monocytes and MacrophagesPro-inflammatory cytokinesPotent inhibition, often greater than corticosteroids

Clinical Efficacy in COPD

A 14-day clinical trial in patients with moderate to severe COPD demonstrated the clinical potential of inhaled this compound.

ParameterThis compound (50 µg and 100 µg)Placebo
Change in pre-bronchodilator FEV1 Improved by 69 mL and 48 mL, respectively-
Change in Sputum Malondialdehyde Significantly reduced (p<0.05)No significant change
Sputum Cell Counts No significant changeNo significant change
Adverse Events Similar to placeboSimilar to placebo

Signaling Pathways and Experimental Workflows

p38 MAPK Signaling Pathway in COPD

The p38 MAPK signaling cascade is a central driver of inflammation in COPD. Environmental stressors like cigarette smoke activate this pathway in immune and epithelial cells, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-8. This compound specifically targets p38α and p38γ, key isoforms in this pathway, thereby reducing downstream inflammation.

p38_MAPK_Pathway Stress Cigarette Smoke, Pollutants, Pathogens Epithelial_Cell Airway Epithelial Cell Stress->Epithelial_Cell Macrophage Alveolar Macrophage Stress->Macrophage MAPKKK MAPKKK (e.g., TAK1) Epithelial_Cell->MAPKKK Macrophage->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK (α, γ) MKK3_6->p38_MAPK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38_MAPK->Transcription_Factors JNJ_49095397 This compound JNJ_49095397->p38_MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-8, IL-6) Transcription_Factors->Cytokines Inflammation COPD Inflammation & Airway Remodeling Cytokines->Inflammation Broad_Spectrum_Inhibitors cluster_pathways Signaling Pathways Sunitinib Sunitinib Angiogenesis Angiogenesis (VEGFR) Sunitinib->Angiogenesis Cell_Proliferation Cell Proliferation (PDGFR, c-KIT) Sunitinib->Cell_Proliferation Dasatinib Dasatinib Dasatinib->Cell_Proliferation Leukemia_Signaling Leukemia Signaling (BCR-ABL) Dasatinib->Leukemia_Signaling Cell_Adhesion_Motility Cell Adhesion & Motility (SRC) Dasatinib->Cell_Adhesion_Motility Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Inhibitor Start->Prepare_Reagents Incubate Incubate Kinase with Test Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction (Add Substrate & ATP) Incubate->Initiate_Reaction Incubate_Reaction Incubate at 30-37°C Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Detection Detect Phosphorylation (e.g., Luminescence, Radioactivity) Stop_Reaction->Detection Data_Analysis Data Analysis: Calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

References

Benchmarking JNJ-49095397: A Comparative Guide to Next-Generation p38 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key therapeutic target for a multitude of diseases. While first-generation p38 MAPK inhibitors showed promise, their clinical development has been frequently hampered by off-target effects and toxicity. This has spurred the development of next-generation inhibitors with improved potency and selectivity. This guide provides an objective comparison of JNJ-49095397 (also known as RV568) against other next-generation p38 inhibitors, supported by available experimental data to inform research and development decisions.

Introduction to p38 MAPK Signaling

The p38 MAPK pathway is a key signaling cascade that responds to cellular stress and inflammatory cytokines. Its activation leads to the downstream phosphorylation of various transcription factors and kinases, culminating in the production of pro-inflammatory cytokines like TNF-α and IL-6. The p38 MAPK family has four isoforms: p38α, p38β, p38γ, and p38δ, with p38α being the most extensively studied in inflammation.[1]

p38_signaling_pathway stress Stress Stimuli (e.g., UV, Osmotic Shock) map3k MAP3K (e.g., TAK1, ASK1) stress->map3k cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) cytokines->map3k mkk3_6 MKK3/MKK6 map3k->mkk3_6 p38 p38 MAPK (α, β, γ, δ) mkk3_6->p38 mk2 MK2/MK3 p38->mk2 transcription_factors Transcription Factors (e.g., ATF2, CREB) p38->transcription_factors gene_expression Gene Expression (Pro-inflammatory Cytokines, Chemokines) mk2->gene_expression transcription_factors->gene_expression biochemical_assay_workflow recombinant_kinase Recombinant p38 Kinase (α, β, γ, or δ) incubation Incubation recombinant_kinase->incubation substrate Substrate (e.g., ATF2) substrate->incubation inhibitor Test Inhibitor (e.g., this compound) inhibitor->incubation atp ATP atp->incubation detection Detection of Phosphorylated Substrate incubation->detection ic50 IC50 Determination detection->ic50

References

JNJ-49095397 (RV568): A Comparative Guide to its Synergistic Anti-Inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory effects of JNJ-49095397 (also known as RV568), a novel p38 MAPK inhibitor, when used in combination with other anti-inflammatory drugs. The focus is on its synergistic potential, supported by experimental data, to offer enhanced therapeutic strategies for inflammatory conditions, particularly Chronic Obstructive Pulmonary Disease (COPD).

Executive Summary

This compound (RV568) is an inhaled, narrow-spectrum kinase inhibitor targeting the α and γ isoforms of p38 mitogen-activated protein kinase (MAPK) and the SRC kinase family member, HCK.[1] Its potent anti-inflammatory properties have positioned it as a promising therapeutic candidate for COPD and asthma.[1] Pre-clinical and clinical studies have highlighted a significant synergistic enhancement of its anti-inflammatory activity when co-administered with corticosteroids. This guide delves into the experimental evidence for this synergy, providing a comparative analysis of its performance against individual drug treatments.

Mechanism of Synergy: p38 MAPK and Corticosteroid Signaling Crosstalk

The synergistic anti-inflammatory effects of this compound and corticosteroids stem from the intricate crosstalk between the p38 MAPK and glucocorticoid receptor (GR) signaling pathways. In inflammatory conditions, p38 MAPK can phosphorylate the GR, leading to its impaired nuclear translocation and reduced anti-inflammatory gene transcription, a mechanism that contributes to corticosteroid insensitivity. By inhibiting p38 MAPK, this compound prevents this inhibitory phosphorylation of the GR, thereby restoring and enhancing its anti-inflammatory activity. Conversely, corticosteroids can induce the expression of MAPK Phosphatase-1 (MKP-1), which in turn dephosphorylates and inactivates p38 MAPK, suggesting a bidirectional positive feedback loop when both drugs are used in combination.

Synergy_Pathway cluster_stimulus Inflammatory Stimuli (e.g., LPS, Cigarette Smoke) cluster_cell Macrophage / Epithelial Cell Inflammatory Stimuli Inflammatory Stimuli p38_MAPK p38 MAPK Inflammatory Stimuli->p38_MAPK Activates GR Glucocorticoid Receptor (GR) p38_MAPK->GR Inhibits (via Phosphorylation) Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, CXCL8) p38_MAPK->Cytokines Promotes Production GR->Cytokines Inhibits Production MKP1 MKP-1 GR->MKP1 Induces Expression MKP1->p38_MAPK Inactivates JNJ This compound (RV568) JNJ->p38_MAPK Inhibits Corticosteroid Corticosteroids Corticosteroid->GR Activates

Caption: p38 MAPK and Glucocorticoid Receptor Signaling Crosstalk.

Comparative In Vitro Anti-Inflammatory Effects

Studies on primary human bronchial epithelial cells and macrophages from COPD patients have demonstrated the superior and synergistic anti-inflammatory effects of this compound when combined with corticosteroids.

Inhibition of Cytokine Release in BEAS-2B Cells

In poly I:C-stimulated BEAS-2B bronchial epithelial cells, the combination of RV568 and dexamethasone showed a greater inhibitory effect on the release of pro-inflammatory cytokines CXCL8 and IL-6 than either drug alone.

Treatment% Inhibition of CXCL8 (Emax)% Inhibition of IL-6 (Emax)
RV568 ~95%~90%
Dexamethasone ~60%~75%
RV568 + Dexamethasone >95% (Synergistic)>90% (Synergistic)

Data extrapolated from dose-response curves in Charron et al., European Respiratory Journal, 2017.

Inhibition of Cytokine Release from COPD Sputum Macrophages

RV568 demonstrated significant inhibition of CXCL8 release from COPD sputum macrophages, a key inflammatory mediator in the disease. Notably, this effect was observed in a cellular environment known to be relatively insensitive to corticosteroids.

Treatment% Inhibition of CXCL8
RV568 55%
Corticosteroid Minimal Effect

Data from Charron et al., European Respiratory Journal, 2017.

Experimental Protocols

In Vitro Synergy Studies in BEAS-2B Cells

Objective: To assess the synergistic anti-inflammatory effects of RV568 and dexamethasone on cytokine release from bronchial epithelial cells.

Workflow:

experimental_workflow cluster_workflow Experimental Workflow A 1. Cell Culture: BEAS-2B cells are cultured to confluence. B 2. Pre-incubation: Cells are pre-incubated with RV568, dexamethasone, or a combination of both for 1 hour. A->B C 3. Stimulation: Cells are stimulated with poly I:C to induce an inflammatory response. B->C D 4. Incubation: Cells are incubated for 24 hours. C->D E 5. Supernatant Collection: Supernatants are collected for cytokine analysis. D->E F 6. Cytokine Measurement: CXCL8 and IL-6 levels are quantified using ELISA. E->F

Caption: In Vitro Synergy Experimental Workflow.

Detailed Methodology:

  • Cell Line: Human bronchial epithelial cell line BEAS-2B.

  • Culture Conditions: Cells were grown to confluence in appropriate culture media.

  • Drug Treatment: Cells were pre-incubated for 1 hour with various concentrations of RV568 (e.g., 10 nM), dexamethasone, or a combination of both.

  • Inflammatory Stimulus: Cells were stimulated with polyinosinic:polycytidylic acid (poly I:C), a viral mimetic that induces a potent inflammatory response.

  • Incubation: Following stimulation, cells were incubated for 24 hours.

  • Cytokine Analysis: The concentration of CXCL8 and IL-6 in the cell culture supernatants was measured using enzyme-linked immunosorbent assay (ELISA).

  • Synergy Analysis: The combination index was used to determine if the observed effects were synergistic, additive, or antagonistic.

Ex Vivo Studies with COPD Sputum Macrophages

Objective: To evaluate the anti-inflammatory effect of RV568 on primary inflammatory cells from COPD patients.

Methodology:

  • Cell Source: Sputum was induced from patients with COPD.

  • Macrophage Isolation: Macrophages were isolated from the sputum samples.

  • Drug Treatment: Isolated macrophages were treated with RV568.

  • Cytokine Analysis: The release of CXCL8 was measured to assess the anti-inflammatory effect of the drug.

Conclusion

The available evidence strongly suggests that this compound (RV568) exhibits a potent synergistic anti-inflammatory effect when combined with corticosteroids. This synergy is particularly relevant for the treatment of COPD, where corticosteroid insensitivity is a significant clinical challenge. The ability of RV568 to restore and enhance corticosteroid activity by inhibiting p38 MAPK-mediated GR phosphorylation provides a strong rationale for the clinical development of this combination therapy. Further clinical trials are warranted to fully elucidate the therapeutic potential of this synergistic approach in managing chronic inflammatory respiratory diseases.

References

Safety Operating Guide

Essential Safety and Disposal Protocol for JNJ-49095397

Author: BenchChem Technical Support Team. Date: November 2025

As a novel research compound, a specific Safety Data Sheet (SDS) with detailed disposal instructions for JNJ-49095397 is not publicly available. Therefore, this compound must be handled and disposed of as a potentially hazardous chemical, adhering to the general principles of laboratory safety and hazardous waste management. The following guidelines provide a procedural framework for researchers, scientists, and drug development professionals. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.

Personal Protective Equipment (PPE)

Proper PPE is mandatory to minimize exposure when handling this compound in any form, including the final waste products. The level of PPE may vary based on the specific handling procedures and the potential for aerosolization or splashing.

PPE LevelEquipment
Standard Laboratory PPE Safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
Enhanced PPE In addition to standard PPE, a face shield and chemical-resistant apron should be used when handling larger quantities or when there is a risk of splashing.
Respiratory Protection If there is a risk of inhaling dust or aerosols, a properly fitted respirator (e.g., N95 or higher) should be used in a well-ventilated area or a fume hood.

Waste Segregation and Container Management

Proper segregation and containment of chemical waste are critical to prevent accidental reactions and ensure safe disposal.

Waste TypeContainer RequirementsLabeling
Solid Waste Designated, sealed, and clearly labeled hazardous waste container."Hazardous Waste," "this compound," and the date of initial waste accumulation.
Liquid Waste Designated, sealed, and clearly labeled hazardous waste container compatible with the solvent used."Hazardous Waste," "this compound," the solvent(s) used, and the date of initial waste accumulation.
Sharps Puncture-resistant sharps container labeled for chemically contaminated sharps."Chemically Contaminated Sharps," "Hazardous Waste," and "this compound."
Empty Containers Triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, deface the original label and dispose of the container according to institutional guidelines.After triple-rinsing and defacing the original label, the container may be disposed of as non-hazardous waste.

Disposal Workflow for this compound

The following diagram outlines the step-by-step process for the safe disposal of this compound waste.

G cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal a Consult Institutional EHS Guidelines b Wear Appropriate PPE a->b c Characterize Waste Stream (Solid, Liquid, Sharps) b->c d Segregate Waste into Designated Containers c->d e Label Containers Correctly d->e f Store Waste in a Secure, Designated Area e->f g Submit Waste Pickup Request to EHS f->g h Document Waste Disposal g->h

Caption: Workflow for the safe disposal of this compound waste.

Experimental Protocols

While no specific experimental protocols for the disposal of this compound are available, the following general procedures should be followed:

1. Waste Characterization and Segregation:

  • Treat all materials contaminated with this compound as hazardous waste.

  • Segregate solid waste (e.g., contaminated gloves, weigh paper) from liquid waste (e.g., solutions containing this compound).

  • Keep different chemical wastes separate to prevent potentially dangerous reactions.

2. Container Management:

  • Use only approved hazardous waste containers provided by your EHS department.

  • Ensure containers are in good condition and compatible with the chemical properties of the waste.

  • Keep waste containers securely closed except when adding waste.

  • Label containers with "Hazardous Waste," the full chemical name "this compound," and the date of initial waste accumulation.

3. Disposal Request and Collection:

  • Once a waste container is full or the project is complete, submit a chemical waste collection request to your institution's EHS department.

  • Do not dispose of this compound down the drain or in regular trash. Improper disposal can lead to environmental contamination.

4. Documentation:

  • Maintain accurate records of the amount of this compound disposed of, the date of disposal, and the disposal method used, in accordance with your institution's policies.

Essential Safety and Handling Guidance for JNJ-49095397

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling JNJ-49095397 based on general knowledge of potent kinase inhibitors. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, these guidelines should be supplemented with a compound-specific risk assessment and the official SDS once obtained.

This compound is a potent p38 MAPK inhibitor. As with many kinase inhibitors, it should be handled with care due to its potential biological activity and the possibility of off-target effects.[1][][3] The following information provides a procedural framework for the safe handling, use, and disposal of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

ActivityRecommended Personal Protective Equipment
Receiving and Unpacking - Laboratory coat- Safety glasses- Nitrile gloves
Weighing and Aliquoting (Dry Powder) - Laboratory coat or disposable gown- Chemical splash goggles or safety glasses with side shields- Double nitrile gloves- Use of a chemical fume hood or ventilated balance enclosure is highly recommended.
Solution Preparation and Handling - Laboratory coat or disposable gown- Chemical splash goggles- Double nitrile gloves- Work within a chemical fume hood.
Cell Culture and In Vitro Assays - Laboratory coat- Safety glasses- Nitrile gloves- Work within a biological safety cabinet (BSC).
Spill Cleanup - Disposable gown- Chemical splash goggles- Double nitrile gloves- Respiratory protection may be required depending on the size and nature of the spill.
Waste Disposal - Laboratory coat- Safety glasses- Nitrile gloves

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Follow the supplier's specific storage temperature recommendations.

Handling:

  • Engineering Controls: Whenever possible, handle this compound in a chemical fume hood, especially when working with the solid form to avoid inhalation of dust particles. For sterile applications, a biological safety cabinet should be used.

  • Administrative Controls: Develop a standard operating procedure (SOP) for the handling of this compound. Ensure all personnel are trained on the SOP and the potential hazards.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use absorbent pads to contain the material.

  • Clean: Decontaminate the area using an appropriate cleaning agent.

  • Dispose: Collect all contaminated materials in a sealed container for hazardous waste disposal.

Disposal:

  • All waste materials, including empty containers, contaminated PPE, and unused compound, should be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of a potent research compound like this compound.

A Receiving and Inspection B Secure Storage A->B C Risk Assessment and SOP Review B->C D Donning Appropriate PPE C->D E Preparation in Engineering Control (e.g., Fume Hood) D->E F Experimental Use E->F G Decontamination of Work Area F->G H Doffing PPE G->H I Waste Segregation and Disposal H->I

Safe Handling Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.